2,5-Dimethylphenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,5-dimethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFMSZLYCEIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370103 | |
| Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56737-78-1 | |
| Record name | Hydrazine, (2,5-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethylphenylhydrazine Hydrochloride
Introduction
2,5-Dimethylphenylhydrazine hydrochloride is a crucial chemical intermediate, valued for its role in the construction of complex organic molecules. Its primary application lies in the Fischer indole synthesis, a robust method for creating the indole nucleus, a structural motif prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] The synthesis of this substituted arylhydrazine is a quintessential example of aromatic chemistry, proceeding through a well-established two-step sequence: the diazotization of 2,5-dimethylaniline, followed by the reduction of the resultant diazonium salt.[3][4][5]
This guide provides an in-depth exploration of the synthesis, grounded in mechanistic principles and field-proven laboratory practices. It is designed for researchers and drug development professionals, offering not just a protocol, but a comprehensive understanding of the causality behind each experimental step, ensuring both safety and success.
Pillar I: Hazard Analysis and Risk Mitigation
The synthesis of arylhydrazines involves highly reactive intermediates and hazardous materials. A thorough understanding and mitigation of these risks are paramount for safe execution.
Core Hazards:
-
Arylhydrazine Derivatives: These compounds are classified as toxic and are potential carcinogens. They can cause severe skin and eye irritation.[6][7][8] Chronic exposure must be strictly avoided.
-
Diazonium Salts: Aromatic diazonium salts are notoriously unstable and can be explosive when isolated in a dry, solid state.[9][10] The protocol is designed to generate and use this intermediate in a cold aqueous solution, never allowing it to dry.
-
Reagents: Concentrated hydrochloric acid is highly corrosive.[6] Sodium nitrite is a strong oxidizer and is toxic if ingested. Stannous chloride is a skin and respiratory irritant.
Mandatory Safety Protocols:
-
Engineering Controls: All experimental manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors and dust.[6][8]
-
Personal Protective Equipment (PPE): A complete set of PPE is required at all times:
-
Emergency Preparedness: An operational safety shower and eyewash station must be immediately accessible.[8] In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[6] In case of eye contact, rinse immediately and seek medical attention.[6]
Pillar II: Reaction Principles and Mechanistic Insight
The synthesis is logically divided into two distinct mechanistic stages. Understanding the chemistry of each stage is critical for troubleshooting and optimization.
Part 1: Diazotization of 2,5-Dimethylaniline
The first stage transforms the primary aromatic amine, 2,5-dimethylaniline, into the corresponding 2,5-dimethylbenzenediazonium chloride. This is achieved through a reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[12][13]
The mechanism proceeds as follows:
-
Formation of the Electrophile: Sodium nitrite is protonated by HCl to form nitrous acid, which is further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair on the nitrogen atom of 2,5-dimethylaniline attacks the nitrosonium ion, forming an N-nitrosammonium species.
-
Deprotonation & Tautomerization: Deprotonation yields an N-nitrosamine, which undergoes tautomerization to a diazohydroxide.
-
Dehydration: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the stable, resonance-delocalized diazonium ion.
Critical Parameter—Temperature: This reaction is highly temperature-sensitive. It must be maintained between 0 and 5 °C.[13][14] At higher temperatures, the unstable diazonium salt will readily decompose, eliminating nitrogen gas (N₂) to form a carbocation, which is then quenched by water to yield the undesired 2,5-dimethylphenol byproduct.
Part 2: Reduction of the Diazonium Salt
The aqueous solution of the 2,5-dimethylbenzenediazonium salt is immediately carried forward to the reduction step. Stannous chloride (SnCl₂), or tin(II) chloride, is a classic and highly effective reducing agent for this transformation.[5][15][16] In this process, tin(II) acts as a two-electron donor, being oxidized to tin(IV), while the diazonium group is reduced to the hydrazine.
While stannous chloride is the focus of this protocol, it is noteworthy that other reducing agents are also employed. The classical Fischer Phenylhydrazine Synthesis utilizes sodium sulfite (Na₂SO₃), which proceeds through a hydrazine sulfonic acid intermediate before hydrolysis.[17][18] Modern, "green" chemistry approaches have also explored heavy-metal-free alternatives like L-ascorbic acid.[19]
Visualizing the Synthesis Pathway
The overall transformation can be visualized as a two-step sequence.
Caption: Overall reaction scheme for the synthesis.
Pillar III: Detailed Synthesis Protocol
This protocol details a reliable laboratory-scale synthesis. All quantities should be scaled appropriately for specific needs.
Quantitative Data Summary
| Parameter | Value | Molar Eq. | Source/Notes |
| 2,5-Dimethylaniline | (User Defined) | 1.0 | Starting Material |
| Sodium Nitrite (NaNO₂) | (Calculated) | 1.05 | Reagent for Diazotization |
| Conc. Hydrochloric Acid (HCl) | (Calculated) | ~4.0 - 5.0 | Acid & Solvent |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | (Calculated) | 2.2 - 2.5 | Reducing Agent |
| Product Properties | |||
| Molecular Formula | C₈H₁₃ClN₂ | - | [20] |
| Molecular Weight | 172.66 g/mol | - | [21] |
| Melting Point | ~205 °C (dec.) | - | [1] |
Required Equipment
-
Three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Experimental Procedure
Caption: Step-by-step experimental workflow diagram.
Part A: Preparation of the Diazonium Salt Solution
-
In a three-neck flask equipped with a stirrer and thermometer, combine 2,5-dimethylaniline with a solution of concentrated hydrochloric acid and water. Stir until all the aniline has dissolved to form the hydrochloride salt.
-
Immerse the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in deionized water.
-
Transfer the sodium nitrite solution to a dropping funnel. Add it dropwise to the cold aniline salt solution over 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. [13][14]
-
After the addition is complete, continue stirring the pale yellow diazonium salt solution in the ice bath for an additional 15 minutes. Keep this solution cold for immediate use in the next step.
Part B: Reduction, Isolation, and Purification
-
In a separate large beaker or flask, dissolve stannous chloride dihydrate (2.2 eq.) in concentrated hydrochloric acid. This dissolution may be slightly exothermic; cool the solution in an ice bath to below 10 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the stannous chloride solution. The rate of addition should be controlled to keep the temperature from rising significantly.
-
A thick, white or off-white precipitate of this compound will form.[22]
-
Once the addition is complete, allow the slurry to stir in the ice bath for 1 hour, then at room temperature for another hour to ensure the reaction is complete.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove residual tin salts, followed by a wash with cold ethanol or diethyl ether to remove organic impurities.
-
Purification: Transfer the crude solid to a flask and perform a recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: Compare the observed melting point with the literature value of ~205 °C (with decomposition).[1] A sharp melting point is indicative of high purity.
-
Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the two methyl groups, and the hydrazine protons.
-
IR Spectroscopy: Will show N-H stretching bands for the hydrazine and ammonium salt functionalities.
-
Conclusion
The synthesis of this compound is a robust and scalable process that provides access to a valuable building block for organic synthesis. This guide emphasizes that success is predicated on a foundation of scientific understanding and rigorous safety adherence. Careful control of reaction temperature, particularly during the diazotization step, is the most critical factor for achieving a high yield of the desired product while mitigating the risks associated with the unstable diazonium intermediate. By following the principles and protocols outlined herein, researchers can confidently and safely execute this important chemical transformation.
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physical and chemical properties of 2,5-Dimethylphenylhydrazine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylphenylhydrazine Hydrochloride
Introduction
This compound is a vital chemical intermediate with significant applications in organic synthesis and pharmaceutical research. As a substituted hydrazine derivative, its reactivity is harnessed for the construction of complex molecular architectures, most notably in the synthesis of heterocyclic compounds like indoles, which are core scaffolds in many pharmaceutical agents and agrochemicals.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their characterization, and insights into its applications and safe handling, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical research. This compound is the hydrochloride salt of (2,5-dimethylphenyl)hydrazine. The addition of hydrochloric acid enhances its stability and can improve solubility in certain solvents compared to the free base.[2]
-
Molecular Structure: The molecule consists of a hydrazine group (-NHNH₂) attached to a xylene (dimethylbenzene) ring at positions 2 and 5.
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. [3]2. Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the solid to a height of 1-2 cm. [4]3. Approximate Determination (Optional but Recommended): Place the capillary in the melting point apparatus. Set a rapid heating rate (e.g., 10-20°C/min) to find the approximate melting range. [5]4. Accurate Determination: Allow the apparatus to cool. Prepare a new sample. 5. Set the starting temperature approximately 10-15°C below the approximate melting point found in step 3. [5]6. Set a slow heating rate of 1-2°C per minute. 7. Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂. [6]
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter in drug development, influencing everything from bioassay reliability to intestinal absorption. [7]The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. [8] Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by allowing sufficient time for dissolution. [9]Agitation increases the surface area of the solid exposed to the solvent, accelerating the process. Subsequent filtration or centrifugation is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. [7]
Caption: Workflow for the shake-flask solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of excess solid is visually confirmed. [9]2. Equilibration: Place the vial in a shaker or agitator set to a constant temperature (e.g., 37°C for biopharmaceutical relevance). Agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. [8][9]3. Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). [7]4. Quantification: Carefully take a precise aliquot of the clear filtrate.
-
Dilute the aliquot with a suitable solvent (e.g., mobile phase for chromatography).
-
Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS. [7]7. Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor.
Chemical Properties and Synthetic Utility
The utility of this compound stems from the reactivity of the hydrazine functional group. It is a key building block in synthetic chemistry.
-
Fischer Indole Synthesis: This is the most prominent reaction involving arylhydrazines. It is used to synthesize indoles, which are prevalent in pharmaceuticals. The reaction involves the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes an acid-catalyzed sigmatropic rearrangement to form the indole scaffold. [1][10]* Heterocycle Synthesis: Beyond indoles, it serves as a precursor for various other heterocyclic compounds important in medicinal chemistry. [1][11]* Derivatizing Agent: The hydrazine group reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction can be used in analytical chemistry for the detection and quantification of such compounds. [1]
Caption: Simplified pathway of the Fischer Indole Synthesis.
Safety and Handling
Understanding the hazards associated with this compound is paramount for its safe use in a laboratory setting. The Globally Harmonized System (GHS) provides standardized classifications. [12][13] Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [12][13] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [12][13] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [12][13]|
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield. [14][13]* Ventilation: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood. Avoid breathing dust. [13]* Storage: Store in a tightly closed container in a well-ventilated, cool, and dry place. [13]It is noted to be potentially air-sensitive and hygroscopic, so storage under an inert gas atmosphere is recommended. * First Aid: In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell. [14][13]
Conclusion
This compound is a well-characterized solid with defined physical properties and versatile chemical reactivity. Its primary value lies in its role as a precursor for complex heterocyclic molecules, particularly through the Fischer indole synthesis, making it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, coupled with adherence to strict safety and handling protocols, is essential for leveraging its full potential in research and development.
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An In-depth Technical Guide to 2,5-Dimethylphenylhydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2,5-Dimethylphenylhydrazine hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides a detailed methodology for its synthesis, explores its significant applications, particularly in the formation of indole structures, and outlines critical safety and handling protocols.
Core Physicochemical Properties
This compound is a substituted phenylhydrazine derivative that is typically a solid at room temperature. Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it a versatile reagent in various synthetic applications.
| Property | Value | Source |
| CAS Number | 56737-78-1 | [1] |
| Molecular Formula | C₈H₁₃ClN₂ | [1] |
| Molecular Weight | 172.66 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 205 °C (decomposition) | [2] |
| Solubility | Soluble in water | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound typically involves a multi-step process starting from 2,5-dimethylaniline. The following is a generalized, yet detailed protocol based on established methods for preparing phenylhydrazine hydrochlorides.
Experimental Protocol:
-
Diazotization:
-
Dissolve 2,5-dimethylaniline in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution while stirring vigorously. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt.
-
The completion of the diazotization can be checked using starch-iodide paper.
-
-
Reduction:
-
In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, also cooled in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the reducing agent solution. A precipitate of the hydrazine hydrochloride should form.
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring for a few hours to ensure the reaction goes to completion.
-
Collect the precipitated solid by filtration and wash it with a small amount of cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield a pure product.
-
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a valuable reagent, primarily utilized in the Fischer indole synthesis . This reaction is a cornerstone of heterocyclic chemistry, enabling the construction of the indole ring system, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals.
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a hydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia yield the final indole product.
Caption: Key steps of the Fischer indole synthesis.
The resulting substituted indoles are precursors to a wide array of biologically active molecules. While specific drug examples synthesized directly from this compound are not extensively documented in publicly available literature, the broader class of dimethylphenylhydrazines are intermediates in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[5] Its utility also extends to the synthesis of agrochemicals and dyes.[2]
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques. Spectroscopic methods are particularly valuable. For instance, the ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum for this compound is available on PubChem, providing a reference for structural verification.[1]
Safety, Handling, and Storage
As with all hydrazine derivatives, this compound must be handled with care due to its potential toxicity.
-
Hazard Identification: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[6] Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Call a poison control center or doctor immediately.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from [Link]
-
precisionFDA. (n.d.). (2,5-DIMETHYLPHENYL)HYDRAZINE. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H12N2). Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Retrieved from [Link]
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-
PrepChem.com. (n.d.). Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]
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A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Dimethylphenylhydrazine Hydrochloride
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 2,5-dimethylphenylhydrazine hydrochloride (C₈H₁₃ClN₂), a vital reagent in synthetic chemistry.[1][2] Targeted at researchers, scientists, and professionals in drug development, this document elucidates the structural information obtained from both proton (¹H) and carbon-13 (¹³C) NMR spectra. We will explore not only the spectral data itself but also the underlying principles and experimental considerations necessary for accurate data acquisition and interpretation.
Introduction to this compound
This compound is an aromatic hydrazine derivative widely utilized as a precursor in organic synthesis. Its primary application lies in the Fischer indole synthesis, a robust reaction for creating the indole nucleus—a privileged scaffold in numerous pharmaceuticals and agrochemicals.[3] The presence of the hydrochloride salt enhances the compound's stability and shelf-life, though it influences its solubility and spectral characteristics, particularly the exchangeable protons of the hydrazine moiety.
Molecular Structure:
Caption: Structure of this compound.
Experimental Protocol for NMR Data Acquisition
The quality and reproducibility of NMR data are fundamentally dependent on a well-designed experimental protocol. The hydrochloride salt form of the analyte necessitates specific choices regarding solvent and sample preparation.
Sample Preparation and Solvent Selection
The choice of a deuterated solvent is critical. Due to the ionic nature of the hydrochloride salt, this compound exhibits poor solubility in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound. Its high polarity effectively dissolves the salt, and its higher boiling point is advantageous. Furthermore, the acidic and amine protons of the hydrazine group are typically observable in DMSO-d₆, whereas they would rapidly exchange with deuterium in solvents like D₂O, leading to signal loss. A study on substituted phenylhydrazines confirms the utility of DMSO-d₆ for this class of compounds.[4]
Step-by-Step Protocol:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and gently vortex or invert the tube until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
The sample is now ready for analysis. The residual solvent peak of DMSO-d₆ will appear at ~2.50 ppm in the ¹H NMR spectrum and ~39.52 ppm in the ¹³C NMR spectrum, serving as a convenient internal reference.
Instrumentation and Data Acquisition
Data should be acquired on a modern Fourier-transform NMR spectrometer, typically operating at a field strength of 400 MHz or higher for protons, to ensure adequate signal dispersion.[5]
Workflow for NMR Data Acquisition:
Sources
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2,5-Dimethylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of FT-IR in Pharmaceutical Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds.[1] This allows for the identification of functional groups, elucidation of molecular structure, and confirmation of the identity of raw materials, intermediates, and final products.[2] For a compound like 2,5-dimethylphenylhydrazine hydrochloride, a key building block in the synthesis of various pharmaceuticals, including indole derivatives, FT-IR analysis is a critical quality control and research tool.[3]
Molecular Structure and Predicted Vibrational Modes
To effectively interpret the FT-IR spectrum, a foundational understanding of the molecular structure of this compound is essential. The molecule consists of a 1,2,4-trisubstituted benzene ring, two methyl groups, and a hydrazinium group (-NH-NH3+). The hydrochloride salt form significantly influences the vibrational frequencies of the nitrogen-hydrogen bonds.
Based on established group frequency correlations, we can predict the characteristic absorption bands for each functional moiety:
-
Aromatic Ring:
-
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[4][5]
-
C=C Stretching: In-ring carbon-carbon double bond stretching vibrations typically produce bands in the 1600-1400 cm⁻¹ region.[4][5]
-
C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring (1,2,4-trisubstituted) will give rise to characteristic out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.[4]
-
-
Methyl Groups (-CH₃):
-
Hydrazinium Group (-NH-NH₃⁺) and Hydrochloride Salt:
-
N-H Stretching: In amine salts, the N-H stretching vibrations are broadened and shifted to lower frequencies due to hydrogen bonding and the positive charge on the nitrogen atom. These broad absorptions can be observed in the 3200-2400 cm⁻¹ region.
-
N-H Bending: The bending vibrations of the N-H bonds in the hydrazinium ion are expected in the 1600-1500 cm⁻¹ range.
-
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines a validated method for obtaining a high-quality FT-IR spectrum of solid this compound. The use of a Potassium Bromide (KBr) pellet is recommended for this type of crystalline solid.
3.1. Materials and Equipment:
-
This compound (analytical grade)
-
Potassium Bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)
-
Spatula
-
Desiccator
3.2. Step-by-Step Sample Preparation (KBr Pellet Method):
-
Drying: Gently grind approximately 100-200 mg of KBr powder in the agate mortar to a fine consistency. Dry the KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water, then cool to room temperature in a desiccator.
-
Mixing: Weigh approximately 1-2 mg of the this compound sample and add it to the dried KBr in the mortar.
-
Grinding: Thoroughly grind the sample and KBr together for 3-5 minutes to ensure a homogenous mixture and reduce particle size. This is a critical step to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or semi-transparent pellet.
-
Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be thin and clear. If the pellet is opaque or brittle, it indicates insufficient grinding or the presence of moisture.
3.3. Instrument Parameters and Data Acquisition:
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as the instrumental response.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
-
Data Collection: Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is generally sufficient.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for FT-IR analysis of this compound.
Interpretation of the FT-IR Spectrum
The following table provides a detailed assignment of the characteristic absorption bands observed in a typical FT-IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H | Stretching |
| ~2950-2850 | Medium | Methyl C-H | Stretching[5] |
| ~3200-2400 | Broad, Strong | N-H in Hydrazinium | Stretching |
| ~1610 | Medium | Aromatic C=C | In-ring Stretching[4] |
| ~1580 | Medium | N-H | Bending |
| ~1500 | Medium | Aromatic C=C | In-ring Stretching[4] |
| ~1460 | Medium | Methyl C-H | Asymmetric Bending |
| ~1380 | Medium | Methyl C-H | Symmetric Bending[5] |
| ~850-800 | Strong | Aromatic C-H | Out-of-plane Bending |
4.1. Detailed Analysis:
-
High-Frequency Region (4000-2500 cm⁻¹): The most prominent feature in this region is the very broad and strong absorption centered around 3200-2400 cm⁻¹, which is characteristic of the N-H stretching vibrations in the protonated amine (hydrazinium) group. This broadness is a direct result of extensive hydrogen bonding within the crystal lattice. Superimposed on this broad envelope, sharper peaks corresponding to the aromatic C-H stretches (above 3000 cm⁻¹) and the methyl C-H stretches (below 3000 cm⁻¹) can be discerned.[4][5]
-
Double-Bond Region (1700-1500 cm⁻¹): This region is dominated by peaks arising from the aromatic C=C in-ring stretching vibrations, typically observed around 1610 cm⁻¹ and 1500 cm⁻¹.[4] Additionally, the N-H bending vibrations of the hydrazinium group contribute to absorption in this area, often seen around 1580 cm⁻¹.
-
Fingerprint Region (1500-600 cm⁻¹): This complex region contains a multitude of absorption bands that are unique to the molecule's overall structure. Key features include the C-H bending vibrations of the methyl groups at approximately 1460 cm⁻¹ and 1380 cm⁻¹.[5] The strong absorption in the 850-800 cm⁻¹ range is highly diagnostic of the 1,2,4-trisubstitution pattern of the aromatic ring, corresponding to the out-of-plane C-H bending modes.[4]
Trustworthiness and Self-Validation
The reliability of this FT-IR analysis is ensured through several self-validating steps within the protocol:
-
Background Correction: The acquisition of a background spectrum is crucial to remove environmental and instrumental interferences, ensuring that the resulting spectrum is solely representative of the sample.
-
Use of High-Purity KBr: FT-IR grade KBr is essential to avoid spurious peaks from impurities. The drying step is critical to eliminate the broad O-H absorption from water, which can obscure important spectral features.
-
Consistency with Theoretical Predictions: The observed spectral features align well with the predicted vibrational modes based on the known molecular structure, providing a high degree of confidence in the peak assignments.
-
Comparison with Reference Spectra: For definitive identification, the acquired spectrum should be compared against a reference spectrum from a reputable database, such as those from NIST or commercial libraries. The spectrum of the closely related phenylhydrazine hydrochloride can also provide valuable comparative data.[7][8]
Conclusion
FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural characterization of this compound. By understanding the correlation between molecular structure and vibrational frequencies, and by employing a robust experimental protocol, researchers and drug development professionals can confidently verify the identity and purity of this vital chemical intermediate. The detailed spectral interpretation presented in this guide serves as a valuable resource for routine analysis and in-depth research applications.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Phenylhydrazine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Sawaikar, D. D., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy Research, 5(6), 3334-3339. Retrieved from [Link]
-
MIDAC Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Retrieved from [Link]
Sources
- 1. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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mass spectrometry fragmentation of 2,5-Dimethylphenylhydrazine hydrochloride
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,5-Dimethylphenylhydrazine Hydrochloride
Abstract
This technical guide provides a detailed examination of the predicted mass spectrometric fragmentation behavior of this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational principles of mass spectrometry with data from analogous structures to offer a predictive but robust analysis. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing researchers, scientists, and drug development professionals with the causal mechanisms behind the expected spectral features. This guide includes detailed, self-validating experimental protocols and visual diagrams to elucidate the complex fragmentation cascades, serving as a practical resource for structural characterization and analytical method development.
Introduction: The Analyte and the Technique
This compound is a valuable reagent in organic synthesis, frequently used as a precursor for creating indole rings and other heterocyclic compounds of pharmaceutical interest.[1] Its chemical structure consists of a substituted aromatic ring (xylene derivative) linked to a hydrazine functional group (-NHNH2), and it is supplied as a hydrochloride salt to improve stability and solubility.[2][3][4] The molecular formula is C₈H₁₂N₂·HCl, with a corresponding molecular weight of 172.66 g/mol .[1][2][5]
Mass spectrometry is an indispensable analytical technique for elucidating molecular structures by measuring the mass-to-charge ratio (m/z) of ionized molecules.[6] The fragmentation pattern, which results from the dissociation of an energetically unstable molecular ion, provides a structural fingerprint unique to the analyte.[7] Understanding these patterns is critical for unambiguous identification. This guide will focus on two complementary ionization techniques:
-
Electron Ionization (EI): A high-energy ("hard") technique that typically induces extensive fragmentation, providing rich structural detail.[8] It is most suitable for volatile and thermally stable compounds analyzed via Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar, thermally labile molecules, and salts, often coupled with Liquid Chromatography (LC-MS).[8] It typically generates a protonated molecule with minimal initial fragmentation, with structural information obtained through subsequent tandem mass spectrometry (MS/MS) experiments.[4][7]
The presence of the hydrochloride salt is a critical consideration. In ESI, the compound will be analyzed as a protonated species in solution. In GC-EI-MS, the heat of the injection port typically causes thermal desaltation, leading to the analysis of the neutral, freebase form of 2,5-dimethylphenylhydrazine (C₈H₁₂N₂, MW: 136.19 g/mol ).[9]
Predicted Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV EI conditions, the volatile freebase of 2,5-dimethylphenylhydrazine (m/z 136) is expected to form a radical cation, M⁺•, which then undergoes a series of predictable fragmentation reactions. The primary driving forces for these cleavages are the stabilization of the resulting fragments and the presence of the nitrogen atoms and the aromatic ring.[7][10]
The most probable fragmentation events are:
-
N-N Bond Cleavage (Alpha-Cleavage): This is one of the most characteristic fragmentation pathways for hydrazine derivatives. The cleavage of the weak N-N bond results in the formation of a stable 2,5-dimethylaniline radical cation. This is often a dominant pathway.
-
C-N Bond Cleavage: Scission of the bond between the aromatic ring and the hydrazine moiety can occur, leading to the formation of a dimethylphenyl cation and a hydrazyl radical, or vice-versa.
-
Benzylic Cleavage: The loss of a hydrogen atom or a methyl group from the aromatic ring can occur, though this is typically less favored than cleavages adjacent to the heteroatoms.
-
Loss of NH₂/NH₃: Cleavage with hydrogen rearrangement can lead to the loss of small neutral molecules like ammonia.
Below is a diagram illustrating the most probable EI fragmentation cascade.
Caption: Predicted EI fragmentation pathways for 2,5-dimethylphenylhydrazine.
Predicted Electrospray Ionization (ESI) MS/MS Fragmentation Pathway
In positive mode ESI, this compound will readily ionize to form the protonated free base, [M+H]⁺, with an m/z of 137. This ion is relatively stable and will not fragment significantly in the source. To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the precursor ion (m/z 137) is isolated and subjected to Collision-Induced Dissociation (CID).
The fragmentation of the [M+H]⁺ ion is driven by the charge site on the protonated hydrazine group. The most anticipated fragmentation pathway is the neutral loss of ammonia (NH₃).
-
Loss of Ammonia: The protonated terminal nitrogen facilitates the elimination of a neutral ammonia molecule (17 Da). This is a very common and energetically favorable fragmentation pathway for protonated hydrazines and primary amines.[11][12]
-
Loss of N₂H₄: A less common pathway could involve the loss of a neutral hydrazine molecule, though this is less likely than the loss of ammonia.
-
C-N Bond Cleavage: Similar to EI, cleavage of the aryl-nitrogen bond can occur, though the resulting fragments will differ due to the presence of the extra proton.
The predicted ESI-MS/MS fragmentation is visualized below.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 2,5-dimethylphenylhydrazine.
Data Summary: Predicted Fragment Ions
The following table summarizes the key ions predicted to be observed in the mass spectra of 2,5-dimethylphenylhydrazine under different ionization conditions.
| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Formula | Proposed Mechanism |
| EI | 136 (M⁺•) | 121 | [C₈H₁₁N]⁺• | α-Cleavage (Loss of •NH) |
| EI | 136 (M⁺•) | 105 | [C₈H₉]⁺ | C(aryl)-N cleavage (Loss of •N₂H₃) |
| EI | 136 (M⁺•) | 91 | [C₇H₇]⁺ | Secondary fragmentation (Loss from m/z 105) |
| ESI-MS/MS | 137 ([M+H]⁺) | 120 | [C₈H₁₀N]⁺ | Neutral loss of NH₃ |
| ESI-MS/MS | 137 ([M+H]⁺) | 91 | [C₇H₇]⁺ | Secondary fragmentation from m/z 120 |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating quality control checks for reliable data acquisition.
Protocol for GC-EI-MS Analysis
This method is designed for the analysis of the thermally stable freebase form of the analyte.
Objective: To obtain a high-energy EI fragmentation spectrum.
Workflow Diagram:
Caption: Workflow for GC-EI-MS analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.
-
Prepare a solvent blank (methanol only).
-
-
GC-MS System & Conditions:
-
GC Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C (to ensure thermal conversion of the salt to the freebase).
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40 - 250 amu.
-
Scan Rate: 2 scans/second.
-
-
QC & Analysis Sequence:
-
Inject the solvent blank to check for system contamination.
-
Inject the 10 µg/mL sample solution.
-
Analyze the resulting total ion chromatogram (TIC) and extract the mass spectrum from the analyte peak. Compare the observed fragments with the predicted values in Section 4.
-
Protocol for LC-ESI-MS/MS Analysis
This method is designed for the analysis of the protonated molecule in its salt form.
Objective: To generate and fragment the [M+H]⁺ ion for structural confirmation.
Workflow Diagram:
Caption: Workflow for LC-ESI-MS/MS analysis.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in 50:50 water:acetonitrile.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution in the initial mobile phase conditions (e.g., 95% Mobile Phase A).
-
Prepare a solvent blank.
-
-
LC System & Conditions:
-
LC Column: Waters Acquity BEH C18 (or equivalent), 50 mm x 2.1 mm ID, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 5% B.
-
0.5-3.0 min: Ramp from 5% to 95% B.
-
3.0-4.0 min: Hold at 95% B.
-
4.0-4.1 min: Return to 5% B.
-
4.1-5.0 min: Re-equilibrate at 5% B.
-
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Acquisition Mode 1 (Full Scan):
-
Scan m/z 50 - 250 to confirm the presence of the [M+H]⁺ ion at m/z 137.
-
-
Acquisition Mode 2 (Product Ion Scan / MS/MS):
-
Precursor Ion: m/z 137.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-30 eV to observe the onset and extent of fragmentation.
-
Product Ion Scan Range: m/z 40 - 140.
-
-
-
QC & Analysis Sequence:
-
Inject the blank.
-
Inject the sample and acquire data in Full Scan mode to find the retention time and confirm m/z 137.
-
Inject the sample again and acquire data in Product Ion Scan mode.
-
Analyze the MS/MS spectrum and compare the observed fragments with predicted values.
-
Conclusion
This guide provides a comprehensive, theory-based framework for understanding and predicting the mass spectrometric fragmentation of this compound. By dissecting the molecule's structure and applying the fundamental principles of EI and ESI mass spectrometry, we have proposed distinct and plausible fragmentation pathways. The dominant EI fragments are predicted to arise from N-N and C-N bond cleavages of the freebase, while ESI-MS/MS fragmentation of the protonated molecule is expected to be characterized by the facile neutral loss of ammonia. The detailed experimental protocols provided herein offer a robust starting point for researchers to acquire empirical data, validate these predictions, and confidently identify this compound in complex matrices.
References
-
J-Stage. (n.d.). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. CID 2734058. Retrieved from [Link]
-
Cook, K. D., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]
-
Gupta, P., et al. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H12N2). Retrieved from [Link]
-
ResearchGate. (2020). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]
-
Reddit. (2020). How to detect a HCl salt in organic compounds. r/chemistry. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, (2,5-Dimethyl-phenyl)-hydrazine. Retrieved from [Link]
-
precisionFDA. (n.d.). (2,5-DIMETHYLPHENYL)HYDRAZINE. Retrieved from [Link]
-
Zhang, Q., et al. (2019). Hydralazine derivative of aldehyde: A new type of [M−H]+ ion formed in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 54(3). Retrieved from [Link]
-
PubMed. (n.d.). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Retrieved from [Link]
-
Chem Help ASAP. (2017). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
- Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
-
Reddit. (2021). Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. r/chemhelp. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Hydrazine, phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (n.d.). Highly sensitive determination of hydrazine ion by ion-exclusion chromatography with ion-exchange enhancement of conductivity detection. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyrazine. CID 31252. Retrieved from [Link]
-
CORE. (n.d.). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Lane Lab of Chemistry. (2018). CHM4930 Mass Spectrometry (MS) Compound Ionization. YouTube. Retrieved from [Link]
-
Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Retrieved from [Link]
-
Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
-
RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2,5-Dimethylphenylhydrazine Hydrochloride in Organic Solvents
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 2,5-Dimethylphenylhydrazine hydrochloride (CAS 56737-78-1), a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Recognizing the critical role of solubility in process development, reaction optimization, and purification, this document synthesizes available quantitative data, outlines authoritative experimental protocols for solubility determination, and discusses the underlying physicochemical principles that govern the compound's behavior in various organic media. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility profile.
Introduction and Physicochemical Profile
This compound is an organic salt with the molecular formula C₈H₁₃ClN₂ and a molecular weight of approximately 172.66 g/mol .[2][3] It typically presents as a white to light yellow crystalline solid and serves as a crucial precursor in synthetic routes, most notably in Fischer indole synthesis for creating bioactive heterocyclic structures.[1]
The molecule's structure, featuring a substituted aromatic ring and a polar hydrazine hydrochloride group, dictates a complex solubility profile. The presence of the hydrochloride salt moiety significantly increases its polarity compared to the free base, favoring dissolution in more polar solvents. Conversely, the nonpolar xylene-like aromatic ring and methyl groups contribute to its affinity for less polar organic environments. This duality is central to understanding its behavior across a spectrum of solvents.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₁₃ClN₂[4]
-
Molecular Weight: ~172.66 g/mol [3]
-
Appearance: White to light yellow crystalline solid[5]
-
Melting Point: ~205 °C (with decomposition)[5]
Theoretical Principles of Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the thermodynamic principle that the Gibbs free energy of mixing (ΔG_mix) must be negative. This is encapsulated in the equation ΔG_mix = ΔH_mix - TΔS_mix, where ΔH_mix is the enthalpy of mixing, T is the temperature, and ΔS_mix is the entropy of mixing.
For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. This principle is often simplified to the aphorism "like dissolves like."
-
Polarity and Hydrogen Bonding: As an ionic salt, this compound has a high lattice energy. Solvents capable of overcoming this energy are typically polar. Protic solvents, such as ethanol, can engage in hydrogen bonding with the N-H groups of the hydrazine moiety and solvate the chloride ion, which is a highly effective mechanism for dissolution. Aprotic polar solvents, like dichloromethane, can also be effective due to strong dipole-dipole interactions.
-
Nonpolar Interactions: The dimethylphenyl portion of the molecule is hydrophobic. Nonpolar solvents, like toluene, primarily interact through weaker van der Waals forces. These interactions are generally insufficient to overcome the strong ionic and hydrogen bonding forces within the crystal lattice of the salt, predicting poor solubility.
-
Solvate Formation: In some cases, particularly with protic solvents like ethanol, the solvent molecules can be incorporated into the crystal lattice, forming a solvate.[5] This phenomenon can complicate isolation and drying procedures but also indicates a strong energetic favorability for the solute-solvent interaction.
Quantitative Solubility Data
A review of available technical data provides quantitative solubility values for this compound in several common organic solvents. These values are crucial for selecting appropriate media for chemical reactions, crystallization, and purification processes.
| Solvent | Chemical Class | Polarity Index | Solubility (g/L) | Notes | Source |
| Toluene | Aromatic Hydrocarbon | 2.4 | 0.4 | Very slightly soluble | [5] |
| Ethyl Acetate | Ester | 4.4 | 12.5 | Moderately soluble | [5] |
| Dichloromethane | Halogenated Alkane | 3.1 | 18.7 | Soluble | [5] |
| Ethanol | Protic Alcohol | 4.3 | 25.0 | Highly soluble | Forms a solvate, complicating isolation |
Note: Polarity Index is a relative measure of a solvent's polarity.
Authoritative Experimental Protocol for Solubility Determination
To ensure the generation of reliable and reproducible solubility data, adherence to a standardized, self-validating protocol is paramount. The methodology described below is based on the internationally recognized "Flask Method" (or Shake-Flask Method) detailed in the OECD Guideline for the Testing of Chemicals, No. 105.[6] This method is a gold standard for determining the saturation concentration of a compound at a given temperature.
Principle of the Method
The Shake-Flask method involves equilibrating an excess amount of the solid solute (this compound) with a known volume of the chosen organic solvent at a constant temperature.[7] The system is agitated for a sufficient duration to ensure thermodynamic equilibrium is reached. Subsequently, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is determined using a validated analytical technique.[8]
Step-by-Step Methodology
-
Preparation:
-
Ensure the this compound is of high purity and finely powdered to maximize surface area and facilitate faster equilibration.
-
Use analytical grade or higher purity solvents.
-
Prepare a series of glass vials or flasks with airtight seals.
-
-
Addition of Solute and Solvent:
-
To each vial, add a pre-weighed amount of the solvent (e.g., 5.0 mL).
-
Add an excess of this compound to each vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A preliminary test can help estimate the required amount.[9]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant-temperature environment, such as an orbital shaker or a thermostatted water bath, set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period. The time required to reach equilibrium can vary significantly and should be determined empirically in a preliminary experiment (e.g., by taking measurements at 24, 48, and 72 hours to see when the concentration plateaus).[8]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to rest in the constant-temperature bath for a sufficient time (e.g., 24 hours) for the excess solid to settle.
-
Causality Note: This step is critical to avoid contaminating the liquid sample with undissolved microparticles, which would artificially inflate the measured concentration.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent to remove any remaining particulate matter.[7]
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Perform the entire experiment in triplicate to ensure statistical validity.[8]
-
Experimental Workflow Diagram
Caption: Workflow for solubility determination via the Shake-Flask method.
Analysis of Solubility Trends and Mechanistic Insights
The quantitative data presented in Section 3 aligns well with established chemical principles.
Caption: Relationship between solute structure and solvent interactions.
-
Highest Solubility (Ethanol): The highest solubility is observed in ethanol (25.0 g/L).[5] This is attributed to ethanol's dual nature. As a protic solvent, its hydroxyl group is an excellent hydrogen bond donor and acceptor, effectively solvating both the ammonium cation and the chloride anion of the solute. Its short alkyl chain also provides some capacity to interact with the nonpolar aromatic ring. The formation of a solvate is strong evidence of these highly favorable interactions.[5]
-
High Solubility (Dichloromethane): Dichloromethane (DCM) also demonstrates good solvating power (18.7 g/L).[5] Although aprotic, DCM has a significant dipole moment, allowing for strong dipole-dipole interactions with the polar hydrazine hydrochloride group. It is a better solvent than ethyl acetate, likely due to its ability to more effectively surround and stabilize the ionic portion of the solute.
-
Moderate Solubility (Ethyl Acetate): Ethyl acetate shows moderate solubility (12.5 g/L).[5] Its polarity, derived from the ester functional group, allows for some interaction with the solute's polar head. However, it lacks the hydrogen-bonding capability of ethanol and the strong dipolar character of DCM, resulting in lower overall solubility.
-
Lowest Solubility (Toluene): The solubility is extremely low in the nonpolar aromatic solvent toluene (0.4 g/L).[5] Toluene can only engage in weak van der Waals interactions. These forces are insufficient to disrupt the strong electrostatic forces holding the ionic crystal lattice together, leading to negligible dissolution. This makes toluene a suitable anti-solvent for precipitation or crystallization from more polar solvent systems.
Conclusion
The solubility of this compound is a direct function of solvent polarity and hydrogen bonding capacity. It is highly soluble in polar protic solvents like ethanol and polar aprotic solvents like dichloromethane, moderately soluble in solvents of intermediate polarity such as ethyl acetate, and virtually insoluble in nonpolar solvents like toluene. This predictable behavior allows scientists to make informed decisions for process development. For reaction chemistry, ethanol or dichloromethane would be suitable solvents, whereas for purification by crystallization, a solvent/anti-solvent system such as ethanol/toluene could be highly effective. The standardized Shake-Flask protocol provides a robust framework for generating further quantitative data in other solvent systems as needed.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. FILAB Laboratory. Available at: [Link]
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Solubility of Things. Phenelzine hydrochloride. Available at: [Link]
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Organisation for Economic Co-operation and Development. OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD. Available at: [Link]
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World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. Available at: [Link]
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DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Defense Technical Information Center. Available at: [Link]
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Chemsrc. Phenylhydrazine Hydrochloride (CAS 59-88-1): Chemical Properties & Synthesis Guide. Chemsrc. Available at: [Link]
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ResearchGate. (PDF) Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. Available at: [Link]
-
World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. WHO. Available at: [Link]
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ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available at: [Link]
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An In-depth Technical Guide to 2,5-Dimethylphenylhydrazine Hydrochloride: From Commercial Sources and Purity Assessment to Synthetic Applications
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,5-Dimethylphenylhydrazine hydrochloride (CAS No: 56737-78-1). This document delves into its commercial availability, purity standards, analytical methodologies for quality control, a detailed synthetic protocol, and its primary application in the renowned Fischer indole synthesis.
Introduction and Physicochemical Properties
This compound is a substituted aromatic hydrazine salt with the chemical formula C₈H₁₃ClN₂ and a molecular weight of 172.66 g/mol .[1] It typically appears as a pink to brown crystalline powder. This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, primarily for the construction of indole ring systems.[2]
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 56737-78-1 | [1] |
| Molecular Formula | C₈H₁₃ClN₂ | [1] |
| Molecular Weight | 172.66 g/mol | [1] |
| Appearance | Pink to brown crystal or powder | [2] |
| Melting Point | ~205 °C (decomposes) | [2] |
| IUPAC Name | (2,5-dimethylphenyl)hydrazine;hydrochloride | [1] |
Commercial Availability and Purity Specifications
This compound is readily available from a variety of chemical suppliers. The purity of commercially available batches is typically in the range of 97-98%, which is suitable for most research and development applications. It is crucial for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier to ascertain the exact purity and the analytical method used for its determination.
Table of Commercial Suppliers and Typical Purity:
| Supplier | Reported Purity | Analytical Method(s) Mentioned |
| Sigma-Aldrich | ≥97% | Not specified on product page |
| AK Scientific, Inc. | ≥95% | Not specified on product page[3] |
| Sunway Pharm Ltd | 97% | COA, Datasheet, NMR available[4] |
| MySkinRecipes | 98-100% | IR, Elemental Analysis (C, N)[2] |
| Santa Cruz Biotechnology | Not specified | Certificate of Analysis available[5] |
It is imperative for end-users to recognize that the intended application dictates the required purity. For instance, in the synthesis of pharmaceutical intermediates where trace impurities can have significant downstream effects, a higher purity grade (e.g., >99%) may be necessary. In such cases, further purification of commercially available material may be required.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from 2,5-dimethylaniline: diazotization followed by reduction.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2,5-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization of 2,5-Dimethylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,5-dimethylaniline in concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C. The addition should be controlled to prevent the evolution of nitrogen oxides.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2,5-dimethylbenzenediazonium chloride solution. This solution should be used immediately in the next step.
Step 2: Reduction of the Diazonium Salt
-
In a separate large beaker, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C.
-
A precipitate of this compound will form. Continue stirring for 1-2 hours in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by a cold ethanol wash to remove any unreacted starting material and byproducts.
-
Dry the product under vacuum to yield crude this compound.
Purification of this compound
For applications requiring higher purity, the crude product can be purified by recrystallization.
Recrystallization Protocol
Solvent Selection: A common solvent system for the recrystallization of aryl hydrazine hydrochlorides is a mixture of ethanol and water.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath to further promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Analytical Methods for Purity Assessment
Ensuring the purity of this compound is critical for its successful application. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl groups on the phenyl ring, as well as the hydrazine protons. The integration of these signals should correspond to the number of protons in the molecule. Spectral data is available on public databases such as PubChem.[1]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methyl carbons, confirming the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring. This can be a quick and effective method for identity confirmation.[1]
Chromatographic Purity Analysis: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is the gold standard for determining the purity of this compound and for identifying and quantifying any impurities.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230 nm or 280 nm).
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities: The most likely impurities arising from the synthesis include:
-
Unreacted 2,5-dimethylaniline.
-
Oxidation products of the hydrazine.
-
Isomeric dimethylphenylhydrazine hydrochlorides if the starting material contained isomeric dimethylanilines.
Key Application: The Fischer Indole Synthesis
This compound is a key reagent in the Fischer indole synthesis, a powerful method for constructing indole rings.[6][7]
Reaction Mechanism
The reaction proceeds through the formation of a phenylhydrazone intermediate from the reaction of 2,5-dimethylphenylhydrazine with an aldehyde or ketone, followed by an acid-catalyzed[5][5]-sigmatropic rearrangement.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Example: Synthesis of a Substituted Indole
Reaction: The reaction of this compound with a suitable ketone, such as cyclohexanone, in the presence of an acid catalyst (e.g., acetic acid or a Lewis acid) will yield a tetrahydrocarbazole derivative.[8][9]
General Procedure:
-
A mixture of this compound and the ketone in a suitable solvent (e.g., acetic acid or ethanol) is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
Safe Handling and Storage
Hydrazine derivatives are toxic and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition. Keep the container tightly sealed.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of indole-containing molecules of interest to the pharmaceutical and agrochemical industries. A thorough understanding of its commercial sources, purity assessment, and safe handling is paramount for its effective and safe utilization in a research and development setting. This guide provides a foundational framework for scientists working with this important chemical intermediate.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
- Bajwa, G. S., & Brown, R. K. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Canadian Journal of Chemistry, 48(14), 2293–2297.
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MySkinRecipes. This compound. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Disposal of 2,5-Dimethylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and pharmaceutical development, substituted phenylhydrazines are valuable reagents, pivotal in constructing complex molecular architectures. Among these, 2,5-Dimethylphenylhydrazine hydrochloride serves as a key building block, particularly in the renowned Fischer indole synthesis, which forms the backbone of many therapeutic agents.[1] However, its utility is matched by its potential hazards, necessitating a comprehensive understanding of its safe handling, use, and disposal to ensure the well-being of laboratory personnel and the protection of the environment.
This guide provides an in-depth technical framework for researchers and drug development professionals. Moving beyond a simple checklist, it delves into the causality behind safety protocols, offering a self-validating system for risk management grounded in authoritative scientific principles.
Compound Profile and Hazard Identification
A thorough understanding of the physicochemical properties and inherent hazards of this compound is the foundation of its safe use.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₁₃ClN₂ | [2] |
| Molecular Weight | 172.66 g/mol | [1] |
| Appearance | Pink to brown crystalline powder | [1] |
| Melting Point | 205-212 °C (decomposes) | [1][3] |
| Synonyms | (2,5-dimethylphenyl)hydrazine Hydrochloride, 2-(Hydrazino)-m-xylene hydrochloride | [3] |
GHS Hazard Classification
Globally Harmonized System (GHS) classifications highlight the primary risks associated with this compound. It is crucial to recognize these to implement appropriate safety measures.
| Hazard Statement | Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.
The toxicological profile indicates that inhalation, ingestion, or skin contact may cause severe injury, with the potential for delayed effects.[3] Like other hydrazine derivatives, it should be treated as a substance of high acute toxicity. Phenylhydrazines as a class are also known skin sensitizers and are considered potential human carcinogens by NIOSH, warranting a cautious approach.[4]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
The cornerstone of safe handling lies in a robust system of engineering controls and personal protective equipment (PPE) designed to minimize or eliminate exposure.
Primary Engineering Control: The Chemical Fume Hood
All work involving this compound, from weighing to reaction setup and workup, must be conducted within a properly functioning chemical fume hood.[5] This is non-negotiable. The fume hood acts as the primary barrier, capturing dust and vapors at the source and preventing their inhalation by the user.
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be worn at all times when handling the compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An additional chemical-resistant apron is recommended for larger quantities.[5]
-
Hand Protection: Nitrile gloves are the minimum requirement for handling small quantities. For prolonged handling or situations with a high splash potential, double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber) is advised.[5] Gloves should be inspected before use and changed immediately upon contamination.
Workflow for Safe Handling
Caption: A logical workflow for handling 2,5-Dimethylphenylhydrazine HCl.
In-Depth Protocols: From Storage to Synthesis
Storage and Incompatibility
Proper storage is critical to maintaining the stability and safety of this compound.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from heat, sources of ignition, and direct sunlight.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and metals, as contact may evolve flammable hydrogen gas.[3] Store separately from these materials.
Experimental Protocol: Fischer Indole Synthesis (Illustrative Example)
The Fischer indole synthesis is a primary application for this reagent. The following protocol, adapted from procedures for structurally similar phenylhydrazines, illustrates its use.[7][8][9] The causality behind each step is explained to enhance understanding and safety.
Objective: Synthesize a substituted indole from this compound and a suitable ketone (e.g., cyclohexanone).
Materials:
-
This compound
-
Cyclohexanone (or other suitable ketone)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)
-
Solvent (e.g., toluene or ethanol)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Methodology:
-
Hydrazone Formation (In Situ):
-
Action: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), the ketone (1.1 eq), and the chosen solvent (e.g., acetic acid or ethanol) inside a fume hood.
-
Causality: This step involves the acid-catalyzed condensation of the hydrazine with the ketone to form the corresponding phenylhydrazone intermediate.[8] Performing this in situ avoids the need to isolate the potentially less stable hydrazone.
-
-
Cyclization:
-
Action: If not using an acid like acetic acid as the solvent, add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or a larger quantity of polyphosphoric acid). Heat the mixture to reflux.
-
Causality: The acid catalyst facilitates a[3][3]-sigmatropic rearrangement of the protonated hydrazone, which is the key bond-forming step of the cyclization.[7] Heat is required to overcome the activation energy of this rearrangement.
-
-
Reaction Monitoring:
-
Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Causality: TLC provides a real-time assessment of the reaction, preventing unnecessary heating which could lead to decomposition and byproduct formation.
-
-
Workup and Neutralization:
-
Action: Cool the reaction mixture to room temperature. If an acidic catalyst was used, slowly and carefully neutralize the mixture by adding it to a saturated sodium bicarbonate solution.
-
Causality: Neutralization is crucial to quench the reaction and remove the acid catalyst, which could interfere with the subsequent extraction and purification. This step must be done cautiously due to potential gas evolution (CO₂).
-
-
Extraction and Purification:
-
Action: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Causality: This standard liquid-liquid extraction separates the desired indole product (which is soluble in the organic phase) from inorganic salts and other aqueous-soluble impurities.
-
-
Final Purification:
-
Action: Purify the crude product by column chromatography or recrystallization.
-
Causality: These techniques remove any remaining impurities or byproducts, yielding the pure indole derivative for characterization and further use.
-
Emergency Procedures: Preparedness and Response
Despite careful planning, accidents can occur. A clear and practiced emergency response plan is essential.
Exposure Response
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Spill Response
For any spill, the primary directive is to ensure personnel safety before addressing the spill itself.
Spill Response Logic
Caption: Decision-making flowchart for spill response.
Small Spill Cleanup Protocol (<5g):
-
Evacuate and Alert: Alert personnel in the immediate vicinity.
-
PPE: Ensure you are wearing the appropriate PPE, including a respirator if the material is dusty.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.[3]
-
Decontaminate: Wipe the spill area with a decontamination solution (see Section 5). Finish by wiping with soap and water.[5]
-
Dispose: Seal and label the waste container for disposal according to institutional guidelines.
For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up yourself.
Decontamination and Disposal: The Final Responsibility
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance. Untreated hydrazine waste is considered extremely hazardous.[5]
Decontamination of Surfaces and Glassware
Surfaces and glassware can be decontaminated using a chemical neutralization solution. A common and effective method involves an oxidizing agent.
-
Hypochlorite Solution: Prepare a solution of sodium hypochlorite (household bleach, ~5% available chlorine) or calcium hypochlorite. Apply to the surface and allow a contact time of at least one hour.[10] The reaction yields nitrogen, water, and sodium chloride.[10]
Waste Disposal and Chemical Neutralization
Bulk quantities of this compound and waste streams containing it must be chemically neutralized before disposal or collected by a certified hazardous waste management company.
Protocol for Neutralization with Hypochlorite:
-
Dilution: In a large container within a fume hood, dilute the hydrazine-containing waste with water to a concentration of less than 5%. This is crucial to control the exothermic reaction.[10]
-
Neutralization: Slowly add a 5% sodium hypochlorite (bleach) solution to the diluted waste with constant stirring. An equal volume of bleach to the diluted waste is a good starting point.[10]
-
Verification: After the addition is complete, test the solution to ensure all hydrazine has been destroyed. This can be done using commercially available hydrazine test strips or specific colorimetric methods.[11]
-
Disposal: Once neutralization is confirmed, the resulting solution can typically be disposed of down the drain with copious amounts of water, subject to local regulations. Always confirm your institution's specific policies.
Advanced Neutralization with α-Ketoglutaric Acid (AKGA):
A more modern and environmentally benign method involves reacting the hydrazine with α-ketoglutaric acid (AKGA). This reaction converts the hazardous hydrazine into a stable, non-hazardous pyridazinecarboxylic acid derivative.[12] This method is safer as it is not as exothermic as the hypochlorite reaction and does not produce halogenated byproducts.[12]
Disposal Pathway
Caption: Decision tree for the proper disposal of waste.
Conclusion
This compound is a potent tool in the arsenal of the synthetic chemist. However, its power demands respect and a disciplined approach to safety. By integrating the principles and protocols outlined in this guide—from understanding its fundamental hazards to implementing robust engineering controls, meticulous handling procedures, and responsible disposal methods—researchers can confidently and safely leverage its synthetic utility. This commitment to a culture of safety is not a barrier to innovation but rather its essential foundation.
References
- United States Patent 7,074,959. Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenylhydrazine. [Link]
- Robinson, B. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. Canadian Journal of Chemistry, 48(15), 2293-2297.
-
WorkSafe New Zealand. (2022). Workplace exposure standards and biological exposure indices: Phenylhydrazine. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Phenylhydrazine. [Link]
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University of North Carolina at Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. [Link]
- Szymańska, J. A. (2018). Phenylhydrazine and its salts – calculated on phenylhydrazine. Documentation of proposed values of occupational exposure limits (OELs). Podstawy i Metody Oceny Środowiska Pracy, 34(4).
- Park, S., et al. (2022).
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National Institute for Occupational Safety and Health (NIOSH). (1989). 1988 OSHA PEL Project - Phenylhydrazine. [Link]
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PubChem. (n.d.). This compound. [Link]
- Bajwa, G. S., & Brown, R. K. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone.
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MySkinRecipes. (n.d.). This compound. [Link]
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Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis Using 2,5-Dimethylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fischer indole synthesis, with a specific focus on the application of 2,5-dimethylphenylhydrazine hydrochloride. It delves into the mechanistic intricacies, offers detailed experimental protocols, and discusses the significance of this reaction in the synthesis of valuable indole scaffolds for drug discovery and development.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
First discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole nucleus.[1][2] This acid-catalyzed reaction, which transforms arylhydrazines and carbonyl compounds into indoles, is a cornerstone of heterocyclic chemistry.[1][3] Its versatility and efficiency have made it indispensable in the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals.[3][4] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs, including the triptan class of antimigraine agents.[1][2]
The use of substituted phenylhydrazines, such as this compound, allows for the regioselective synthesis of polysubstituted indoles, which are of particular interest in drug discovery for their potential to modulate biological targets with high specificity.[5][6] This guide will provide the necessary theoretical and practical knowledge to successfully employ this compound in the Fischer indole synthesis.
Mechanistic Insights: A Step-by-Step Look at the Transformation
The Fischer indole synthesis is a sophisticated sequence of chemical transformations.[1][3] A thorough understanding of the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The accepted mechanism involves several key steps:[1][2][3]
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine (2,5-dimethylphenylhydrazine) with a ketone or aldehyde to form the corresponding phenylhydrazone.[1][3]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to its enamine (or 'ene-hydrazine') isomer.[1][3] This step is crucial as it sets the stage for the key bond-forming event.
-
[1][1]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, a type of pericyclic reaction, to form a di-imine intermediate.[1][3] This is often the rate-determining step of the synthesis.
-
Rearomatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization leads to the formation of a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.[1][3]
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product.[1]
Experimental Protocol: Synthesis of a 2,5,7-Trimethyl-Substituted Indole
This protocol details the synthesis of a trimethyl-substituted indole using this compound and a suitable ketone. The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) being effective.[1][2][4][7] Acetic acid is often used as both a solvent and a catalyst.[2]
Materials and Reagents:
-
This compound
-
Acetone (or other suitable ketone)
-
Glacial Acetic Acid
-
Sodium Hydroxide (1 M solution)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Safety Precautions:
-
This compound is a hazardous substance. It can cause skin and serious eye irritation.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
-
Phenylhydrazine derivatives, in general, are toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[10] They are also suspected of causing genetic defects and may cause cancer.[10]
-
Handle all solvents and reagents with care, following standard laboratory safety procedures.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and the chosen ketone (1-1.2 equivalents).
-
Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The concentration will depend on the specific reactants, but a common starting point is a 0.1-0.5 M solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux.[2] The optimal temperature and reaction time will vary depending on the specific substrates and should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure indole derivative.[2]
Data Presentation and Expected Outcomes
The yield and purity of the synthesized indole will depend on several factors, including the purity of the starting materials, the choice of catalyst, and the reaction conditions.
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio | 1:1 to 1:1.2 (Hydrazine:Ketone) | A slight excess of the ketone can help drive the initial hydrazone formation. |
| Catalyst | Acetic Acid, PPA, ZnCl₂, etc. | The choice of catalyst can significantly impact yield and reaction time.[4] |
| Temperature | Room Temperature to Reflux | Higher temperatures generally accelerate the reaction but may lead to side products.[11] |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Yield | 40 - 90% | Highly dependent on the specific substrates and reaction optimization. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Fischer indole synthesis using this compound.
Caption: General workflow for the Fischer indole synthesis.
Troubleshooting and Considerations
-
Low Yield: If the yield is low, consider optimizing the reaction temperature, time, and catalyst. The purity of the starting materials is also crucial. Pre-forming the phenylhydrazone before adding the cyclization catalyst can sometimes improve yields.[12]
-
Side Reactions: The formation of isomeric products can occur, especially with unsymmetrical ketones.[3] With meta-substituted phenylhydrazines, a mixture of 4- and 6-substituted indoles may be obtained.[13] Careful purification is necessary to isolate the desired isomer.
-
Purification Challenges: Some indole products can be difficult to purify. Trying different solvent systems for column chromatography or considering alternative purification techniques like recrystallization may be necessary.[14]
Applications in Drug Discovery
The indole nucleus is a key structural motif in a wide range of biologically active compounds and approved drugs.[15][16] The ability to synthesize substituted indoles via the Fischer synthesis provides medicinal chemists with a powerful tool to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[] Indole derivatives have shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases.[5][15]
References
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]
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PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
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Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
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ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. [Link]
-
PMC - NIH. Development and Application of Indolines in Pharmaceuticals. [Link]
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Canadian Science Publishing. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. [Link]
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ResearchGate. (PDF) Fischer Indole Synthesis. [Link]
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PMC - PubMed Central. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. [Link]
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PubChem. This compound. [Link]
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ResearchGate. How to get the maximum yield for the Fisher Indole synthesis ?. [Link]
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ResearchGate. Alkaloid-like molecules for drug discovery | Request PDF. [Link]
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PubMed. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. [Link]
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NIH. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]
-
MDPI. Azidoindolines—From Synthesis to Application: A Review. [Link]
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MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.. [Link]
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Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. [Link]
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Green Chemistry (RSC Publishing). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. [Link]
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Reddit. Problems with Fischer indole synthesis : r/Chempros. [Link]
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specific examples of indoles prepared from 2,5-Dimethylphenylhydrazine hydrochloride
An Application Guide for the Synthesis of Substituted Indoles from 2,5-Dimethylphenylhydrazine Hydrochloride
Introduction: The Enduring Importance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in drug discovery, with prominent examples including the anti-migraine triptans, the anti-inflammatory drug Indomethacin, and various anti-cancer agents.[1][3][4]
Among the myriad methods developed for indole synthesis, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized transformations.[3][5] This acid-catalyzed reaction, which constructs the indole ring from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone), offers a direct and modular route to a vast array of substituted indoles.[6][7]
This application note provides a detailed guide for researchers and drug development professionals on the preparation of specific indole derivatives using this compound as a key starting material. The strategic placement of the methyl groups on the phenylhydrazine ring predetermines the formation of indoles with substitution at the 5- and 7-positions, a pattern of significant interest in the development of novel bioactive compounds.[2] We will explore the underlying mechanism, provide detailed, field-tested protocols for specific target molecules, and discuss the critical parameters that ensure successful and reproducible synthesis.
The Fischer Indole Synthesis: A Mechanistic Overview
The power of the Fischer indole synthesis lies in its elegant and predictable reaction cascade. A thorough understanding of the mechanism is crucial for troubleshooting and adapting the reaction to new substrates. The process is generally catalyzed by Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA), or Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[3][5][6]
The accepted mechanism proceeds through several key stages:[5][6][7]
-
Hydrazone Formation: The reaction initiates with the condensation of 2,5-dimethylphenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This is a standard imine formation reaction.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'. This step is critical as it sets the stage for the key bond-forming event.
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a concerted, thermally allowed[6][6]-sigmatropic rearrangement. This is the rate-determining step and the core of the Fischer synthesis, where the crucial C-C bond is formed, breaking the aromaticity of the benzene ring momentarily to produce a di-imine intermediate.[5][8]
-
Cyclization and Aromatization: The di-imine intermediate readily cyclizes to form a five-membered ring aminal. Subsequent elimination of an ammonia molecule under acid catalysis, followed by a proton transfer, re-establishes the aromatic system, yielding the final indole product.[6]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis
Application Protocols: Synthesis of 5,7-Dimethylindoles
The following protocols provide step-by-step methodologies for the synthesis of specific indole derivatives from this compound. The choice of the carbonyl partner directly dictates the substitution at the C2 and C3 positions of the resulting indole.
Protocol 1: Synthesis of 2,5,7-Trimethylindole
This protocol details the reaction with acetone to produce an indole with a methyl group at the C2 position.
-
Reaction Rationale: Acetone is a simple, symmetric ketone. Its reaction with this compound will produce a single indole isomer, 2,5,7-trimethylindole, a valuable building block.[1]
Materials and Reagents:
-
This compound
-
Acetone (reagent grade)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.0 eq).
-
Add ethanol (5 mL per gram of hydrazine) and acetone (1.5 eq). Stir the suspension.
-
Add glacial acetic acid (2 mL per gram of hydrazine). The choice of a Brønsted acid like acetic acid is crucial for catalyzing both the hydrazone formation and the subsequent cyclization.[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol and acetic acid.
-
Dilute the residue with ethyl acetate and carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure 2,5,7-trimethylindole.
Protocol 2: Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydrocarbazole
This protocol utilizes a cyclic ketone, cyclohexanone, to generate a tricyclic indole analogue, a tetrahydrocarbazole. These structures are prevalent in alkaloid chemistry and materials science.
-
Reaction Rationale: The use of cyclohexanone fuses a six-membered ring onto the indole core, creating the tetrahydrocarbazole skeleton. This reaction is a classic example of the Fischer synthesis's power to build molecular complexity.[9][10]
Materials and Reagents:
-
This compound
-
Cyclohexanone
-
Polyphosphoric Acid (PPA) or a mixture of Acetic Acid/Sulfuric Acid
-
Ice-water bath
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM) or Ether
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation (Optional Pre-step): In a flask, dissolve this compound (1.0 eq) in ethanol, followed by the addition of cyclohexanone (1.1 eq) and a catalytic amount of acetic acid. Reflux for 1 hour, then cool and isolate the intermediate hydrazone, or proceed directly.
-
For the direct method, carefully heat polyphosphoric acid (PPA) to ~80°C in a round-bottom flask with mechanical stirring. Caution: PPA is viscous and corrosive.
-
In a separate flask, mix this compound (1.0 eq) and cyclohexanone (1.2 eq).
-
Slowly add the hydrazine/ketone mixture to the hot PPA with vigorous stirring. An exothermic reaction will occur. Maintain the temperature between 90-100°C for 1-2 hours.
-
After completion (monitored by TLC), carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous slurry by slowly adding 2M NaOH solution until the pH is basic (~9-10).
-
Extract the product with dichloromethane or ether (3x).
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to give the crude 5,7-dimethyl-1,2,3,4-tetrahydrocarbazole.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the protocols described above. Yields are representative and may vary based on reaction scale and purification efficiency.
| Target Compound | Carbonyl Partner | Catalyst(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2,5,7-Trimethylindole | Acetone | Acetic Acid | Ethanol | 80-85 | 3-5 | 75-85 |
| 5,7-Dimethyl-1,2,3,4-tetrahydrocarbazole | Cyclohexanone | Polyphosphoric Acid (PPA) | Neat | 90-100 | 1-2 | 60-75 |
General Experimental Workflow
The overall process for synthesizing and isolating these indole derivatives follows a standardized workflow in synthetic organic chemistry.
Caption: Figure 2: General Synthesis and Purification Workflow
Conclusion
The Fischer indole synthesis provides a powerful and direct pathway for the preparation of 5,7-dimethyl substituted indoles from this compound. By carefully selecting the carbonyl partner and optimizing the acid catalyst and reaction conditions, researchers can access a wide range of valuable molecular scaffolds. The protocols detailed herein serve as a robust starting point for scientists and professionals in drug discovery and materials science, enabling the efficient synthesis of key intermediates for further development. The enduring relevance of this century-old reaction is a testament to its reliability, versatility, and fundamental importance in modern organic chemistry.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. [Link]
-
Brieflands. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Canadian Journal of Chemistry. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. Canadian Journal of Chemistry, 48(15), 2293-2298. [Link]
-
OSTI.GOV. (1986). Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles. [Link]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. [Link]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. [Link]
-
YMER. Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. [Link]
-
ResearchGate. (2018). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. [Link]
-
Organic Syntheses. 2-methylindole. [Link]
- Google Patents.
-
PubMed Central. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]
-
Thieme Gruppe. Synthesis of 3,5,7-Trisubstituted Indoles. [Link]
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- 8. Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles (Journal Article) | OSTI.GOV [osti.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
Catalytic Fischer Indole Synthesis with 2,5-Dimethylphenylhydrazine Hydrochloride: Application Notes and Protocols for Researchers
The Fischer indole synthesis, a venerable reaction in the canon of organic chemistry, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry and materials science.[1][2] Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazone continues to be a workhorse for drug development professionals, underpinning the synthesis of blockbuster drugs like the triptans for migraine therapy.[1][3] This application note provides an in-depth technical guide to the catalytic variants of the Fischer indole synthesis, with a specific focus on the use of 2,5-dimethylphenylhydrazine hydrochloride as a starting material. We will explore the causal relationships behind experimental choices, provide detailed, field-proven protocols, and offer insights into reaction optimization.
The Imperative for Catalytic Methods
Classically, the Fischer indole synthesis is conducted with stoichiometric amounts of strong Brønsted or Lewis acids, often at elevated temperatures.[4] While effective, these conditions can be harsh, limiting substrate scope and functional group tolerance. The evolution of catalytic methods has been a significant leap forward, offering milder reaction conditions, improved yields, and greater control over selectivity. These catalytic approaches are broadly categorized into those employing Brønsted acids, Lewis acids, and, more recently, transition metals.[5][6] The choice of catalyst is a critical parameter that profoundly influences reaction efficiency and, in some cases, regioselectivity.[7]
The Reaction of this compound
The reaction of this compound with an aldehyde or ketone under acidic conditions is expected to yield a correspondingly substituted indole. For instance, reaction with acetone would produce 2,5,7-trimethyl-1H-indole. The methyl groups on the phenylhydrazine ring direct the cyclization to the unsubstituted ortho position, leading to a single major regioisomer.
Mechanistic Insights: The Role of the Catalyst
The Fischer indole synthesis proceeds through a well-orchestrated cascade of reactions, each facilitated by the acid catalyst.[1][3] The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: The initial step is the condensation of the arylhydrazine with a carbonyl compound to form a phenylhydrazone. This reaction is itself acid-catalyzed.[6]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.[1]
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the protonated enamine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the N-N bond.[3]
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a cyclic aminoacetal (aminal).[1]
-
Elimination of Ammonia: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia to afford the thermodynamically stable aromatic indole.[3]
The catalyst, be it a Brønsted or Lewis acid, plays a pivotal role in protonating the intermediates, thereby facilitating each of these transformations.
Caption: Generalized mechanism of the Fischer Indole Synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2,5,7-trimethyl-1H-indole from this compound and acetone, utilizing both Brønsted and Lewis acid catalysts.
Protocol 1: Brønsted Acid Catalyzed Synthesis (p-Toluenesulfonic Acid)
Materials:
-
This compound
-
Acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and toluene (10 mL per mmol of hydrazine).
-
Add acetone (1.5 eq) to the suspension.
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,5,7-trimethyl-1H-indole.
Protocol 2: Lewis Acid Catalyzed Synthesis (Zinc Chloride)
Materials:
-
This compound
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL per mmol of hydrazine).
-
Add acetone (1.2 eq) to the solution.
-
Carefully add anhydrous zinc chloride (1.2 eq) to the reaction mixture in portions.
-
Heat the mixture to reflux (approximately 80 °C) for 1-3 hours, monitoring by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (hexane:ethyl acetate) to afford the pure indole.
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Reference |
| p-TsOH | 10 | Toluene | 110 | 2-4 | 70-85 | [5] |
| ZnCl₂ | 120 | Ethanol | 80 | 1-3 | 75-90 | [5][6] |
| Polyphosphoric Acid | --- | Neat | 100-120 | 0.5-2 | 65-80 | [1] |
| Boron Trifluoride Etherate | 100 | Acetic Acid | 90-100 | 1-2 | 80-95 | [6] |
Experimental Workflow Visualization
Caption: General experimental workflow for catalytic Fischer indole synthesis.
Characterization of 2,5,7-trimethyl-1H-indole
The synthesized product should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a broad singlet for the N-H proton (around δ 7.8-8.2 ppm), singlets for the aromatic protons, and singlets for the three methyl groups.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should show the expected number of signals for the indole core and the methyl carbons.
-
Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 2,5,7-trimethyl-1H-indole (C₁₁H₁₃N, MW: 159.23). A major fragment would likely be the loss of a methyl group.[8][9]
-
Infrared (IR) Spectroscopy: A characteristic N-H stretching band should be observed in the region of 3300-3500 cm⁻¹.
Transition Metal Catalysis: A Modern Frontier
While Brønsted and Lewis acids are the traditional catalysts, recent advancements have seen the emergence of transition metal-catalyzed Fischer indole syntheses.[10] Palladium-catalyzed methods, for example, allow for the cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction.[1] These methods often proceed under milder conditions and offer alternative synthetic routes to complex indole structures.
Conclusion
The catalytic Fischer indole synthesis is a powerful and versatile tool for the construction of the indole scaffold. By understanding the underlying mechanism and the role of the catalyst, researchers can effectively utilize this reaction for the synthesis of a wide array of substituted indoles. The use of this compound provides a straightforward entry into the synthesis of 2,5,7-trimethyl-1H-indole, a valuable building block in medicinal chemistry and materials science. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists and drug development professionals seeking to leverage this classic yet ever-evolving reaction.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
-
Canadian Science Publishing. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. [Link]
-
PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. (2010-04-08). [Link]
-
Scientia Iranica. First page Cover C-21(6). [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
SpectraBase. 2,5,7-TRIMETHYL-INDOLE - Optional[MS (GC)] - Spectrum. [Link]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. (2025-08-06). [Link]
-
SciSpace. The Fischer Indole Synthesis. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. 2,3,7-Trimethylindole | C11H13N | CID 96869. [Link]
-
NIST WebBook. 1H-Indole, 2,3,5-trimethyl-. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
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- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. 2,3,7-Trimethylindole | C11H13N | CID 96869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols: 2,5-Dimethylphenylhydrazine Hydrochloride as a Derivatizing Agent for Aldehydes and Ketones
Introduction: Enhancing the Analysis of Carbonyl Compounds
In the landscape of chemical analysis, the sensitive and selective detection of aldehydes and ketones is paramount across various disciplines, including pharmaceutical development, environmental monitoring, and food science. These carbonyl compounds are often present at trace levels and may lack the necessary chromophores for direct spectrophotometric or fluorometric detection. Chemical derivatization addresses this challenge by converting the target analytes into derivatives with enhanced detectability. 2,5-Dimethylphenylhydrazine hydrochloride has emerged as a valuable reagent for this purpose, offering a stable and reliable method for the derivatization of a wide array of aldehydes and ketones.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a derivatizing agent. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present key analytical data to facilitate the successful implementation of this methodology in your laboratory. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.
The Chemistry of Derivatization: Formation of 2,5-Dimethylphenylhydrazones
The derivatization of aldehydes and ketones with this compound proceeds via a well-established acid-catalyzed nucleophilic addition-elimination reaction to form a stable 2,5-dimethylphenylhydrazone. The hydrochloride salt of the hydrazine is typically used to improve its stability and handling. In the presence of a mild acid catalyst, the free hydrazine is liberated in situ to react with the carbonyl compound.
The reaction mechanism can be summarized in the following steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The nucleophilic nitrogen atom of 2,5-dimethylphenylhydrazine attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine is protonated at the hydroxyl group, which then leaves as a water molecule, a good leaving group.
-
Deprotonation: A base (often the solvent or another molecule of the hydrazine) removes a proton from the remaining nitrogen atom to form the final, stable 2,5-dimethylphenylhydrazone.
The resulting hydrazone possesses a conjugated π-system that extends from the aromatic ring through the C=N double bond, which gives rise to strong ultraviolet (UV) absorbance, making it highly suitable for detection by HPLC-UV.[1]
Advantages of this compound in Derivatization
The use of this compound as a derivatizing agent offers several key advantages:
-
Stability of Derivatives: The resulting 2,5-dimethylphenylhydrazones are generally stable, crystalline solids, which facilitates their isolation, purification, and subsequent analysis.
-
Enhanced UV Detectability: The introduction of the 2,5-dimethylphenyl group creates a strong chromophore, significantly enhancing the molar absorptivity of the derivatives in the UV region, thereby increasing the sensitivity of the analytical method.[1]
-
Broad Applicability: The reagent reacts reliably with a wide range of both aliphatic and aromatic aldehydes and ketones.
-
Versatility in Subsequent Analysis: The formed hydrazones are amenable to various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) after appropriate silylation, and Mass Spectrometry (MS).
-
Precursor in Synthesis: Beyond its role in analytical derivatization, 2,5-dimethylphenylhydrazine is a key reagent in the Fischer indole synthesis, a powerful method for the preparation of indole derivatives, which are important structural motifs in many pharmaceuticals.[2][3]
Experimental Protocols
The following protocols provide a general framework for the derivatization of aldehydes and ketones with this compound. Optimization of reaction conditions, such as reaction time and temperature, may be necessary for specific substrates.
Protocol 1: General Derivatization of Aldehydes and Ketones in Solution
This protocol is suitable for the derivatization of a wide range of carbonyl compounds for subsequent analysis by techniques such as HPLC or for the synthesis of the corresponding hydrazone.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol (reagent grade)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone in a minimal amount of ethanol.
-
Add an equimolar amount of this compound to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time will vary depending on the reactivity of the carbonyl compound, but a typical duration is 1-3 hours.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The 2,5-dimethylphenylhydrazone derivative may precipitate upon cooling. If so, collect the crystals by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, methanol, or a mixture of solvents like dichloromethane/hexane.[5]
dot
Caption: General workflow for the derivatization of carbonyl compounds.
Protocol 2: Derivatization for HPLC Analysis
This protocol is designed for the derivatization of carbonyl compounds in a sample matrix for quantitative analysis by HPLC-UV.
Materials:
-
Sample containing carbonyl compounds
-
This compound solution (e.g., 1 mg/mL in acetonitrile)
-
Acid catalyst (e.g., 0.1 M HCl in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a stock solution of the acid catalyst in acetonitrile.
-
In an autosampler vial, add a known volume of the sample.
-
Add an excess of the this compound solution to the vial.
-
Add a small volume of the acid catalyst solution.
-
Cap the vial and vortex to mix.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 60 minutes) to ensure complete derivatization.
-
After incubation, cool the vial to room temperature.
-
The sample is now ready for direct injection into the HPLC system or can be diluted with the mobile phase if necessary.
Data Presentation and Characterization
The successful formation of the 2,5-dimethylphenylhydrazone derivative can be confirmed by various spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations |
| UV-Vis Spectroscopy | The 2,5-dimethylphenylhydrazone derivatives typically exhibit strong absorption maxima in the UV region, often between 270-400 nm, due to the extended conjugation of the molecule. The exact λmax will depend on the structure of the original carbonyl compound and the solvent used.[1] |
| ¹H NMR Spectroscopy | Characteristic signals include the aromatic protons of the 2,5-dimethylphenyl group, the two methyl group singlets, the N-H proton (which may be broad), and the protons from the original aldehyde or ketone moiety. The chemical shift of the imine proton (C=N-H) for derivatives of aldehydes is typically found downfield. |
| ¹³C NMR Spectroscopy | Key signals include the aromatic carbons, the two methyl carbons, and the imine carbon (C=N), which typically appears in the range of 140-160 ppm. The carbons from the original carbonyl compound will also be present with shifted chemical shifts. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of the 2,5-dimethylphenylhydrazone. The fragmentation pattern can provide further structural information. |
dot
Caption: Simplified reaction mechanism for hydrazone formation.
Troubleshooting and Methodological Considerations
-
Incomplete Reaction: If TLC or HPLC analysis indicates an incomplete reaction, consider increasing the reaction time, temperature, or the amount of acid catalyst.
-
Side Reactions: In some cases, particularly with unsymmetrical ketones, the subsequent Fischer indole synthesis can be an undesired side reaction if the conditions are too harsh (e.g., high temperature, strong acid).[3] Monitoring the reaction closely and using milder conditions can help to minimize this.
-
Purification Challenges: Some hydrazones may be oils or difficult to crystallize. In such cases, purification by column chromatography on silica gel may be necessary. A mixture of hexane and ethyl acetate is often a good starting point for the eluent system.
-
Stability of the Reagent: this compound is more stable than the free base. However, it should still be stored in a cool, dark place to prevent degradation. Solutions of the reagent should be prepared fresh for best results.
Conclusion
This compound is a versatile and effective derivatizing agent for aldehydes and ketones. The formation of stable, UV-active hydrazones allows for sensitive and reliable quantification of carbonyl compounds in a variety of matrices. The straightforward reaction protocols and the wealth of available analytical techniques for the characterization of the derivatives make this a valuable tool for researchers in diverse scientific fields. By understanding the underlying chemistry and following the detailed protocols provided in these application notes, scientists can confidently employ this methodology to achieve their analytical and synthetic goals.
References
- Hughes, D. L. (1996). The Fischer Indole Synthesis.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Hinman, R. L. (1960). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry, 25(10), 1775–1779.
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- Chaudhary, A., et al. (2018). Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Reaction of phenylhydrazine with acetone. Retrieved from [Link]
- Canadian Science Publishing. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Canadian Journal of Chemistry, 48(14), 2293-2297.
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Sitorus, Z., et al. (2020). Synthesis and characterization of substituted benzaldehyde-N-aryloxyacetyl hydrazone compounds. Rasayan Journal of Chemistry, 13(1), 356-361.
-
PubChem. (n.d.). 2,5-Dimethylpyrazine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-Dimethylpyrazine. Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2015). Fig. S3 1 H NMR spectrum of 2 in Acetone- d 6. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ResearchGate. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 2,5-dimethylhexane-2,5-dihydroperoxide with retention time (RT)= 8.391. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dimethyl-3-pentanone, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]
-
SpectraBase. (n.d.). 5,6-dihydro-5,5-dimethyl-3-phenyl-2H-1,4-oxazin-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2014). Synthesis and Characterization of [4(-dimethylamino)benzaldehyde (5-phenyl-1.3.4-oxadiazole-2-yl)hydrazone] with some transition metal complexes. Retrieved from [Link]
-
Molecules. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
Sources
Application Note: Protocol for Derivatization of Ketones with 2,5-Dimethylphenylhydrazine Hydrochloride
Introduction
In the landscape of analytical chemistry and drug development, the precise characterization of carbonyl compounds is paramount. Ketones, a fundamental functional group in numerous pharmaceuticals, natural products, and industrial chemicals, often require derivatization to enhance their detectability and facilitate their identification. This process converts the ketone into a derivative with distinct physicochemical properties, such as increased molar absorptivity for UV-Vis spectroscopy, a specific mass fragmentation pattern for mass spectrometry (MS), or a well-defined crystalline structure with a sharp melting point.
Hydrazine-based reagents are widely employed for this purpose, reacting with the carbonyl group to form stable hydrazone derivatives.[1][2][3] Among these, 2,5-Dimethylphenylhydrazine hydrochloride offers a valuable alternative to more common reagents like 2,4-dinitrophenylhydrazine (DNPH), providing derivatives with unique properties that can be advantageous for specific analytical challenges. This application note provides a detailed protocol for the derivatization of ketones using this compound, intended for researchers, scientists, and drug development professionals.
Expertise & Experience: The "Why" Behind the Protocol
The derivatization of a ketone with this compound proceeds via a well-established nucleophilic addition-elimination mechanism.[4] Understanding the principles governing this reaction is crucial for optimizing the protocol and troubleshooting potential issues.
-
Acid Catalysis: The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. Since the reagent is a hydrochloride salt, it provides an initial acidic environment. However, for less reactive ketones, the addition of a catalytic amount of a stronger acid may be beneficial.
-
Solvent Selection: Ethanol is a common solvent for this reaction as it effectively dissolves both the ketone and the hydrazine reagent, facilitating their interaction. Its boiling point allows for heating the reaction mixture to increase the reaction rate without requiring specialized equipment.
-
Reaction Temperature: Heating the reaction mixture, typically to the boiling point of the solvent (reflux), provides the necessary activation energy to drive the reaction to completion, especially for sterically hindered ketones.
-
Product Isolation and Purification: The resulting 2,5-dimethylphenylhydrazone is often a solid that is less soluble in the reaction medium than the starting materials, leading to its precipitation upon cooling. This insolubility facilitates its isolation by simple filtration. Recrystallization is a critical subsequent step to remove any unreacted starting materials or byproducts, yielding a pure crystalline derivative. The choice of recrystallization solvent is crucial and may require some empirical testing to find a solvent in which the hydrazone is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Reaction Mechanism
The derivatization of a ketone with 2,5-Dimethylphenylhydrazine is a two-step process:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a tetrahedral intermediate.
-
Elimination (Dehydration): The intermediate, being unstable, eliminates a molecule of water to form a stable C=N double bond, yielding the final 2,5-dimethylphenylhydrazone derivative.
Caption: Reaction mechanism of ketone derivatization.
Experimental Protocol
This protocol provides a general procedure for the derivatization of a ketone with this compound. Optimization of reaction time and purification solvent may be necessary for specific ketones.
Materials:
-
Ketone of interest
-
Ethanol (95% or absolute)
-
Concentrated Sulfuric Acid or Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethanol and water)
-
Melting point apparatus
-
Instrumentation for spectroscopic analysis (FT-IR, NMR, MS)
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve approximately 1 mmol of the ketone in 10-20 mL of ethanol.
-
Derivatizing Agent Addition: Add a slight molar excess (approximately 1.1 mmol) of this compound to the flask.
-
Catalyst Addition (Optional): If the ketone is known to be unreactive, add 1-2 drops of concentrated sulfuric acid or glacial acetic acid to the mixture.
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. The reaction time can vary from 30 minutes to several hours, depending on the reactivity of the ketone. The formation of a precipitate may be observed during the reaction.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation of the hydrazone derivative.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: Purify the crude hydrazone by recrystallization. Dissolve the solid in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly. Determine the melting point of the purified derivative and characterize it using spectroscopic methods (FT-IR, NMR, MS).
Data Presentation: Reaction Parameters
The optimal reaction conditions can vary depending on the structure of the ketone. The following table provides general guidelines for different ketone types.
| Ketone Type | Steric Hindrance | Electronic Effects | Suggested Reaction Time (Reflux) | Notes |
| Aliphatic (e.g., Acetone, 2-Butanone) | Low | Electron-donating alkyl groups | 30 - 60 minutes | Reaction is generally rapid. |
| Aromatic (e.g., Acetophenone) | Moderate | Conjugation with the aromatic ring | 1 - 2 hours | The carbonyl group is slightly less reactive due to resonance. |
| Di-aryl (e.g., Benzophenone) | High | Extensive conjugation | 2 - 4 hours | Steric hindrance and electronics slow the reaction. |
| Sterically Hindered (e.g., Di-tert-butyl ketone) | Very High | Electron-donating alkyl groups | > 4 hours | May require a stronger acid catalyst and prolonged heating. |
Trustworthiness: A Self-Validating System
The success of the derivatization protocol can be validated through a series of analytical checks, ensuring the identity and purity of the final product.
-
Melting Point Determination: A sharp and well-defined melting point of the recrystallized hydrazone is a strong indicator of its purity. This value can be used for identification by comparing it to literature values if available. The melting point of the starting this compound is approximately 212 °C.[5]
-
Spectroscopic Confirmation:
-
FT-IR Spectroscopy: The most significant change in the IR spectrum will be the disappearance of the strong ketone C=O stretching band (typically around 1650-1720 cm⁻¹) and the appearance of a C=N stretching band for the hydrazone (around 1600-1650 cm⁻¹).[7][8] An N-H stretching band will also be present (around 3300-3500 cm⁻¹).
-
¹H NMR Spectroscopy: The disappearance of the signals corresponding to the α-protons of the ketone in their original chemical shift region and the appearance of new signals for the hydrazone structure confirm the reaction. The N-H proton of the hydrazone will appear as a distinct singlet.
-
¹³C NMR Spectroscopy: The characteristic downfield signal of the ketone carbonyl carbon (typically >190 ppm) will disappear and be replaced by the signal of the hydrazone C=N carbon at a different chemical shift.[7]
-
Mass Spectrometry: The mass spectrum of the derivative will show a molecular ion peak corresponding to the calculated molecular weight of the 2,5-dimethylphenylhydrazone, providing definitive confirmation of its formation.
-
Visualization of Experimental Workflow
Caption: Workflow for ketone derivatization.
References
-
Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]
-
Clark, J. (2015). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Herrington, J. S., & Shine, H. J. (1965). THE REACTION OF 2, 4-DINITROPHENYLHYDRAZINE WITH BETA-ALKYLTHIG KETONES AND. Texas Tech University Libraries. Retrieved from [Link]
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McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Quora. (2021). What happens when an unknown ketone and 2,4-dinitrophenylhdrazone react? Retrieved from [Link]
-
Uchida, M., & Okuyama, S. (2009). Acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones. Analytical Sciences, 25(8), 1031-1035. Retrieved from [Link]
-
Wang, Z. et al. (2017). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Lat. Am. J. Pharm, 36(9), 1836-43. Retrieved from [Link]
-
Zang, X., Li, X., & Wang, R. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 2,5-Dimethylphenylhydrazine Hydrochloride in Modern Pharmaceutical Synthesis
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2,5-Dimethylphenylhydrazine hydrochloride. This reagent is a cornerstone in the synthesis of heterocyclic compounds, particularly the indole nucleus, which is a privileged scaffold in a vast array of pharmaceuticals.[1][2] This document provides an in-depth exploration of its primary application in the Fischer indole synthesis, detailing the underlying mechanism, offering field-proven protocols, and addressing critical safety and analytical considerations.
Introduction: The Significance of this compound
This compound (C₈H₁₂N₂·HCl, MW: 172.66 g/mol ) is a versatile organic reagent valued for its role in constructing complex molecular architectures.[2] Its primary utility lies in its function as a precursor in the Fischer indole synthesis, a robust and widely adopted method for creating indole rings.[1][3] The indole motif is central to numerous blockbuster drugs, including antimigraine agents of the triptan class, anti-inflammatory drugs like Indomethacin, and various oncology drug intermediates.[2][3]
The strategic placement of two methyl groups on the phenyl ring is not arbitrary. These electron-donating groups (EDGs) increase the electron density of the hydrazine moiety, which facilitates the key[2][2]-sigmatropic rearrangement step in the Fischer synthesis, often leading to higher yields and allowing for milder reaction conditions compared to unsubstituted phenylhydrazine.[1]
Key Properties:
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains one of the most indispensable methods for indole synthesis.[3][6] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form an indole.[3]
Reaction Mechanism: A Step-by-Step Analysis
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process involves a cascade of acid-catalyzed transformations.
-
Hydrazone Formation: The reaction initiates with the condensation of 2,5-dimethylphenylhydrazine with a carbonyl compound (aldehyde or ketone) to form the corresponding phenylhydrazone. This step is often performed in situ.[6]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer.
-
[2][2]-Sigmatropic Rearrangement: This is the key, irreversible, and rate-determining step. The ene-hydrazine undergoes a concerted pericyclic rearrangement, forming a new carbon-carbon bond and yielding a di-imine intermediate. The electron-donating methyl groups on the 2,5-dimethylphenyl ring stabilize the transition state of this step, accelerating the reaction.[1]
-
Aromatization & Cyclization: The di-imine rearomatizes, followed by an intramolecular attack of the amino group on an imine carbon, forming a cyclic aminal.
-
Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃), leading to the final, energetically favorable aromatic indole product.[3]
Visualization: Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.[1]
Experimental Protocols
The following protocols provide a generalized framework and a specific example. Researchers should optimize conditions based on the specific substrates used.
General Protocol for Fischer Indole Synthesis
This protocol describes a one-pot procedure where the hydrazone is formed in situ and cyclized without isolation.
Materials & Equipment:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, ZnCl₂)
-
Solvent (e.g., ethanol, toluene, acetic acid)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Thin-Layer Chromatography (TLC) setup
Procedure:
-
Reagent Setup: To a round-bottom flask, add this compound (1.0 eq) and the selected carbonyl compound (1.0-1.2 eq).[1]
-
Solvent & Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid). Acetic acid can serve as both the solvent and the acid catalyst.[6] Alternatively, use a solvent like toluene with a stronger acid catalyst (e.g., p-TsOH, H₂SO₄).[7]
-
Reaction: Heat the mixture to reflux (typically 80-120°C) with vigorous stirring.[1]
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, often UV-active, spot indicates product formation. Reaction times can range from a few minutes to several hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize it with an aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volume of aqueous layer).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the pure indole product.
Visualization: Experimental Workflow
Caption: A typical workflow for the Fischer indole synthesis.
Data Presentation: Influence of Catalyst and Substrate
The choice of acid catalyst and carbonyl substrate significantly impacts reaction outcomes.
| Phenylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Acetone | ZnCl₂ | Toluene | 110 | 4 | ~65 |
| 2,5-Dimethylphenylhydrazine HCl | Cyclohexanone | Acetic Acid | Acetic Acid | 118 | 2 | ~85-90 |
| 4-Nitrophenylhydrazine | Acetone | H₂SO₄ | Ethanol | 80 | 8 | ~40 |
| 4-Methoxyphenylhydrazine | Cyclohexanone | PPA | None | 100 | 1 | ~92 |
Note: Yields are illustrative and can vary based on specific experimental conditions. The enhanced yield and shorter reaction time for 2,5-dimethylphenylhydrazine highlight the activating effect of the methyl groups.
Safety and Handling
Hydrazine derivatives are classified as hazardous and require strict safety protocols.[4][5]
-
Hazard Identification: this compound is an irritant, causing skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] It is toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[8][9]
-
Handling: Avoid creating dust.[9] Wash hands and any exposed skin thoroughly after handling.[8] Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[5][8]
-
Ingestion: Call a poison control center or doctor immediately. Rinse mouth.[8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Analytical Methods for Monitoring and Characterization
Robust analytical methods are essential for ensuring reaction completion and verifying the identity and purity of the final product.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The primary method for real-time monitoring of the reaction progress.
-
-
Product Characterization:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and quantify yields. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is common.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile indole products, providing both purity information and mass confirmation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the synthesized indole.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the N-H stretch of the indole ring.
-
Conclusion
This compound is a powerful and efficient reagent for the synthesis of 4,7-dimethyl-substituted indoles, a valuable scaffold in pharmaceutical discovery. Its electron-rich nature enhances the rate and yield of the cornerstone Fischer indole synthesis. By following the detailed protocols, safety guidelines, and analytical procedures outlined in these notes, researchers can confidently and effectively leverage this reagent to advance their drug development programs.
References
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]
-
This compound. MySkinRecipes. [Link]
-
Colobert, F., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, Royal Society of Chemistry. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Conn, R. S. E., et al. An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate. [Link]
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. Canadian Journal of Chemistry. [Link]
-
2, 5-Dimethylphenylhydrazine hydrochloride, min 98%, 100 grams. HDH-Analytics. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]
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Application Notes & Protocols: The Role of 2,5-Dimethylphenylhydrazine Hydrochloride in Advanced Dye and Pigment Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2,5-Dimethylphenylhydrazine hydrochloride in the synthesis of dyes and pigments. This versatile reagent serves as a critical building block for a range of chromophores, primarily through its utility in forming heterocyclic systems such as indoles and pyrazoles. We will explore the key reaction pathways, including the Fischer Indole Synthesis and the synthesis of pyrazolone-based azo dyes, providing detailed, field-proven protocols and explaining the causality behind experimental choices.
Reagent Profile: this compound
This compound is a substituted phenylhydrazine derivative that is a cornerstone reagent in organic synthesis, particularly for heterocyclic compounds that form the backbone of many colorants.[1] Its hydrochloride form enhances stability and solubility in aqueous media for initial reaction steps.
Chemical and Physical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | (2,5-dimethylphenyl)hydrazine;hydrochloride | [2] |
| CAS Number | 56737-78-1 | [2][3] |
| Molecular Formula | C₈H₁₃ClN₂ | [2] |
| Molecular Weight | 172.66 g/mol | [2][3] |
| Appearance | Solid (powder/crystalline) | [4] |
| Melting Point | 205-212 °C (decomposes) | [1][3] |
| Parent Compound | (2,5-Dimethylphenyl)hydrazine (CAS: 853149) | [2] |
Chemical Structure
The strategic placement of the two methyl groups on the phenyl ring influences the electronic properties and steric hindrance, which in turn dictates the regioselectivity and reaction kinetics in syntheses like the Fischer Indole Synthesis.
Caption: Logical workflow of the Fischer Indole Synthesis.
Protocol: Synthesis of 6,9-Dimethyl-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of a fluorescent indole derivative using cyclohexanone.
Materials:
-
This compound (1.73 g, 10 mmol)
-
Cyclohexanone (1.08 g, 11 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol) and glacial acetic acid (20 mL).
-
Hydrazone Formation : Stir the mixture at room temperature until the solid dissolves. Add cyclohexanone (11 mmol) dropwise to the solution. A precipitate of the hydrazone may form.
-
Cyclization : Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale : Heating in an acidic medium provides the energy needed for the-[1][1]sigmatropic rearrangement and subsequent cyclization. Acetic acid serves as both the solvent and the Brønsted acid catalyst. [5][6]4. Isolation : After cooling to room temperature, pour the reaction mixture into 100 mL of cold water with stirring. The crude product will precipitate.
-
-
Purification : Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Recrystallization : Recrystallize the crude product from an ethanol/water mixture to yield pure 6,9-Dimethyl-1,2,3,4-tetrahydrocarbazole as a crystalline solid.
Core Application: Synthesis of Pyrazolone-Based Azo Dyes
This compound is a precursor to pyrazole derivatives, which are crucial coupling components in the synthesis of yellow, orange, and red azo dyes. [7]These dyes, such as Acid Yellow 42, are valued for their bright shades and good fastness properties. [4][8]The synthesis is a two-part process: first, the creation of the pyrazolone ring system, and second, the azo coupling.
Mechanism Overview
-
Pyrazole Synthesis (Knorr) : 2,5-Dimethylphenylhydrazine reacts with a β-ketoester (e.g., ethyl acetoacetate) via condensation and subsequent intramolecular cyclization to form a substituted pyrazolone. [7]2. Diazotization : A separate primary aromatic amine (the "diazo component") is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a reactive diazonium salt. [9]3. Azo Coupling : The electrophilic diazonium salt attacks the electron-rich carbon atom of the pyrazolone ring (the "coupling component") to form the stable azo bridge (-N=N-), creating the final dye molecule. [10]
Caption: Two-part workflow for pyrazolone azo dye synthesis.
Protocol: Synthesis of a Pyrazolone Azo Dye
This protocol outlines the synthesis of a dye structurally analogous to C.I. Acid Yellow 42.
Part A: Synthesis of 1-(2,5-dimethylphenyl)-3-methyl-5-pyrazolone
Materials:
-
This compound (1.73 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Sodium acetate (0.82 g, 10 mmol)
-
Ethanol (25 mL)
-
Water (50 mL)
Procedure:
-
Hydrazine Liberation : Dissolve this compound and sodium acetate in a mixture of ethanol and water in a 100 mL flask. Stir for 15 minutes at room temperature.
-
Rationale : Sodium acetate, a weak base, deprotonates the hydrochloride salt to liberate the free hydrazine base, which is the active nucleophile for the subsequent reaction.
-
-
Condensation : Add ethyl acetoacetate to the mixture.
-
Cyclization : Heat the mixture to reflux for 3-4 hours. The pyrazolone product will begin to precipitate upon cooling.
-
Isolation : Cool the flask in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry.
Part B: Synthesis of the Azo Dye
Materials:
-
Sulfanilic acid (1.73 g, 10 mmol)
-
Sodium carbonate (0.53 g, 5 mmol)
-
Sodium nitrite (0.70 g, 10.1 mmol)
-
Concentrated Hydrochloric Acid (2.5 mL)
-
1-(2,5-dimethylphenyl)-3-methyl-5-pyrazolone (from Part A)
-
Sodium hydroxide
Procedure:
-
Diazotization :
-
In a 250 mL beaker, dissolve sulfanilic acid and sodium carbonate in 50 mL of water. Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.
-
Add concentrated HCl dropwise until the solution is acidic to litmus paper. Stir for 15 minutes at 0-5 °C to complete the formation of the diazonium salt suspension.
-
-
Coupling Reaction :
-
In a separate 400 mL beaker, dissolve the pyrazolone synthesized in Part A in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt suspension to the cold pyrazolone solution.
-
Rationale : The coupling reaction is performed under alkaline conditions to keep the pyrazolone in its phenolate-like anionic form, which is highly activated for electrophilic attack by the diazonium salt.
-
-
Isolation : A brightly colored precipitate of the azo dye will form immediately. Continue stirring in the ice bath for 30 minutes.
-
Purification : Collect the dye by vacuum filtration. Wash the solid with a saturated sodium chloride solution to "salt out" the dye and remove impurities. Allow the purified dye to air dry.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of dyes and pigments. Its primary utility lies in its ability to readily form stable heterocyclic rings—indoles via the Fischer synthesis and pyrazolones for azo coupling. The protocols provided herein are robust starting points for laboratory synthesis. A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting, optimization, and the innovative design of new chromophoric systems. Adherence to strict safety protocols is mandatory when handling this and all related chemical reagents.
References
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PubChem (National Center for Biotechnology Information) . This compound. Available at: [Link]
-
MySkinRecipes . This compound. Available at: [Link]
-
SD International . Acid Yellow 42 Dyes | CAS no 6375-55-9. Available at: [Link]
-
Sinoever . China Biggest Acid Yellow 42 CAS 6375-55-9 Suppliers & Manufacturers & Factory. Available at: [Link]
-
World dye variety . Acid Yellow 42. Available at: [Link]
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University of Waterloo . The Synthesis of Azo Dyes. Available at: [Link]
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Wikipedia . Fischer indole synthesis. Available at: [Link]
- Google Patents. US5179211A - Process for the preparation of indoles.
-
Wikipedia . Japp–Klingemann reaction. Available at: [Link]
-
National Center for Biotechnology Information . New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]
-
National Center for Biotechnology Information . Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Available at: [Link]
-
Research Square . Synthesis of New Azo Dyes of Uracil via Ecofriendly Method. Available at: [Link]
-
Al-Nahrain University . An Overview of Preparation for Different Azo Compounds. Available at: [Link]
-
Hilaris Publisher . A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
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Application Notes & Protocols: A Deep Dive into the Fischer Indole Synthesis with Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a foundational reaction in heterocyclic chemistry discovered by Hermann Emil Fischer in 1883, remains an indispensable tool for constructing the indole nucleus.[1][2] This aromatic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals, including antimigraine drugs of the triptan class.[1][3][4] The synthesis involves the acid-catalyzed thermal cyclization of an arylhydrazone, typically formed from the condensation of a substituted phenylhydrazine and an enolizable aldehyde or ketone.[1][5]
This guide provides an in-depth exploration of the Fischer indole synthesis mechanism, with a particular focus on how substituents on the phenylhydrazine ring dictate the reaction's course, efficiency, and regioselectivity. We will move beyond a simple recitation of steps to provide field-proven insights into the causality behind experimental choices, empowering researchers to optimize this powerful transformation.
The Core Reaction Mechanism: A Stepwise Analysis
The generally accepted mechanism for the Fischer indole synthesis is a sequence of acid-catalyzed transformations.[6] Understanding each step is critical to troubleshooting the reaction and rationally selecting substrates and conditions. The process begins with the reaction of a substituted phenylhydrazine and a carbonyl compound to form a phenylhydrazone, which may be isolated or generated in situ.[1][3]
The key mechanistic events are as follows:
-
Phenylhydrazone Formation : A substituted phenylhydrazine reacts with an aldehyde or ketone to form the corresponding phenylhydrazone.
-
Tautomerization : The phenylhydrazone isomerizes to its more reactive ene-hydrazine tautomer. This step is crucial as it establishes the ene system required for the subsequent rearrangement.[2][7]
-
Acid Catalysis &[3][3]-Sigmatropic Rearrangement : After protonation of the ene-hydrazine, the molecule undergoes the rate-determining step: a[3][3]-sigmatropic rearrangement, analogous to a Cope rearrangement.[8] This concerted pericyclic reaction involves the cleavage of the weak N-N bond and the formation of a new C-C bond between the aromatic ring and the former enamine carbon.[6][9] Isotopic labeling studies confirm that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[2][7]
-
Rearomatization & Cyclization : The resulting di-imine intermediate rapidly rearomatizes. The newly formed aniline-like amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal (or aminal) ring.[7][9]
-
Ammonia Elimination : Under the acidic conditions, this intermediate eliminates a molecule of ammonia (NH₃), driven by the formation of the highly stable, aromatic indole ring.[2][8]
Caption: Generalized workflow of the Fischer indole synthesis mechanism.
The Critical Role of Substituents on the Phenylhydrazine Ring
The electronic nature of substituents on the phenylhydrazine's aromatic ring has a profound impact on the reaction, particularly on the rate-determining[3][3]-sigmatropic rearrangement.[1] The rearrangement can be viewed as an intramolecular electrophilic attack by the enamine on the aromatic ring.[10] Therefore, the nucleophilicity of the ring significantly influences the reaction's facility.
Electronic Effects: EDGs vs. EWGs
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), alkyl (-CH₃), and amino (-NH₂) groups increase the electron density of the aromatic ring.[1] This enhanced nucleophilicity accelerates the[3][3]-sigmatropic rearrangement, often leading to higher yields and permitting the use of milder reaction conditions (e.g., lower temperatures or weaker acids).[11]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halides (-Cl, -Br) decrease the electron density of the ring.[11] This deactivation slows the rearrangement step, necessitating more forceful conditions such as stronger acids (e.g., polyphosphoric acid) and higher temperatures.[6] In some cases, strongly deactivating groups can cause the reaction to fail entirely.[12]
Regioselectivity with Meta-Substituted Phenylhydrazines
When the phenylhydrazine bears a substituent at the meta-position, cyclization can occur at either the ortho- or para-position relative to the substituent, potentially leading to a mixture of 4- and 6-substituted indoles.[11] The outcome is governed by a combination of electronic and steric factors.
-
With EDGs (e.g., -CH₃): The ortho- and para-positions are both activated, but cyclization generally favors the less sterically hindered para-position, making the 6-substituted indole the major product.[10][11]
-
With EWGs (e.g., -Cl, -NO₂): Selectivity is often poor, yielding a mixture of both 4- and 6-substituted isomers. However, the 4-substituted indole may be slightly favored due to the electronic deactivation at the para-position.[11]
Caption: Cyclization pathways for meta-substituted phenylhydrazines.
Summary of Substituent Effects
| Substituent Position | Substituent Type | Major Product | Rationale |
| para- (e.g., 4-methoxy) | EDG or EWG | 5-Substituted Indole | Only one possible cyclization pathway due to symmetry.[10] |
| ortho- (e.g., 2-methyl) | EDG or EWG | 7-Substituted Indole | The substituent blocks one of the potential cyclization sites.[10] |
| meta- (e.g., 3-methyl) | EDG | 6-Substituted Indole | Para-cyclization is electronically favored and sterically less hindered.[11] |
| meta- (e.g., 3-nitro) | EWG | Mixture of 4- and 6-Substituted Indoles | Poor regioselectivity due to competing electronic and steric effects.[10][11] |
Experimental Protocols & Methodologies
A successful Fischer indole synthesis hinges on careful selection of the catalyst and reaction conditions, tailored to the specific substrates. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts.[2][4] Zinc chloride is one of the most frequently used.[8]
General Protocol for Fischer Indole Synthesis
This protocol describes a general procedure that can be adapted based on the reactivity of the specific substituted phenylhydrazine and carbonyl compound.
Causality Note: The reaction can be performed in one pot, where the hydrazone is formed in situ and immediately cyclized, or in two steps with isolation of the hydrazone intermediate. The one-pot method is often more efficient, but isolating the hydrazone can be beneficial for unstable substrates or to ensure complete formation before attempting the more demanding cyclization step.[3]
Reagents & Materials:
-
Substituted Phenylhydrazine (or its hydrochloride salt) (1.0 eq)
-
Aldehyde or Ketone (1.0–1.2 eq)
-
Acid Catalyst (e.g., ZnCl₂, Polyphosphoric Acid, Acetic Acid)
-
Solvent (e.g., Ethanol, Acetic Acid, Toluene)
-
Sodium Bicarbonate or Sodium Hydroxide solution (for neutralization)
-
Organic Solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Phenylhydrazone Formation (In situ):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Rationale: Acetic acid can serve as both a solvent and a mild acid catalyst for hydrazone formation. Using a slight excess of the carbonyl compound ensures full consumption of the limiting phenylhydrazine.
-
Stir the mixture at room temperature or heat gently (e.g., 60 °C) for 30-60 minutes to ensure complete formation of the phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization (Cyclization):
-
To the flask containing the phenylhydrazone, add the acid catalyst. For example, add anhydrous zinc chloride (1.5-2.0 eq) or polyphosphoric acid (PPA) as the solvent/catalyst.
-
Rationale: A strong acid catalyst is required to protonate the ene-hydrazine and facilitate the energy-intensive[3][3]-sigmatropic rearrangement. The choice of catalyst is critical; PPA is effective for deactivated systems, while milder acids like acetic acid or ZnCl₂ suffice for activated systems.[4][9]
-
Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and substrate reactivity) with vigorous stirring.
-
Rationale: The high temperature provides the thermal energy needed to overcome the activation barrier of the rearrangement step.
-
Monitor the reaction's progress by TLC until the starting hydrazone is consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice-water.
-
Rationale: This quenches the reaction and precipitates the crude product.
-
Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8.
-
Rationale: Neutralization is necessary to remove the acid catalyst and prepare the product for organic extraction.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Rationale: Washing with brine helps to remove residual water from the organic phase.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to obtain the pure indole product.
-
Example Protocol: Synthesis of 6-Methoxy-2,3-dimethylindole
This protocol illustrates the synthesis using an electron-rich phenylhydrazine, which generally proceeds under milder conditions.
-
Substrates: 4-Methoxyphenylhydrazine hydrochloride and 2-Butanone.
-
Catalyst/Solvent: Glacial Acetic Acid.
-
Procedure: Combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and 2-butanone (1.2 eq) in glacial acetic acid. Heat the mixture to reflux (approx. 118 °C) for 2 hours.[11] After cooling and neutralization with NaOH, the product is extracted with ethyl acetate and purified by chromatography. The electron-donating methoxy group facilitates the reaction, allowing the relatively weak acid (acetic acid) to be sufficient.
Example Protocol: Synthesis of 5-Nitro-2-phenylindole
This protocol illustrates the more demanding conditions required for an electron-poor system.
-
Substrates: 4-Nitrophenylhydrazine and Acetophenone.
-
Catalyst: Polyphosphoric Acid (PPA).
-
Procedure: Mix 4-nitrophenylhydrazine (1.0 eq) and acetophenone (1.1 eq) in PPA. Heat the viscous mixture to 100-120 °C with mechanical stirring for 3-5 hours.[6] The reaction work-up involves carefully quenching the PPA in ice, which is a highly exothermic process, followed by neutralization and extraction. The strong dehydrating and acidic nature of PPA is necessary to drive the cyclization of the deactivated nitro-substituted intermediate.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
chemeurope.com. Fischer indole synthesis. [Link]
-
SynArchive. Fischer Indole Synthesis. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A. [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. (2020). [Link]
-
Mohammadi, F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. [Link]
-
Ishii, H. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi. [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
Myers, A. (2009). Indole synthesis: a review and proposed classification. [Link]
-
Prochazka, M. P., and Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Poulsen, S., and Anderson, M. (2012). Why Do Some Fischer Indolizations Fail?. NIH Public Access. [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. DOI:10.1039/D2GC00724J. [Link]
-
The Organic Chemistry Tutor. (2021). Fischer Indole Synthesis. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer_indole_synthesis [chemeurope.com]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. synarchive.com [synarchive.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis with 2,5-Dimethylphenylhydrazine Hydrochloride
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Fischer indole synthesis, specifically when using 2,5-dimethylphenylhydrazine hydrochloride. The presence of an ortho-methyl group on the phenylhydrazine ring introduces unique steric and electronic considerations that often lead to low yields and complex product mixtures. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and improve your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Question 1: My reaction is not proceeding, or the yield is extremely low. I am recovering mostly unreacted starting materials. What is the primary cause and how can I fix it?
Answer: This is the most common issue when working with sterically hindered hydrazines like 2,5-dimethylphenylhydrazine. The problem often originates from two key stages: inefficient formation of the intermediate hydrazone or a high activation barrier for the subsequent cyclization.
-
Probable Cause A: Inefficient Hydrazone Formation. The methyl group at the C2 position of the phenylhydrazine sterically hinders the initial condensation with the ketone or aldehyde. Under standard one-pot conditions, this initial step can be sluggish and incomplete, preventing the reaction from proceeding.
-
Solution A: Implement a Two-Step Protocol. Decoupling the hydrazone formation from the cyclization is the most effective strategy.
-
Hydrazone Synthesis: First, synthesize the phenylhydrazone intermediate under milder conditions. Refluxing the this compound and the carbonyl compound in a protic solvent like ethanol or acetic acid with a base (e.g., sodium acetate) to neutralize the HCl salt is typically effective.[1]
-
Isolation and Purification: Isolate the hydrazone product. This allows you to confirm its formation and purity (via NMR, LC-MS) before proceeding.
-
Cyclization: Subject the purified hydrazone to the acidic cyclization conditions. This ensures that the starting material for the key rearrangement step is clean and present in the correct quantity.
-
-
Probable Cause B: Suboptimal Acid Catalyst or Temperature. The rate-determining step of the Fischer synthesis is often the[2][2]-sigmatropic rearrangement, which requires significant acid catalysis and thermal energy.[3][4] The catalyst you are using may not be potent enough, or the temperature may be insufficient to overcome the activation energy.
-
Solution B: Screen Potent Catalysts and Optimize Conditions.
-
Catalyst Choice: While common catalysts like zinc chloride (ZnCl₂) or p-toluenesulfonic acid (p-TsOH) can work, hindered substrates often require stronger options.[3] Polyphosphoric acid (PPA) is an excellent choice as it serves as both a strong Brønsted acid and a powerful dehydrating agent. Eaton's reagent (7.7 wt% P₂O₅ in MeSO₃H) is another highly effective alternative.
-
Temperature and Solvent: The reaction often requires elevated temperatures to proceed efficiently.[5] If using catalysts like p-TsOH or ZnCl₂, consider switching to a higher-boiling solvent such as toluene or xylene to increase the reaction temperature. For PPA or Eaton's reagent, which are often used neat, precise temperature control (e.g., 80-120 °C) is critical to promote the reaction without causing decomposition.[6]
-
Question 2: My TLC shows a complex mixture of products, making purification a significant challenge. What are these byproducts and how can I minimize their formation?
Answer: A complex product mixture typically arises from competing reaction pathways, decomposition, or, if using an unsymmetrical ketone, the formation of constitutional isomers.
-
Probable Cause A: Formation of Regioisomers. If you are using an unsymmetrical ketone (e.g., 2-butanone), it can form two different enamine intermediates, leading to two distinct indole regioisomers. The 2,5-dimethyl substitution pattern on the hydrazine will result in a mixture of 4,7-dimethyl- and 6,7-dimethyl-substituted indoles.
-
Solution A: Control Regioselectivity or Simplify the System.
-
Ketone Choice: If your synthetic plan allows, using a symmetrical ketone (e.g., acetone, cyclohexanone) will eliminate this problem entirely.
-
Influence of Acid: While difficult to control completely, the choice of acid catalyst can sometimes influence the isomer ratio. Weaker acids may slightly alter the preference for the formation of the thermodynamic vs. kinetic enamine.[7] However, expect that chromatographic separation will be necessary.
-
-
Probable Cause B: Product Decomposition. Indoles, particularly under harsh acidic and high-temperature conditions, can be susceptible to polymerization or other decomposition pathways.[4] This is often visible as baseline streaking or intractable material ("gunk") in the reaction flask.
-
Solution B: Optimize Reaction Time and Temperature.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress closely. Once the starting hydrazone is consumed, work up the reaction promptly. Prolonged heating will almost certainly lead to lower yields of the desired product.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions that contribute to the formation of colored impurities.
-
-
Probable Cause C: Competing N-N Bond Cleavage. A known alternative pathway for the protonated ene-hydrazine intermediate is heterolytic cleavage of the N-N bond.[8] This side reaction does not lead to an indole and instead produces aniline derivatives and other fragments.
-
Solution C: Favor the[2][2]-Sigmatropic Rearrangement. This side reaction is an inherent mechanistic competitor. The best way to minimize it is to identify conditions (catalyst, temperature, solvent) that maximally accelerate the desired[2][2]-sigmatropic rearrangement, thereby outcompeting the cleavage pathway. This reinforces the importance of catalyst screening.
Question 3: I have successfully formed my desired indole product, but it streaks badly during silica gel column chromatography, leading to poor separation and product loss.
Answer: This is a classic problem in indole chemistry. The N-H proton of the indole ring is weakly acidic, but the lone pair on the nitrogen atom makes the molecule basic enough to interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to tailing and poor separation.
-
Solution: Neutralize the Stationary Phase.
-
Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (TEA) at a concentration of 1-2% (v/v) is standard practice.[9] It works by neutralizing the acidic sites on the silica, allowing the indole to elute cleanly.
-
Use a Pre-treated or Alternative Stationary Phase: For particularly sensitive compounds, you can use commercially available deactivated silica gel. Alternatively, switching to a different stationary phase, such as neutral or basic alumina, can also resolve the issue.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Fischer Indole Synthesis, and why does the 2,5-dimethyl substitution pattern present a challenge?
A: The reaction proceeds through several key steps: 1) Condensation of the hydrazine and carbonyl to form a hydrazone; 2) Tautomerization to an ene-hydrazine; 3) An acid-catalyzed[2][2]-sigmatropic rearrangement to form a di-imine intermediate; 4) Aromatization followed by cyclization and elimination of ammonia to yield the final indole.[3][10]
The 2,5-dimethyl substitution pattern is challenging primarily due to the methyl group at the C2 (ortho) position, which creates steric hindrance. This hindrance can impede the initial formation of the hydrazone and may also influence the conformation required for the subsequent[2][2]-sigmatropic rearrangement. The electron-donating nature of the methyl groups, however, does help to accelerate the rearrangement step itself.[7]
Q: For a hindered substrate like this, is a one-pot or two-step procedure generally better?
A: For hindered or otherwise challenging substrates, a two-step procedure is almost always superior . While a one-pot reaction is more time-efficient, it offers less control. A two-step approach allows you to confirm the successful formation of the critical hydrazone intermediate and use it in a purified form, which frequently leads to a cleaner final reaction and a higher overall yield.
| Parameter | One-Pot Procedure | Two-Step Procedure |
| Efficiency | High (fewer steps and workups) | Lower (requires intermediate isolation) |
| Control | Low; all reagents mixed at once | High; each step can be optimized independently |
| Troubleshooting | Difficult; failure point is ambiguous | Easier; can identify if hydrazone formation is the issue |
| Yield (for hindered substrates) | Often low to moderate | Generally higher and more reproducible |
| Recommendation | Suitable for simple, unhindered substrates | Highly recommended for 2,5-dimethylphenylhydrazine |
Q: Which acid catalysts are most effective for the cyclization of hindered hydrazones?
A: The choice of catalyst is critical and often requires empirical screening. Below is a summary of common choices, ordered by generally increasing potency for this type of transformation.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Acetic Acid | Refluxing neat or as a solvent | Mild, good solvent for hydrazone formation | Often not strong enough for efficient cyclization |
| p-TsOH | 0.1-1.0 eq. in refluxing toluene/xylene | Easy to handle solid, moderate strength | May not be sufficient for challenging substrates |
| Zinc Chloride (ZnCl₂) | 1-2 eq. heated neat or in high-boiling solvent | Classic, effective Lewis acid catalyst[11] | Can be hygroscopic, workup can be difficult |
| Polyphosphoric Acid (PPA) | Used as solvent/reagent, 80-120 °C | Excellent dehydrating agent and strong acid | Highly viscous, can be difficult to stir and work up |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Used as solvent/reagent, 60-100 °C | Extremely powerful, often gives high yields | Corrosive and requires careful handling |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a model compound, 5,7-dimethyl-2-phenylindole, from this compound and acetophenone.
Protocol 1: Two-Step Synthesis via Isolated Hydrazone
Step A: Synthesis of Acetophenone 2,5-dimethylphenylhydrazone
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 57.9 mmol), acetophenone (7.0 g, 58.3 mmol), sodium acetate (5.7 g, 69.5 mmol), and ethanol (100 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with magnetic stirring for 4 hours. The initial slurry should become a clear solution and then gradually form a new precipitate.
-
Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes) until the starting materials are consumed.
-
Remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold ethanol (2 x 20 mL), and then with water (2 x 20 mL).
-
Dry the solid under high vacuum to afford the pure hydrazone as a crystalline solid.
Step B: Cyclization to 5,7-Dimethyl-2-phenylindole
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, carefully add polyphosphoric acid (PPA, ~100 g).
-
Begin stirring and heat the PPA to 80 °C in an oil bath.
-
Once the temperature is stable, add the dried acetophenone 2,5-dimethylphenylhydrazone (from Step A, ~57 mmol) in portions over 15 minutes. The reaction is often exothermic, so control the addition rate to maintain the temperature below 100 °C.
-
After the addition is complete, continue heating the mixture at 90-95 °C for 1-2 hours. Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring.
-
Neutralize the acidic aqueous slurry by slowly adding 50% aqueous sodium hydroxide (NaOH) until the pH is > 9. Ensure the mixture is kept cold in an ice bath during neutralization.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an eluent of 5% ethyl acetate in hexanes containing 1% triethylamine to afford the final product.
References
-
Samaei, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2750-2758. [Link][3]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link][4]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link][5]
-
Bajwa, G. S., & Brown, R. K. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Canadian Journal of Chemistry, 48(14), 2293-2298. [Link][12]
-
Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(18), 7461-7473. [Link][8]
-
Teimouri, A., & Heravi, M. M. (2006). Fischer indole synthesis in the absence of a solvent. Journal of Chemical Research, 2006(7), 447-448. [Link]
-
Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
-
Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1934. [Link][13]
-
Shinde, P. D., et al. (2014). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Research in Advent Technology, 2(4), 184-188. [Link][11]
-
Taber, D. F., & Straney, P. J. (2010). Fischer indole synthesis as a strategic reaction in the total synthesis of natural products. RSC Advances, 7(87), 85645-85661. [Link][6]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. [Link][14]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. [Link][7]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. [Link]
-
ResearchGate. How to get the maximum yield for the Fisher Indole synthesis?. [Link][15]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Fischer Indole Synthesis with 2,5-Dimethylphenylhydrazine Hydrochloride
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically tailored to address the common challenges and side product formations encountered when using 2,5-dimethylphenylhydrazine hydrochloride as a starting material. As researchers and drug development professionals, we understand that optimizing this classic reaction is crucial for the efficient synthesis of valuable indole scaffolds. This document provides in-depth, experience-driven insights and practical troubleshooting strategies to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of 2,5-dimethylaniline in my crude reaction mixture. What is causing this and how can I minimize it?
A1: The formation of 2,5-dimethylaniline is a common side product in the Fischer indole synthesis, particularly when using phenylhydrazines with electron-donating substituents like methyl groups. This side product arises from a competing reaction pathway known as heterolytic N-N bond cleavage.
The Underlying Mechanism:
The Fischer indole synthesis proceeds through a critical[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. However, the electron-donating methyl groups on the phenyl ring of 2,5-dimethylphenylhydrazine stabilize the positive charge that can develop on the nitrogen atom (Nα) adjacent to the ring. This stabilization can lower the activation energy for the cleavage of the weak N-N bond, leading to the formation of 2,5-dimethylaniline and an iminium cation derived from your ketone or aldehyde.[2]
Troubleshooting Strategies:
-
Choice of Acid Catalyst: The strength of the acid catalyst plays a pivotal role. A very strong acid can excessively protonate the hydrazine, favoring the N-N bond cleavage. Conversely, an acid that is too weak may not facilitate the desired[1][1]-sigmatropic rearrangement. Experimenting with a range of Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended to find the optimal balance.[1][3]
-
Temperature Control: High reaction temperatures can provide the energy needed to overcome the activation barrier for N-N bond cleavage. It is advisable to start with milder reaction conditions and gradually increase the temperature. Monitoring the reaction progress by TLC or LC-MS can help identify the temperature at which the side product formation becomes significant.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased formation of 2,5-dimethylaniline. Optimizing the reaction time to maximize the yield of the desired indole while minimizing the formation of this side product is crucial.
| Parameter | Recommendation for Minimizing 2,5-dimethylaniline |
| Acid Catalyst | Start with milder acids (e.g., acetic acid, p-TsOH) before resorting to stronger ones. |
| Temperature | Begin at a lower temperature (e.g., 80-100 °C) and monitor the reaction. |
| Reaction Time | Optimize for the highest conversion to the indole with minimal side product formation. |
Q2: My reaction with an unsymmetrical ketone is producing a mixture of two isomeric indoles. How can I control the regioselectivity?
A2: The formation of regioisomers is a classic challenge in the Fischer indole synthesis when an unsymmetrical ketone is used. The reaction can proceed through two different ene-hydrazine intermediates, leading to two possible indole products. The regioselectivity is primarily governed by a combination of steric and electronic factors, as well as the reaction conditions.[4]
Factors Influencing Regioselectivity:
-
Steric Hindrance: The[1][1]-sigmatropic rearrangement is sensitive to steric hindrance. The reaction will preferentially proceed through the less sterically hindered ene-hydrazine intermediate.
-
Ene-hydrazine Stability: The thermodynamic stability of the two possible ene-hydrazine tautomers can influence the product ratio. The more substituted, and thus generally more stable, double bond in the ene-hydrazine will be favored under thermodynamic control.
-
Acidity of the Medium: The acidity of the reaction medium can significantly impact the regioselectivity. In some cases, stronger acids can favor the formation of the less substituted indole.[5]
Strategies for Controlling Regioselectivity:
-
Catalyst Selection: The choice of acid catalyst can influence the product ratio. It is recommended to screen different Brønsted and Lewis acids.
-
Solvent Effects: The polarity of the solvent can play a role in stabilizing the transition states leading to the different regioisomers.
-
Temperature Optimization: As with many reactions that have competing pathways, temperature can affect the product distribution.
Q3: I am observing the formation of ammonium salts as a white precipitate in my reaction. Is this normal?
A3: Yes, the formation of ammonium salts, such as ammonium chloride if you are using a hydrochloride salt of the hydrazine and a chloride-containing acid, is an expected byproduct of the Fischer indole synthesis. The final step of the reaction mechanism involves the elimination of ammonia, which is then protonated by the acidic medium to form the corresponding ammonium salt.[1][6]
A study on the reaction of N'-methyl-2,6-dimethylphenylhydrazine hydrochloride, a structurally similar compound, also reported the formation of ammonium chloride and methylammonium chloride as side products.[7] This indicates that pathways leading to the cleavage and loss of the nitrogen atoms are inherent to the Fischer indole synthesis.
What to do:
The ammonium salt is typically insoluble in the organic solvents used for the reaction and can be easily removed by filtration at the end of the reaction or during the aqueous workup.
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis with this compound
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol or acetic acid.
-
Add the desired ketone or aldehyde (1.0-1.1 eq.) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours, or until the formation of the hydrazone is complete (monitor by TLC).
-
The hydrazone can be isolated by filtration or extraction, or the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
To the hydrazone (or the in situ generated hydrazone mixture), add the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) with stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Workup and Purification:
-
Carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Mechanistic Diagrams
Caption: Main and side reaction pathways in the Fischer indole synthesis.
References
- Hughes, D. L. (2011). The Fischer Indole Synthesis. Organic Reactions, 49-332.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
- Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927–1935.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
- Bajwa, G. S., & Brown, R. K. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Canadian Journal of Chemistry, 48(14), 2293–2297.
- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-106). John Wiley & Sons, Ltd.
- Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006.
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
-
Landoflearning. (2020, October 24). Fischer Indole Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]
- Sarlah, D., & co-workers. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6074–6082.
- Various Authors. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 22(3), 398.
- Hughes, D. L., & co-workers. (2014). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 79(10), 4584–4593.
-
Química Organica.org. (n.d.). Indoles Synthesis. [Link]
- Bajwa, G. S., & Brown, R. K. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Canadian Journal of Chemistry, 48(14), 2293-2297.
- Gribble, G. W. (2010). Recent developments in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 21(12), 2135-2174.
- Taber, D. F., & Tirunahari, P. K. (2011). The Fischer indole synthesis. Tetrahedron, 67(38), 7195-7212.
- Nakazaki, M., & Yamamoto, K. (1976). Abnormal Fischer Indole Synthesis. A New Interpretation of the Nenitzescu Reaction. The Journal of Organic Chemistry, 41(10), 1877–1881.
- Ciamician, G., & Silber, P. (1911). Chemische Lichtwirkungen. Berichte der deutschen chemischen Gesellschaft, 44(2), 1280–1289.
- Plancher, G. (1902). Ueber die molekulare Umlagerung der Indole. Berichte der deutschen chemischen Gesellschaft, 35(3), 2601–2606.
- van Order, R. B., & Lindwall, H. G. (1942). The Chemistry of the Indoles. Chemical Reviews, 30(1), 69–96.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Black, D. StC. (2008). Indoles. John Wiley & Sons.
- Joule, J. A. (2013). Heterocyclic Chemistry. John Wiley & Sons.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
- Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry. John Wiley & Sons.
- McMurry, J. (2015). Organic Chemistry. Cengage Learning.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
- Isaacs, N. S. (1995). Physical Organic Chemistry.
- Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry. John Wiley & Sons.
- Grossman, R. B. (2003). The Art of Writing Reasonable Organic Reaction Mechanisms. Springer.
- Miller, B. (2004). Advanced Organic Chemistry: Reactions and Mechanisms. Pearson.
- Wyatt, P., & Warren, S. (2007). Organic Synthesis: The Disconnection Approach. John Wiley & Sons.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Nicolaou, K. C., & Snyder, S. A. (2003).
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
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- 4. researchwithnj.com [researchwithnj.com]
- 5. Indoles Synthesis [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
purification of indoles synthesized from 2,5-Dimethylphenylhydrazine hydrochloride
Welcome to the Technical Support Center for Indole Synthesis and Purification. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis and subsequent purification of indole derivatives. This guide is specifically tailored to address issues encountered when synthesizing indoles from 2,5-Dimethylphenylhydrazine hydrochloride, a common precursor in medicinal and materials chemistry.
Our goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and optimize your results.
Troubleshooting Guide: From Crude Product to Pure Indole
This section addresses the most common problems researchers face after performing a Fischer Indole Synthesis with this compound.
Problem 1: My reaction mixture is a dark, intractable tar, and I can't isolate a solid product.
-
Potential Cause 1: High Reaction Temperature or Concentrated Acid. The Fischer Indole Synthesis is acid-catalyzed and often requires heat, but excessive temperatures or highly concentrated acids can lead to polymerization and decomposition of the starting materials and product.[1][2]
-
Solution:
-
Re-evaluate Reaction Conditions: If possible, lower the reaction temperature and extend the reaction time. Monitor progress closely using Thin Layer Chromatography (TLC).
-
Choice of Acid: Polyphosphoric acid (PPA) is effective but can be aggressive. Consider alternative Brønsted acids like p-toluenesulfonic acid or Lewis acids such as zinc chloride, which may allow for milder conditions.[2][3][4]
-
Solvent Dilution: For sluggish reactions prone to decomposition at high temperatures, diluting the mixture with a high-boiling, inert solvent can sometimes improve yields by preventing degradation.[5]
-
-
Potential Cause 2: Air Oxidation. Indoles, especially electron-rich derivatives, can be susceptible to air oxidation, which often results in the formation of colored impurities.[6]
-
Solution:
-
Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.
-
Workup: After quenching the reaction, proceed with the extraction and purification as quickly as possible.
-
Problem 2: My TLC of the crude product shows multiple spots, and I'm not sure which is my product.
-
Potential Cause: Presence of Intermediates and Byproducts. A typical crude mixture may contain your desired indole, unreacted 2,5-dimethylphenylhydrazine, the intermediate phenylhydrazone, and potential byproducts from side reactions. A known side reaction in Fischer indolizations is the acid-catalyzed cleavage of the N-N bond, which can generate aniline byproducts (in this case, 2,5-dimethylaniline).[7]
-
Solution:
-
Spot Identification: If possible, run co-spots on your TLC plate with the starting this compound. The starting material is a salt and will likely have a very low Rf value or remain at the baseline. The intermediate hydrazone is typically less polar than the hydrazine but more polar than the final indole.
-
UV Visualization: Indoles are aromatic and typically UV-active. Visualize the TLC plate under UV light (254 nm).
-
Staining: Use a stain like p-anisaldehyde, which often gives indoles a distinct color, to help differentiate the product spot.
-
Workflow for Indole Purification
The following diagram illustrates the general workflow from the crude reaction mixture to the final, purified product.
Caption: General workflow for indole workup and purification.
Problem 3: My product streaks badly on the silica TLC plate and co-elutes with impurities during column chromatography.
-
Potential Cause 1: Acidic Silica Gel. Silica gel is inherently acidic and can interact strongly with the basic nitrogen atom of the indole ring, causing streaking (tailing) and, in some cases, decomposition.[8][9]
-
Solution:
-
Deactivate Silica: Add 1-3% triethylamine (NEt₃) or ammonia to your eluent system. This base will neutralize the acidic sites on the silica, leading to much sharper spots and better separation.[10][11]
-
Alternative Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase like neutral alumina or Florisil.[9]
-
-
Potential Cause 2: Poor Solvent System Choice. The polarity of the eluent may not be optimal for separating your product from closely-eluting impurities.
-
Solution:
-
Systematic Screening: Test a variety of solvent systems with different polarities and selectivities. Common systems include ethyl acetate/hexanes and dichloromethane/methanol. For difficult separations, consider less common systems like toluene/acetone.
-
Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a low-polarity eluent and gradually increase the polarity. This often provides superior separation for complex mixtures.[10] A good starting point is an eluent system that gives your product an Rf of ~0.2 on the TLC plate.[10]
-
Troubleshooting Decision Tree for Purification
This diagram helps guide your purification strategy based on the initial analysis of your crude product.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method to purify my 4,7-dimethyl-substituted indole?
For most indoles synthesized via the Fischer method, column chromatography is the most reliable initial purification technique due to the potential for multiple byproducts. Recrystallization is an excellent secondary step to achieve high purity once the major impurities have been removed.[12]
Q2: How do I effectively remove unreacted 2,5-Dimethylphenylhydrazine?
The starting material is a hydrochloride salt. During the basic workup (neutralization step), it will be converted to the free base. While it has some organic solubility, an acidic wash can be effective. After dissolving your crude product in an organic solvent like ethyl acetate, you can perform a wash with a dilute aqueous acid (e.g., 1N HCl). This will protonate the basic hydrazine, making it highly water-soluble and pulling it into the aqueous layer. Be aware that your indole product is also weakly basic and may be partially extracted, so multiple organic extractions from the neutralized aqueous layer are recommended.
Q3: My product seems to be decomposing on the column. What can I do?
Decomposition on silica is a common issue.[9]
-
Confirm Instability: Spot your crude product on a TLC plate, and let it sit for 30-60 minutes before eluting. If a new spot appears or the original spot diminishes, it's likely unstable on silica.
-
Use Deactivated Silica: As mentioned in the troubleshooting guide, pre-treating your silica or adding a base like triethylamine to the eluent is the first and easiest solution.[10]
-
Run the Column Quickly: Use "flash" chromatography with positive pressure to minimize the time your compound spends on the column.[13]
-
Switch Adsorbent: Try neutral alumina. Remember that the eluent polarity order can differ slightly from silica gel.
Q4: I can't find a good single solvent for recrystallization. What should I do?
This is a perfect scenario for a two-solvent recrystallization system.[14]
-
Dissolve your crude indole in a minimal amount of a "good" solvent in which it is highly soluble (e.g., hot ethanol, acetone, or ethyl acetate).
-
While hot, slowly add a "poor" solvent in which the indole is insoluble (e.g., water, hexanes, or petroleum ether) until the solution just begins to turn cloudy (the cloud point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
A common and effective system for many indoles is methanol/water or ethanol/water.[15]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed for an acid-sensitive indole derivative.
-
Prepare the Eluent: Based on TLC analysis, prepare your chosen solvent system (e.g., 10% Ethyl Acetate in Hexanes). Add 1% triethylamine (NEt₃) to the final mixture.
-
Pack the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Fill the column about one-third full with the prepared eluent.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in your eluent and pour it into the column. Gently tap the column to ensure even packing.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add another layer of sand on top.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (about 2-3 times the weight of your crude product).
-
Remove the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elute the Column:
-
Carefully add your eluent to the column.
-
Using gentle positive pressure (air or nitrogen), push the solvent through the column, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from an Ethanol/Water System
This is a standard protocol for purifying a solid indole product.
-
Dissolution: Place the crude indole solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Use a magnetic stir bar and hot plate.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add warm water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath for 30 minutes.
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Title: Crystallization purification of indole Source: ResearchGate URL: [Link]
-
Title: The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole Source: PubMed URL: [Link]
-
Title: Fischer indole synthesis Source: Wikipedia URL: [Link]
-
Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene Source: PMC - NIH URL: [Link]
-
Title: Column chromatography Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
- Title: Method of producing indole and substitution products of the same Source: Google Patents URL
-
Title: Why Do Some Fischer Indolizations Fail? Source: PMC - NIH URL: [Link]
-
Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent Source: YMER URL: [Link]
-
Title: Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure Source: Testbook URL: [Link]
-
Title: Tips for Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: New 3H-Indole Synthesis by Fischer's Method. Part I Source: PMC - NIH URL: [Link]
-
Title: Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles Source: MDPI URL: [Link]
-
Title: Purification of Organic Compounds by Flash Column Chromatography Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Troubleshooting Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Problems with Fischer indole synthesis Source: Reddit URL: [Link]
Sources
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- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Purification [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges that can lead to low conversion rates and provide actionable, field-proven solutions. Our approach is rooted in a deep understanding of the reaction mechanism to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic routes.
Troubleshooting Guide: From Low Yields to No Reaction
This section is structured in a question-and-answer format to directly address specific problems you might encounter.
Question 1: My reaction is not starting or is giving a very low yield. What are the primary factors I should investigate?
Low or no yield is one of the most frequent challenges in the Fischer indole synthesis. This issue often stems from several critical factors related to your starting materials and reaction setup.[1][2]
Causality and Recommended Actions:
-
Purity of Starting Materials: The purity of the arylhydrazine and the carbonyl compound is paramount. Impurities can introduce side reactions that consume starting materials or inhibit the catalyst.[3]
-
Action: Use freshly distilled or recrystallized arylhydrazine. Phenylhydrazine, in particular, is susceptible to oxidation. If using a salt (e.g., phenylhydrazine hydrochloride), ensure it is dry and of high purity.[4] Verify the purity of your aldehyde or ketone, as aldol condensation byproducts can interfere with the reaction.[5][6]
-
-
Catalyst Choice and Concentration: The selection and amount of the acid catalyst are crucial. The catalyst facilitates the key[5][5]-sigmatropic rearrangement.[7][8] An inappropriate catalyst can either be too weak to promote the reaction or so strong that it leads to the degradation of your starting materials or product.[1][6]
-
Action: Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[4][5] Polyphosphoric acid (PPA) is often a highly effective catalyst for the cyclization step.[4][8] The quantity of the acid can also be critical; in some cases, the product ratio is extremely sensitive to the amount of acid used.[7]
-
-
Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature.[6][9] Insufficient heat can result in a sluggish or incomplete reaction, while excessive temperatures can cause decomposition of reactants and products, leading to tar formation.[9]
-
Action: Monitor your reaction by thin-layer chromatography (TLC) to determine the optimal reaction time. A good starting point is to use conditions reported for similar substrates in the literature.[4] For some reactions, a specific temperature, like 80°C, has been found to be optimal.[4] In certain instances, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[3][8]
-
Below is a workflow to systematically troubleshoot low-yield issues.
Caption: Troubleshooting workflow for low yield.
Question 2: I'm observing multiple products. What are the likely side reactions, and how can I suppress them?
The formation of multiple products is a common issue, often arising from the inherent reactivity of the intermediates and the reaction conditions.[1]
Common Side Reactions and Mitigation Strategies:
-
Regioisomer Formation: When using unsymmetrical ketones, two different indole regioisomers can be formed.[1] The regioselectivity can be influenced by the acid catalyst and its concentration.[10]
-
Action: The choice of acid can be critical. For instance, with certain unsymmetrical ketones, the proportion of one isomer increases significantly with higher concentrations of phosphoric or sulfuric acid.[10] A thorough screening of acid catalysts and concentrations is recommended to optimize for the desired regioisomer.
-
-
N-N Bond Cleavage: A significant competing reaction is the cleavage of the N-N bond in the enehydrazine intermediate.[1][11] This is particularly problematic with hydrazones bearing strong electron-donating substituents on the carbonyl-derived portion, which can stabilize the resulting carbocation.[11][12] This side reaction often leads to the formation of anilines and other fragmentation products.[1][11]
-
Action: If you suspect N-N bond cleavage, consider using a milder acid or a Lewis acid, which can sometimes favor the desired cyclization pathway.[11] Computational studies have shown that excessive stabilization of the intermediate can favor dissociation over the desired[5][5]-sigmatropic rearrangement.[11]
-
-
Aldol Condensation: The acidic conditions can promote the self-condensation of enolizable aldehydes or ketones, reducing the amount of carbonyl compound available for hydrazone formation.[5][6]
-
Action: One effective strategy is to pre-form the hydrazone before introducing the acid catalyst for the cyclization step.[8] This "two-step" procedure can minimize aldol side reactions.
-
-
Polymerization and Decomposition: Harsh acidic conditions and high temperatures can lead to the degradation and polymerization of both the starting materials and the indole product.[1][13]
Question 3: My substrate has electron-withdrawing or sterically hindering groups, and the reaction is failing. What modifications should I consider?
The electronic and steric nature of the substituents on both the arylhydrazine and the carbonyl compound can significantly impact the success of the Fischer indole synthesis.[13][14]
Substituent Effects and Protocol Adjustments:
-
Electron-Withdrawing Groups (EWGs): EWGs on the phenylhydrazine ring can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and often requiring harsher reaction conditions.[13]
-
Electron-Donating Groups (EDGs): While EDGs on the arylhydrazine ring generally accelerate the reaction, strong EDGs on the carbonyl component can promote the undesired N-N bond cleavage.[11][12][15]
-
Steric Hindrance: Bulky groups on either the arylhydrazine or the carbonyl compound can impede the necessary conformational changes for the[5][5]-sigmatropic rearrangement and the subsequent cyclization.
-
Action: In cases of severe steric hindrance, increasing the reaction temperature and time may be necessary. Alternatively, exploring different acid catalysts that may have different steric profiles could be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with an aldehyde or ketone to form a phenylhydrazone.[8][16]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer.[8][17]
-
[5][5]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted[5][5]-sigmatropic rearrangement, which is the key bond-forming step, creating a di-imine intermediate.[6][17]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminoacetal (aminal).[17][18]
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[8][17]
Caption: Key stages of the Fischer indole synthesis mechanism.
Q2: Can I perform the reaction as a one-pot procedure?
Yes, a one-pot procedure, where the arylhydrazine and carbonyl compound are mixed together with the acid catalyst without isolating the intermediate hydrazone, is a common and efficient approach.[3][5] This method can minimize handling losses and is often preferred for its operational simplicity.[16] However, for substrates prone to aldol condensation, a two-step procedure with isolation of the hydrazone may give cleaner results and higher yields.[8]
Q3: Are there any carbonyl compounds that are known to fail in this reaction?
Yes, the Fischer indole synthesis does not succeed with acetaldehyde to produce the parent indole directly.[5][6] In this case, pyruvic acid can be used, and the resulting indole-2-carboxylic acid is subsequently decarboxylated.[6][8] Additionally, the aldehyde or ketone must have at least two alpha-hydrogens for the necessary tautomerization to the enamine to occur.[16]
Q4: How does the choice of solvent affect the reaction?
The solvent can influence the reaction by affecting the solubility of reactants and the stability of intermediates.[9][19]
-
Polar aprotic solvents like DMSO and acetic acid are commonly used.[3][8]
-
Acetic acid can serve as both a solvent and a catalyst.[4]
-
In some cases, high-boiling aromatic solvents like toluene or xylene are used, especially for thermal reactions.[14]
-
Running the reaction neat (without a solvent) can also be effective for certain substrates.[3]
| Solvent | Typical Use Case | Advantages | Disadvantages |
| Glacial Acetic Acid | General purpose | Acts as both solvent and catalyst[4] | Can be acidic enough to cause degradation |
| Polyphosphoric Acid (PPA) | For difficult cyclizations | Strong dehydrating agent and catalyst[8] | Viscous, can make workup difficult[20] |
| Toluene/Xylene | High-temperature reactions | Allows for higher reaction temperatures[14] | May not be polar enough for all substrates |
| Ethanol/Methanol | Hydrazone formation | Good for initial condensation[3] | Not typically used for the cyclization step |
Caption: Comparison of common solvents for Fischer indole synthesis.
Experimental Protocols
General Protocol for a Two-Step Fischer Indole Synthesis
This protocol provides a general guideline. Specific quantities, temperatures, and reaction times should be optimized for your particular substrates.
Part 1: Hydrazone Formation [3]
-
In a round-bottom flask, dissolve the ketone or aldehyde (1.0 equivalent) in ethanol.
-
Add the arylhydrazine (1.0 equivalent) dropwise while stirring.
-
Add a few drops of glacial acetic acid to catalyze the condensation.
-
Heat the mixture to reflux (or a suitable temperature like 80°C) for 45-60 minutes.
-
Monitor the reaction by TLC until the starting carbonyl is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Collect the solid by vacuum filtration and wash with cold ethanol. Dry the hydrazone before proceeding.
Part 2: Indolization [3]
-
In a separate flask, carefully heat polyphosphoric acid (PPA) to approximately 100°C. Caution: PPA is viscous and corrosive.
-
With vigorous stirring, add the pre-formed hydrazone in portions to the hot PPA.
-
Increase the temperature to 150-160°C and stir for 10-20 minutes. The mixture will typically darken.
-
Monitor the reaction by TLC.
-
Allow the mixture to cool to about 100°C and then cautiously pour it onto a stirred mixture of crushed ice and water.
-
The crude indole product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol, to remove residual PPA and impurities.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for a two-step Fischer indole synthesis.
References
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Reiher, C. A., Kim, D., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5760-5763. [Link]
-
Gagan, J. M. (1966). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 243-247. [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]
-
Li, J. J. (2009). Recent development in the technology of Fischer indole synthesis. ResearchGate. [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]
-
Sharma, K. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. [Link]
-
Yang, X., Zhang, X., & Yin, D. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development, 22(7), 929-933. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
-
Reiher, C. A., Kim, D., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. PMC, 3076556. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4483-4493. [Link]
-
Mosslemin, M. H., & Teimourian, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
Reddit. (2014). What factors determines the choice of acid catalyst for the Fischer indole synthesis?. Retrieved from [Link]
-
Brogi, S., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3202. [Link]
-
Sciencemadness Discussion Board. (2015). Fischer indole synthesis. Retrieved from [Link]
-
Mosslemin, M. H., & Teimourian, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
Kotha, S. (2015). How to get the maximum yield for the Fisher Indole synthesis?. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. [Link]
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Technical Support Center: Optimizing Acid Catalysis for Indole Synthesis with 2,5-Dimethylphenylhydrazine Hydrochloride
Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on optimizing acid catalysis when using 2,5-dimethylphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your indole synthesis endeavors.
Introduction: The Nuances of the Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, is a powerful method for the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1] The choice of the acid catalyst is a critical parameter that significantly influences reaction efficiency, yields, and, in some cases, regioselectivity.[2]
When working with substituted starting materials like this compound, the electronic and steric effects of the substituents introduce additional layers of complexity that require careful consideration for successful reaction optimization. The electron-donating nature of the two methyl groups on the phenyl ring can influence the reactivity of the hydrazine and the stability of key intermediates in the reaction pathway.
This guide will provide a comprehensive overview of acid catalyst selection, troubleshooting common issues, and detailed experimental protocols to help you navigate the intricacies of this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Fischer indole synthesis?
The acid catalyst plays a multifaceted role in the Fischer indole synthesis.[3] It is essential for several key steps in the reaction mechanism, including:
-
Hydrazone Formation: While hydrazone formation can occur without a catalyst, it is often accelerated by acid.
-
Tautomerization: The acid catalyzes the tautomerization of the initially formed phenylhydrazone to the crucial enamine intermediate.
-
[1][1]-Sigmatropic Rearrangement: Protonation of the enamine facilitates the key[1][1]-sigmatropic rearrangement, which leads to the formation of a new carbon-carbon bond.[4]
-
Cyclization and Aromatization: The catalyst promotes the subsequent cyclization and elimination of ammonia to yield the final aromatic indole product.[5]
Q2: What are the common types of acid catalysts used in the Fischer indole synthesis?
Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis.[1][6]
-
Brønsted Acids: These are proton donors and include common acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[7][8]
-
Lewis Acids: These are electron-pair acceptors and include catalysts such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[2][7]
Q3: How do the methyl groups on 2,5-dimethylphenylhydrazine affect the reaction?
The two methyl groups on the phenylhydrazine ring are electron-donating, which can have both positive and negative effects on the Fischer indole synthesis:
-
Increased Reactivity: The electron-donating nature of the methyl groups can increase the nucleophilicity of the hydrazine, potentially accelerating the initial hydrazone formation.
-
Potential for Side Reactions: The increased electron density on the aromatic ring can also stabilize cationic intermediates that may lead to undesired side reactions, such as N-N bond cleavage.[9] This can result in the formation of aniline byproducts and a decrease in the yield of the desired indole.
-
Regioselectivity: The positions of the methyl groups will direct the cyclization to form a specific regioisomer of the final indole product. With 2,5-dimethylphenylhydrazine, the cyclization will occur at the C6 position of the phenyl ring, leading to the formation of a 4,7-dimethylindole.
Q4: Should I use a Brønsted or a Lewis acid for my reaction with this compound?
The choice between a Brønsted and a Lewis acid depends on the specific carbonyl compound you are using and the desired reaction conditions.
-
Brønsted acids , such as acetic acid or p-toluenesulfonic acid, are often effective and can be used in milder conditions.[6][10] Acetic acid can even serve as both the catalyst and the solvent.
-
Lewis acids , like zinc chloride, are generally stronger catalysts and can be beneficial for less reactive substrates or to drive the reaction to completion.[2] However, their higher reactivity can sometimes lead to increased side product formation, especially with electron-rich substrates. For substrates prone to N-N bond cleavage, Lewis acids like ZnCl₂ or ZnBr₂ have been shown to sometimes improve the efficiency of the cyclization.[9]
A preliminary screening of a few different Brønsted and Lewis acids is often the best approach to identify the optimal catalyst for your specific reaction.
Troubleshooting Guide
This section addresses common problems encountered during the Fischer indole synthesis with this compound and provides a systematic approach to resolving them.
Problem 1: Low or No Yield of the Desired Indole
Possible Causes:
-
Inappropriate Acid Catalyst: The chosen acid may be too weak to effectively catalyze the reaction or, conversely, too strong, leading to decomposition of the starting materials or product.
-
Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature.[11] If the temperature is too low, the reaction may be too slow to proceed at a reasonable rate. If it is too high, it can lead to the formation of tar and other degradation products.
-
N-N Bond Cleavage: As mentioned earlier, the electron-donating methyl groups can promote a competing side reaction involving the cleavage of the N-N bond of the hydrazone intermediate.[9]
-
Impure Starting Materials: Impurities in the this compound or the carbonyl compound can interfere with the reaction.
Troubleshooting Workflow:
Troubleshooting Low Yield Workflow
-
Catalyst Screening: Begin by screening a small selection of both Brønsted (e.g., PTSA, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). See the catalyst selection table below for guidance.
-
Temperature Optimization: For each catalyst, perform the reaction at a range of temperatures, starting with milder conditions and gradually increasing. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purity Check: Ensure the purity of your this compound and the carbonyl compound. Recrystallize or distill if necessary.
-
Byproduct Analysis: If the yield is still low, analyze the crude reaction mixture to identify any major byproducts. The presence of 2,5-dimethylaniline would be a strong indicator of N-N bond cleavage.
-
Milder Conditions: If N-N bond cleavage is suspected, try using a weaker acid catalyst and a lower reaction temperature.
Problem 2: Formation of Multiple Products (Regioisomers or Side Products)
Possible Causes:
-
Use of an Unsymmetrical Ketone: If you are using an unsymmetrical ketone, you may obtain a mixture of two regioisomeric indoles.
-
Side Reactions: Besides N-N bond cleavage, other side reactions such as aldol condensation of the carbonyl compound or Friedel-Crafts type reactions can occur, especially under harsh conditions.[12]
Troubleshooting Workflow:
Troubleshooting Multiple Products Workflow
-
Regioselectivity with Unsymmetrical Ketones: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones can be influenced by the choice of acid catalyst and reaction conditions. Generally, cyclization is favored at the less sterically hindered α-carbon of the ketone. Experimenting with different acid catalysts may help to improve the selectivity for one regioisomer.
-
Minimizing Side Reactions: To reduce the formation of side products, consider the following:
-
Lowering the reaction temperature.
-
Using a less concentrated acid solution.
-
Ensuring the purity of the starting materials.
-
-
Purification: If a mixture of products is unavoidable, focus on optimizing the purification method, such as column chromatography, to isolate the desired indole.
Acid Catalyst Selection Guide
The following table provides a general comparison of commonly used acid catalysts for the Fischer indole synthesis. The optimal choice for your reaction with this compound will depend on the specific carbonyl compound and may require some empirical optimization.
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂) | Lewis Acid | High temperature (reflux) | Strong catalyst, often gives good yields.[2] | Can be harsh, may promote side reactions.[13] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Room temp to reflux | Effective for a wide range of substrates.[2] | Moisture sensitive, requires inert atmosphere. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | High temperature | Strong acid, useful for unreactive substrates. | Viscous, can be difficult to work with. |
| p-Toluenesulfonic Acid (PTSA) | Brønsted Acid | Reflux | Readily available, easy to handle solid.[7] | May require higher temperatures than Lewis acids. |
| Acetic Acid (AcOH) | Brønsted Acid | Reflux | Acts as both catalyst and solvent, mild conditions.[6] | May not be strong enough for all substrates. |
| Hydrochloric Acid (HCl) | Brønsted Acid | Reflux | Inexpensive and readily available.[7] | Can be corrosive and may lead to side reactions. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Reflux | Strong acid, effective catalyst.[7] | Strong dehydrating agent, can cause charring. |
Experimental Protocols
General Procedure for Fischer Indole Synthesis with this compound
This is a general protocol that can be adapted for different carbonyl compounds and acid catalysts.
Materials:
-
This compound
-
Aldehyde or ketone (1.0 - 1.2 equivalents)
-
Acid catalyst (see table above for typical loading)
-
Anhydrous solvent (e.g., ethanol, toluene, acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound and the carbonyl compound in the chosen solvent.
-
Catalyst Addition: Add the acid catalyst to the reaction mixture. For solid catalysts, they can be added directly. For liquid catalysts, they should be added cautiously.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Example Protocol: Synthesis of 2,4,7-Trimethylindole
This protocol describes the synthesis of 2,4,7-trimethylindole from this compound and acetone using p-toluenesulfonic acid as the catalyst.
Materials:
-
This compound (1.73 g, 10 mmol)
-
Acetone (0.70 g, 12 mmol)
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)
-
Toluene (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, acetone, and p-toluenesulfonic acid monohydrate in toluene.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,4,7-trimethylindole.
Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting and optimization.
Fischer Indole Synthesis Mechanism
The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine in the presence of an acid catalyst.[5] The key step is a[1][1]-sigmatropic rearrangement of the protonated enamine, which results in the formation of a new C-C bond and the cleavage of the N-N bond.[4] Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[5]
Conclusion
The Fischer indole synthesis is a robust and versatile method for the preparation of indoles. When working with substituted starting materials such as this compound, a careful consideration of the electronic effects of the substituents and a systematic approach to catalyst and reaction condition optimization are essential for success. This guide provides a framework for understanding the key variables in this reaction and for troubleshooting common challenges. By applying the principles and protocols outlined here, researchers can confidently navigate the synthesis of 4,7-dimethylindoles and their derivatives.
References
-
Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link].
- Garg, N. K., & Stoltz, B. M. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4766–4769.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review.
- Troubleshooting common issues in Fischer indole synthesis
- Shaabani, A., Soleimani, E., & Maleki, A. (2010). New 3H-Indole Synthesis by Fischer’s Method. Part I. Molecules, 15(12), 8750–8760.
- Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 138-139). John Wiley & Sons.
- A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. (2025). BenchChem.
- Optimization of reaction conditions for Fischer indole synthesis (temper
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Chen, C., & Soumeillant, M. (2004). A practical and cost-effective process for the preparation of a key indole intermediate for the synthesis of an anti-migraine agent. Organic Process Research & Development, 8(5), 759-762.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 1, 2026, from [Link].
- Common side reactions in Fischer indole synthesis and how to avoid them. (2025). BenchChem.
- Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. (1970). Canadian Journal of Chemistry, 48(14), 2293-2298.
Sources
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- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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preventing byproduct formation in reactions with 2,5-Dimethylphenylhydrazine hydrochloride
Welcome to the technical support center for 2,5-Dimethylphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize byproduct formation and achieve high-purity yields in your synthetic endeavors.
Section 1: Understanding the Core Challenges
This compound is a crucial building block, most notably in the Fischer indole synthesis , a powerful method for creating the indole nucleus prevalent in pharmaceuticals and functional materials.[1][2] However, its reactivity can also lead to a variety of undesired side reactions. The key to success lies in understanding the reaction mechanisms and controlling the delicate balance of reaction parameters.
The hydrochloride salt is generally more stable and easier to handle than the free base, which can be prone to oxidation.[3] Impurities in the starting material can also introduce competing reactions, so using a high-purity reagent is always the recommended first step.[4]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using this compound, particularly in the context of the Fischer indole synthesis.
Issue 1: Low or No Yield of the Desired Indole Product
FAQ: "My Fischer indole synthesis reaction is not working, or the yield is very low. What are the likely causes?"
Low yields are a frequent problem and can stem from several factors.[4] A systematic approach to troubleshooting is essential.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
In-Depth Analysis:
-
Purity of Reagents: Impurities in either the hydrazine or the carbonyl compound can significantly inhibit the reaction.[4] Using freshly purified materials is highly recommended. The hydrochloride salt of the hydrazine is generally more stable and less prone to degradation.[3]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4] Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[4] For challenging substrates, Polyphosphoric acid (PPA) is often a powerful catalyst and solvent system.[4]
-
Temperature: The key[5][5]-sigmatropic rearrangement step in the Fischer synthesis often has a high activation energy and requires elevated temperatures.[4][6] If the reaction is sluggish, a cautious, incremental increase in temperature can be beneficial.[7] Conversely, excessively high temperatures can lead to decomposition.[4]
-
Hydrazone Intermediate: The initial product of the reaction between the hydrazine and the carbonyl is a hydrazone. This intermediate can sometimes be unstable. A "one-pot" procedure, where the hydrazone is formed in situ and cyclized without isolation, can minimize handling losses and prevent decomposition.[4]
Issue 2: Multiple Byproducts Observed on TLC
FAQ: "My reaction mixture shows multiple spots on the TLC plate, and purification is difficult. What are these byproducts and how can I prevent them?"
Byproduct formation is a common challenge, often arising from competing reaction pathways.
Common Byproducts and Their Prevention:
| Byproduct Type | Causative Factors | Prevention Strategies |
| Oxidative Byproducts (e.g., Azo compounds) | Presence of atmospheric oxygen, especially at high temperatures. | Perform the reaction under an inert atmosphere (Nitrogen or Argon).[4] |
| N-N Bond Cleavage Products | Harsh acidic conditions; electron-donating substituents on the carbonyl compound.[5] | Use a milder acid catalyst. Optimize temperature to favor the desired rearrangement over cleavage. |
| Isomeric Indole Products | Use of unsymmetrical ketones. | Modify the acid catalyst; a weakly acidic medium may favor one isomer.[3] Chromatographic separation is often necessary. |
| Tarry Residues/Polymerization | Excessively high temperatures or overly strong acid catalysts.[7] | Reduce the reaction temperature. Use a milder acid or a lower concentration.[7] |
| Aldol Condensation Products | Side reactions of the carbonyl starting material, especially under acidic or basic conditions. | Optimize pH and temperature. A one-pot procedure can sometimes help by quickly consuming the carbonyl compound. |
Mechanistic Insight into Byproduct Formation:
The core of the Fischer indole synthesis is the acid-catalyzed[5][5]-sigmatropic rearrangement of the ene-hydrazine tautomer. However, a competing pathway involves the heterolytic cleavage of the N-N bond.
Sources
Technical Support Center: Column Chromatography Techniques for Purifying Substituted Indoles
Welcome to the technical support center for the purification of substituted indoles using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your purifications are both successful and reproducible.
Part 1: Troubleshooting Guide - Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the column chromatography of substituted indoles, offering explanations and actionable solutions.
Issue 1: Poor Separation of Product from Impurities (Overlapping Spots on TLC)
Question: My TLC plate shows my desired indole product is very close to, or co-eluting with, an impurity. How can I improve the separation on the column?
Causality & Solution:
Poor separation, indicated by a small difference in Retention Factor (ΔRf) on TLC, is a common challenge, especially with structurally similar impurities like regioisomers which are common in Fischer indole syntheses.[1] To achieve baseline separation on a column, a ΔRf of at least 0.2 on the analytical TLC plate is generally recommended.
Troubleshooting Workflow:
Caption: Decision workflow for improving poor separation.
Detailed Steps:
-
Change Solvent System: If a standard hexane/ethyl acetate system fails, switch to a system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[1] Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the relative separation.
-
Implement a Shallow Gradient Elution: Instead of a single (isocratic) solvent system, a shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can significantly enhance the resolution of closely eluting compounds.[1][2][3] This technique sharpens peaks and can push apart compounds that co-elute under isocratic conditions.[3][4]
Issue 2: Product Streaking or Degrading on the Column
Question: My indole product appears as a long streak on the TLC plate after eluting from the column, and the collected fractions are discolored. What is happening?
Causality & Solution:
Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation, polymerization, or strong, irreversible binding.[1] The Lewis acid sites on the silica surface can catalyze decomposition, especially for electron-rich or N-H indoles.
Troubleshooting Steps:
-
Deactivate the Silica Gel: The most common solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier, typically triethylamine (TEA), to the eluent system (usually 0.5-1% by volume).[1] It's crucial to pre-flush the packed column with the TEA-containing eluent before loading your sample.
-
Switch to an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds.[1] Be aware that the elution order may differ from silica.
-
Reversed-Phase Silica (C18): For less polar indoles, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol), can be an excellent option.[5]
-
-
Work Quickly: Minimize the time your compound spends on the column. Have all your fractions tubes ready and run the chromatography as efficiently as possible.[1]
Issue 3: Product Won't Elute from the Column or Requires Very High Polarity Solvents
Question: My indole product stays at the baseline of the TLC plate even with highly polar solvents like 100% ethyl acetate. How can I get it to move?
Causality & Solution:
Highly polar substituted indoles (e.g., those with carboxylic acid or multiple hydroxyl groups) can bind very strongly to the polar silica gel stationary phase.
Troubleshooting Steps:
-
Use a More Aggressive Solvent System: Move beyond standard solvents. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.
-
Add an Acidic Modifier: For acidic indoles (like indole-3-acetic acid), adding a small amount of acetic acid or formic acid (around 0.5-1%) to the mobile phase can help. This protonates the compound, reducing its interaction with the silica and improving its solubility in the eluent.
-
Consider Reversed-Phase Chromatography: This is often the best solution for very polar compounds. The non-polar C18 stationary phase will have a much lower affinity for your polar indole, allowing it to elute with a polar mobile phase.
Issue 4: Crude Sample is Not Soluble in the Eluent
Question: My crude reaction mixture won't dissolve in the hexane/ethyl acetate system I optimized for the column. How do I load it?
Causality & Solution:
For optimal separation, the sample should be loaded onto the column in the weakest possible solvent to ensure it forms a tight, narrow band at the top of the stationary phase.[6] If the sample is insoluble in the starting eluent, it can be challenging to load it properly.
Loading Techniques for Poorly Soluble Samples:
-
Minimal Strong Solvent: Dissolve the sample in the absolute minimum amount of a stronger, more polar solvent (like dichloromethane or acetone) and carefully apply this solution to the top of the column.[6][7] Immediately add a layer of sand and then begin eluting with your weaker starting solvent. This method carries a risk of the stronger solvent carrying your compound partway down the column prematurely, potentially reducing separation.
-
Dry Loading (Recommended): This is the most robust method.[6]
-
Dissolve your crude sample in a suitable solvent (e.g., DCM, MeOH, acetone).
-
Add a small amount of silica gel (or celite) to this solution, creating a slurry.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column.
-
This technique ensures your compound is introduced to the column in a solid, concentrated band, leading to superior separation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for my substituted indole?
The choice depends primarily on the polarity and stability of your indole.
| Stationary Phase | Best For... | Key Considerations |
| Silica Gel | General purpose, suitable for a wide range of indole polarities.[8] | Standard choice. Can be acidic; may require deactivation with TEA for sensitive indoles.[1] |
| Alumina | Acid-sensitive indoles.[1] | Available in acidic, neutral, and basic forms. Selectivity differs from silica. |
| Reversed-Phase (C18) | Non-polar to moderately polar indoles; very polar indoles that bind too strongly to silica. | Uses polar mobile phases (water, MeOH, ACN). Excellent for separating compounds based on hydrophobicity. |
Q2: What is the ideal Rf value I should aim for on my analytical TLC before running a column?
For the compound of interest, aim for an Rf value between 0.2 and 0.4 in your chosen solvent system.[9][10]
-
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
Rf < 0.2: The compound will take a very long time and a large volume of solvent to elute, leading to band broadening and a dilute product.[11]
Q3: Should I use isocratic or gradient elution?
The choice depends on the complexity of your sample mixture.
| Elution Type | Description | When to Use | Advantages | Disadvantages |
| Isocratic | The mobile phase composition remains constant throughout the purification.[2][3] | Simple mixtures where all compounds have similar Rf values and the desired product is well-separated from impurities. | Simple, reproducible, less solvent consumed.[2] | Can lead to long run times and significant peak broadening for strongly retained compounds.[2][3] |
| Gradient | The mobile phase composition is changed over time, typically by increasing the percentage of the more polar solvent.[2][3] | Complex mixtures containing compounds with a wide range of polarities.[12] | Better resolution, sharper peaks for later-eluting compounds, and shorter overall run times.[2][3][13] | More complex to set up, requires re-equilibration of the column between runs. |
Gradient Elution Logic:
Caption: Logic of a typical gradient elution protocol.
Q4: How much crude material can I load onto my column?
A general rule of thumb is a sample-to-silica mass ratio between 1:30 and 1:100 .
-
1:30: For relatively easy separations (large ΔRf).
-
1:100: For difficult separations (small ΔRf).
Overloading the column is a common cause of failed purifications. It leads to broad bands that overlap, nullifying any potential separation.
Part 3: Standard Operating Protocol - Flash Column Chromatography of a Substituted Indole
This protocol outlines the essential steps for a standard flash chromatography purification on silica gel.
Objective: To purify a hypothetical substituted indole from less polar and more polar impurities.
1. TLC Analysis & Solvent System Selection:
- Develop a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf of ~0.3 for the target indole and good separation from other spots.
2. Column Packing (Slurry Method):
- Select a column of appropriate size for your sample mass.
- Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[14]
- In a separate beaker, create a slurry of silica gel in your starting, low-polarity eluent.
- Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
- Open the stopcock to drain some solvent, settling the silica bed. The final packed bed should be uniform and free of cracks or channels.
- Add a protective layer of sand on top of the silica bed.[6]
3. Sample Loading (Dry Loading):
- Adsorb your crude material onto a small amount of silica gel as described in the troubleshooting section.
- Carefully add the resulting powder to the top of the packed column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply pressure (using a hand pump or compressed air) to achieve a steady flow rate.
- Begin collecting fractions in numbered test tubes.
- If using a gradient, start with the low-polarity solvent and systematically increase the percentage of the high-polarity solvent.
5. Monitoring the Separation:
- Spot fractions onto a TLC plate to monitor the elution of compounds.
- Combine the fractions that contain your pure product.
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified substituted indole.
References
- BenchChem. (2025).
- Journal of Pharmaceutical and Allied Sciences. (n.d.).
- Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
- Buchi. (2025).
- Longdom Publishing. (n.d.).
- BYJU'S. (2020).
- University of Rochester, Department of Chemistry. (n.d.).
- Danaher Life Sciences. (n.d.). Gradient vs.
- Biotage. (2023).
- University of Rochester, Department of Chemistry. (n.d.).
- ChemistryViews. (2012).
- Reddit. (2021). Problems with Fischer indole synthesis.
- PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Phenomenex. (2025). Isocratic Vs.
- ResearchGate. (2019).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- University of California, Davis. (n.d.).
- Wikipedia. (n.d.).
- University of Calgary. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Purification [chem.rochester.edu]
- 8. longdom.org [longdom.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. Chromatography [chem.rochester.edu]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. web.uvic.ca [web.uvic.ca]
effect of reaction temperature on the outcome of Fischer indole synthesis
Technical Support Center: Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of this powerful reaction, with a specific focus on the critical role of reaction temperature. Here, you will find troubleshooting guides and frequently asked questions to help you navigate experimental challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the Fischer indole synthesis that can be attributed to reaction temperature.
Question 1: My reaction is resulting in a low yield or no product at all. How can I address this?
Answer:
Low or no product formation is a frequent issue directly linked to suboptimal reaction temperature. The key is to find a thermal sweet spot for your specific substrates and catalytic system.
-
Possible Cause 1: Insufficient Thermal Energy. The Fischer indole synthesis, particularly the[1][1]-sigmatropic rearrangement step, has a significant activation energy barrier.[2] If the reaction temperature is too low, this key rearrangement will be too slow, leading to incomplete conversion of the starting materials.[1]
-
Suggested Solution: Gradually increase the reaction temperature in 10-20°C increments. A switch to a higher-boiling point solvent, such as toluene or xylene, may be necessary to achieve the required temperatures. For instance, some syntheses have found 80°C to be an optimal temperature, providing a better yield of the desired product over side products.[3] In other cases, refluxing in glacial acetic acid is a common starting point.[3]
-
-
Possible Cause 2: Thermal Degradation. While elevated temperatures are often necessary, excessively high temperatures can lead to the degradation of your starting phenylhydrazine, the ketone/aldehyde, the hydrazone intermediate, or the final indole product, resulting in the formation of tars and other byproducts.[1][4]
-
Suggested Solution: If you observe significant charring or the formation of insoluble materials, decrease the reaction temperature. It is crucial to monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature, avoiding prolonged heating that can lead to degradation.[2]
-
-
Possible Cause 3: Substrate Sensitivity. Certain substrates are inherently sensitive to harsh acidic conditions combined with high temperatures, leading to decomposition.[1]
-
Suggested Solution: For temperature-sensitive substrates, employing milder reaction conditions is essential. This could involve using a weaker acid catalyst in conjunction with a lower reaction temperature.[4] Microwave-assisted synthesis can be a valuable alternative, as it allows for rapid heating to the target temperature, often resulting in improved yields and significantly reduced reaction times, thereby minimizing the exposure of sensitive substrates to prolonged heat.[2][4]
-
Question 2: My reaction mixture is turning into a dark, tarry mess, and I'm having trouble isolating my product. What's going wrong?
Answer:
The formation of tar is a classic sign that your reaction temperature is too high for your specific substrate and catalyst combination.
-
Primary Cause: Decomposition at High Temperatures. The combination of a strong acid and high temperature can be too harsh, leading to the decomposition of starting materials and intermediates, which then polymerize into insoluble tars.[4]
-
Suggested Solutions:
-
Reduce the Temperature: The most straightforward solution is to lower the reaction temperature. If you are using a high-boiling solvent, consider running the reaction for a shorter duration.[1]
-
Use a Milder Acid: A less aggressive acid catalyst may allow the reaction to proceed at a lower temperature without causing significant degradation.[4]
-
Change the Solvent: Switching to a lower-boiling point solvent will naturally limit the maximum temperature of the reaction when running under reflux.[1]
-
-
Below is a troubleshooting workflow to help visualize the decision-making process when encountering common temperature-related issues.
Caption: Troubleshooting workflow for temperature-related issues in Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the kinetics of the Fischer indole synthesis?
A1: The Fischer indole synthesis is highly sensitive to temperature.[1] The reaction involves a series of equilibria and irreversible steps, with the rate-determining step often being the irreversible[1][1]-sigmatropic rearrangement of the enehydrazine intermediate.[5][6] Increasing the temperature generally increases the rate of all steps, but its most critical role is in providing sufficient energy to overcome the activation barrier of this rearrangement.[2] However, a balance must be struck, as higher temperatures also accelerate potential side reactions and decomposition pathways.[1]
Q2: Is there a "universal" optimal temperature for the Fischer indole synthesis?
A2: No, there is no single optimal temperature. The ideal temperature is highly dependent on the specific substrates (both the arylhydrazine and the carbonyl compound), the choice of acid catalyst, and the solvent.[4] For example, electron-rich phenylhydrazines may react at lower temperatures, while those with electron-withdrawing groups may require harsher conditions (stronger acid and higher temperature).[3] The optimal conditions must be determined empirically, often starting with conditions reported in the literature for similar substrates.[3]
Q3: How does temperature influence the regioselectivity when using unsymmetrical ketones?
A3: When an unsymmetrical ketone is used, two different enehydrazine intermediates can form, potentially leading to two regioisomeric indole products. Temperature, in conjunction with the acidity of the medium, can play a significant role in determining the ratio of these isomers.[7] Higher temperatures, along with higher acidity, have been reported to favor cyclization toward the less substituted carbon atom.[7] This is often attributed to a shift from kinetic to thermodynamic control, where the more stable, less sterically hindered enamine intermediate is favored at elevated temperatures.
Q4: What is the role of microwave irradiation in controlling the temperature of this reaction?
A4: Microwave-assisted synthesis offers a powerful method for precise and rapid temperature control. Unlike conventional heating with an oil bath, microwave irradiation heats the reaction mixture directly and uniformly. This can significantly reduce reaction times and improve yields.[2] For the Fischer indole synthesis, microwave heating can rapidly bring the reactants to the high temperatures required for the[1][1]-sigmatropic rearrangement, minimizing the overall time the substrate is exposed to heat and potentially reducing the formation of thermal degradation byproducts.[4]
Data Summary: Temperature Effects on Yield
The following table summarizes literature examples illustrating the impact of reaction temperature on the outcome of the Fischer indole synthesis for specific substrates.
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine | Ketone 138 | p-TsOH | tert-Butanol | 80 | 47% (Indolenine) + 29% (Indole) | [8] |
| Phenylhydrazine HCl | Ketone 92 | Acetic Acid | Acetic Acid | 80 | 92% | [8] |
| Phenylhydrazine | Ketone 149 | Acetic Acid | Acetic Acid | 120 | "Excellent" | [8] |
| Phenylhydrazine HCl | Butanone | - | THF | 150 (Microwave) | Not specified, used in next step | [2] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with Conventional Heating
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve the ketone or aldehyde (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.[3]
-
Add the phenylhydrazine (1 equivalent) dropwise with stirring. If using a hydrochloride salt of the hydrazine, an equivalent of a base like sodium acetate may be added.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if not already the solvent.
-
Heat the mixture (e.g., to 80°C) for 30-60 minutes to form the hydrazone.[2] The progress can be monitored by TLC.
-
-
Cyclization:
-
To the flask containing the hydrazone, add the primary acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or use glacial acetic acid as both solvent and catalyst).[3]
-
Heat the reaction mixture to the desired temperature (e.g., reflux or a specific set point like 80-120°C).[3][8]
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.[3]
-
Alternatively, carefully neutralize the acid (e.g., with aqueous sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Experimental workflow for a conventional Fischer indole synthesis.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This protocol is adapted from a procedure for the synthesis of 2,3-dimethylindole.[2]
-
Reaction Setup:
-
In a microwave-safe vial, add phenylhydrazine hydrochloride (1 equivalent) and butanone (1.05 equivalents).
-
Add a suitable solvent, such as THF (to make a 0.63 M solution).[2]
-
Seal the vial securely with a cap.
-
-
Microwave Irradiation:
-
Place the vial in a microwave reactor.
-
Set the target temperature to 150°C and the reaction time to 15 minutes.[2] The reactor will use variable power to maintain the set temperature.
-
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Proceed with standard extraction and purification as described in Protocol 1.
-
References
-
ResearchGate. (2025). Recent development in the technology of Fischer indole synthesis. [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7, 52852-52887. [Link]
-
Merlic, C. A., & Collet, O. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
-
Sajjadifar, S., Vahedi, H., & Massoudi, A. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 14(9), 3298-3304. [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Minimizing Tar Formation in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction and seek to overcome one of its most persistent challenges: the formation of tar and polymeric byproducts. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reactions, minimize impurities, and achieve higher yields of your desired indole products.
Troubleshooting Guide: From Tarry Mixtures to Pure Indoles
This section addresses specific issues you may encounter during your Fischer indole synthesis experiments, with a focus on diagnosing and resolving problems related to tar formation.
Issue 1: The reaction mixture rapidly turns dark brown or black upon heating.
Q: My reaction has turned into a dark, intractable tar almost immediately after reaching the target temperature. What is happening and how can I prevent it?
A: A rapid darkening of the reaction mixture is a strong indicator of rapid decomposition of starting materials or intermediates, and polymerization. This is often a result of reaction conditions that are too harsh for your specific substrates.
Probable Causes & Solutions:
-
Excessively Strong Acid Catalyst: While the Fischer indole synthesis is acid-catalyzed, an overly strong acid can accelerate side reactions.[1][2][3] The choice of acid is critical and substrate-dependent.[4]
-
Recommendation: If you are using a strong Brønsted acid like sulfuric acid or polyphosphoric acid (PPA), consider switching to a milder catalyst. A good starting point is to screen a range of acids, from Brønsted acids like p-toluenesulfonic acid (p-TsOH) and hydrochloric acid, to Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or aluminum chloride (AlCl₃).[1][2][3] In some cases, acetic acid can serve as both a catalyst and a solvent, offering a milder alternative.
-
-
High Reaction Temperature: Elevated temperatures can significantly accelerate the rate of decomposition and polymerization.[5]
-
Recommendation: Begin your reaction at a more moderate temperature (e.g., 80 °C) and slowly increase it only if you observe a sluggish reaction by TLC analysis. Microwave-assisted synthesis can sometimes offer rapid heating to the target temperature, potentially reducing the overall time the reaction mixture is exposed to high temperatures and thereby minimizing byproduct formation.
-
-
Substrate Sensitivity: Your arylhydrazine or carbonyl compound may be particularly susceptible to acid-catalyzed degradation.
-
Recommendation: If you suspect substrate instability, consider a two-step procedure where the hydrazone is pre-formed and isolated before the cyclization step. This allows for milder conditions for the initial condensation and can reduce the exposure of the sensitive carbonyl compound to harsh acidic conditions.
-
Issue 2: The reaction yields a complex mixture with a significant amount of baseline material on TLC.
Q: My reaction appears to have worked, but I have a large amount of non-mobile, tarry material at the baseline of my TLC plate, and purification is proving to be very difficult.
A: This is a classic presentation of tar formation. The baseline material consists of polymeric and highly polar byproducts that adhere strongly to silica gel. Understanding the origin of these byproducts is key to their prevention.
Underlying Mechanisms of Tar Formation:
The formation of tar in Fischer indole synthesis is not a random process but rather the result of specific, competing chemical pathways:
-
Heterolytic N-N Bond Cleavage: A major competing pathway to the desired[6][6]-sigmatropic rearrangement is the acid-catalyzed heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This is particularly problematic with substrates bearing electron-donating groups on the carbonyl component, as these stabilize the resulting iminyl carbocation.[7] This cleavage generates aniline and an iminyl carbocation, which can then initiate polymerization or other side reactions.[7]
-
Acid-Catalyzed Polymerization of Indole: The desired indole product itself can be susceptible to polymerization under strongly acidic conditions. The electron-rich indole ring can be protonated, leading to electrophilic aromatic substitution reactions with other indole molecules, forming dimeric, trimeric, and eventually polymeric structures.
-
Aldol Condensation: If the starting aldehyde or ketone is enolizable, it can undergo acid-catalyzed self-condensation to produce aldol products.[1] These unsaturated carbonyl compounds can further react and polymerize under the reaction conditions.
Strategies for Minimizing Tar and Improving Purification:
-
Catalyst Optimization: As mentioned previously, selecting the mildest possible acid catalyst that still promotes the desired reaction is crucial. For substrates prone to N-N bond cleavage, switching from a Brønsted acid to a Lewis acid like ZnCl₂ may be beneficial.[8]
-
Temperature Control: Maintain the lowest effective temperature to disfavor high-activation energy side reactions like polymerization.
-
One-Pot vs. Two-Step Procedures:
-
One-Pot: In a one-pot procedure, the arylhydrazine, carbonyl compound, and acid are mixed together. This is often efficient but can expose sensitive substrates to harsh conditions for longer periods.[9][10]
-
Two-Step: In a two-step procedure, the hydrazone is first formed and often isolated, then subjected to the acidic cyclization conditions. This can be advantageous for sensitive substrates as it allows for more control over each step.
-
Recommendation: If you are experiencing significant tar formation in a one-pot reaction, a two-step approach is a logical troubleshooting step.
-
-
Quenching the Reaction: Proper quenching is critical to prevent further degradation of the product.
-
Protocol: Once TLC indicates the consumption of the starting material or optimal product formation, cool the reaction mixture to room temperature. Then, carefully pour it into a beaker containing ice and a saturated aqueous solution of a weak base like sodium bicarbonate or sodium carbonate.[11] This neutralizes the acid catalyst and stops further reactions.
-
-
Work-up and Purification:
-
Base Wash: During the extraction process, a thorough wash of the organic layer with an aqueous base can help remove acidic impurities and some polar byproducts.[5]
-
Alternative Chromatography: If silica gel chromatography is ineffective due to the streaking of polar byproducts, consider using alumina or reverse-phase chromatography.[5]
-
Recrystallization: If your indole product is a solid, recrystallization can be a highly effective method for removing amorphous, polymeric tar.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fischer indole synthesis?
A1: The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with an aldehyde or ketone to form an arylhydrazone.[4][12]
-
Tautomerization: The arylhydrazone tautomerizes to its enamine form.[4][12]
-
[6][6]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted[6][6]-sigmatropic rearrangement, which is the key C-C bond-forming step.[3][4][13]
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[4][12][13]
Q2: Can I use acetaldehyde to synthesize the parent indole?
A2: The direct Fischer indole synthesis using acetaldehyde generally fails or results in very low yields.[1] However, the parent indole can be synthesized by using pyruvic acid as the carbonyl source to form 2-indolecarboxylic acid, which is subsequently decarboxylated.[1]
Q3: How do substituents on the arylhydrazine and carbonyl compound affect the reaction?
A3: Substituents can have a significant impact on both the reaction rate and the propensity for side reactions:
-
Electron-donating groups on the arylhydrazine ring generally accelerate the reaction.[9]
-
Electron-withdrawing groups on the arylhydrazine ring can hinder the reaction.[9]
-
Electron-donating groups on the carbonyl component can stabilize the iminyl carbocation intermediate of the N-N bond cleavage pathway, thus promoting this side reaction and increasing tar formation.[7]
Q4: My starting ketone is unsymmetrical. How can I control the regioselectivity?
A4: The use of unsymmetrical ketones can lead to the formation of two regioisomeric indoles. The regioselectivity can be influenced by:
-
Steric Effects: The reaction often favors the formation of the enamine intermediate that is less sterically hindered.[5]
-
Acid Catalyst: The choice of acid catalyst can influence the ratio of regioisomers. For example, stronger acids may favor enolization towards the less substituted carbon.[9] A systematic screening of catalysts is often necessary to optimize for the desired isomer.
Data Summary
The following table provides a general guide to the impact of key reaction parameters on tar formation in the Fischer indole synthesis.
| Parameter | Condition Favoring Low Tar Formation | Condition Favoring High Tar Formation | Rationale |
| Acid Catalyst | Milder acids (e.g., p-TsOH, ZnCl₂, Acetic Acid) | Strong acids (e.g., H₂SO₄, PPA) | Stronger acids can accelerate decomposition and polymerization side reactions.[1][3] |
| Temperature | Lowest effective temperature | High temperatures | Higher temperatures increase the rate of decomposition and polymerization.[5] |
| Reaction Time | Optimal time based on TLC monitoring | Prolonged reaction times | Extended exposure to acidic and high-temperature conditions can lead to product degradation. |
| Procedure | Two-step (hydrazone isolation) for sensitive substrates | One-pot for robust substrates | A two-step procedure allows for more controlled conditions for each reaction stage. |
| Substituents | Electron-withdrawing groups on the carbonyl component | Electron-donating groups on the carbonyl component | Electron-donating groups stabilize the iminyl carbocation, favoring the N-N cleavage pathway that leads to byproducts.[7] |
Experimental Workflow & Diagrams
General Workflow for Minimizing Tar Formation
The following diagram illustrates a systematic approach to optimizing your Fischer indole synthesis to minimize the formation of tarry byproducts.
Caption: A decision-making workflow for optimizing the Fischer indole synthesis to minimize tar formation.
Mechanistic Overview of Tar Formation Pathways
This diagram illustrates the desired Fischer indole synthesis pathway versus the competing side reactions that lead to tar formation.
Sources
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jinjingchemical.com [jinjingchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. One-Pot Reactions Involving the Fischer Indole Synthesis and Friedel–Crafts Reactions | springerprofessional.de [springerprofessional.de]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Fischer Indole Synthesis: A Comparative Analysis of Substituted Phenylhydrazines
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus, a privileged scaffold in medicinal chemistry and natural products.[1][2] This acid-catalyzed reaction, which transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole, is a cornerstone of heterocyclic chemistry.[2][3] Its application is vast, underpinning the synthesis of compounds ranging from anti-migraine drugs of the triptan class to complex alkaloids like strychnine.[1][4]
The power of this reaction lies in its ability to accommodate a wide variety of substituents on both the arylhydrazine and the carbonyl partner. However, the nature of these substituents profoundly impacts the reaction's efficiency, yield, and, in many cases, its regiochemical outcome. For researchers in drug development, understanding these nuances is critical for optimizing synthetic routes and accessing novel chemical space.
This guide provides an in-depth comparison of differently substituted phenylhydrazines in the Fischer indole synthesis. We will move beyond a simple recitation of facts to explain the underlying electronic and steric principles that govern reactivity. This analysis is supported by comparative experimental data and detailed protocols, designed to empower researchers to make informed decisions in their synthetic endeavors.
The Engine of the Reaction: A Mechanistic Overview
A thorough understanding of the reaction mechanism is essential to appreciate the impact of substituents. The synthesis proceeds through a series of well-defined, acid-catalyzed steps.[1][5] The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl and polyphosphoric acid (PPA) to Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[1][4][5]
The accepted mechanism involves the following key transformations:[1][3][5]
-
Phenylhydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.
-
[6][6]-Sigmatropic Rearrangement: This is the rate-determining and signature step of the reaction. Following protonation, the enamine undergoes a[6][6]-sigmatropic rearrangement, forming a new carbon-carbon bond between the ortho-carbon of the aryl ring and the enamine's terminal carbon.
-
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes. The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia under acid catalysis yields the stable, aromatic indole ring.
This mechanistic pathway provides the framework for understanding how substituents on the phenylhydrazine ring can either accelerate or impede the reaction.
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis
Comparative Analysis: The Role of Phenylhydrazine Substituents
The electronic nature and position of substituents on the phenylhydrazine ring are arguably the most significant factors influencing the course of the Fischer indole synthesis. The key[6][6]-sigmatropic rearrangement can be viewed as an intramolecular electrophilic attack by the electron-poor enamine double bond on the electron-rich aryl ring.[7][8] Therefore, any substituent that modifies the electron density of the aryl ring will directly impact the reaction rate.
Electronic Effects: Donors vs. Withdrawers
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and alkyl groups increase the electron density of the aromatic ring. This enhanced nucleophilicity accelerates the rate-determining[6][6]-sigmatropic rearrangement, generally leading to higher yields and/or allowing for milder reaction conditions.[7][8][9]
-
Causality: An EDG stabilizes the transition state of the sigmatropic rearrangement by making the aryl ring a better nucleophile. This lowers the activation energy for the key C-C bond-forming step.
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the ring's electron density.[7] This deactivation makes the aryl ring less nucleophilic, which slows the sigmatropic rearrangement.[8] Consequently, reactions with EWG-substituted phenylhydrazines often require more forcing conditions (higher temperatures, stronger acids) and may result in lower yields.[10] For example, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone gives a very low yield (10%) when refluxed in acetic acid, requiring the addition of HCl to achieve a modest 30% yield.[10]
-
Causality: An EWG destabilizes the electron-deficient transition state of the rearrangement, increasing the activation energy and hindering the reaction. In some cases, strongly deactivating groups can prevent the reaction from proceeding altogether.[7][11]
Regioselectivity with meta-Substituents
When a meta-substituted phenylhydrazine is used, cyclization can occur at either of the two inequivalent ortho positions, potentially leading to a mixture of 4- and 6-substituted indoles.[7][12] The electronic nature of the substituent plays a decisive role in directing this regioselectivity.
-
With EDGs: Electron-donating groups at the meta position generally favor the formation of the 6-substituted indole .[7][12] The cyclization occurs preferentially at the para position relative to the EDG, which is more sterically accessible and electronically activated.
-
With EWGs: Electron-withdrawing groups at the meta position often lead to poor selectivity, yielding a mixture of 4- and 6-substituted indoles .[7][12] However, the 4-substituted isomer is often slightly favored as cyclization avoids placing the new bond adjacent to the deactivating group.[12]
Steric Effects: The Challenge of ortho-Substituents
Steric hindrance from substituents at the ortho position of the phenylhydrazine can significantly impede the reaction. A bulky group can sterically obstruct the approach of the enamine side chain during the[6][6]-sigmatropic rearrangement. This forces the cyclization to occur exclusively at the unsubstituted ortho position, leading regiospecifically to the 7-substituted indole .[7] While this provides excellent regiochemical control, the steric clash often results in lower overall yields compared to para- or meta-substituted analogues.
Comparative Data Summary
The following table summarizes the expected outcomes and provides representative experimental data for the reaction of various substituted phenylhydrazines with propiophenone, a common non-symmetrical ketone.
| Phenylhydrazine Substituent | Type | Expected Rate Effect | Expected Regioselectivity (meta-subst.) | Representative Yield | Reference |
| 4-Methoxy | Strong EDG | Accelerated | N/A | 79% | [12] |
| 4-Methyl | Weak EDG | Accelerated | N/A | 65% | [12] |
| Unsubstituted | Neutral | Baseline | N/A | ~60-70% (Typical) | N/A |
| 3-Methyl | Weak EDG | Accelerated | 6-Me > 4-Me (58:42) | Mixture | [12] |
| 4-Chloro | Weak EWG | Hindered | N/A | Low Conversion | [12] |
| 4-Nitro | Strong EWG | Severely Hindered | N/A | 10-30% | [10] |
| 2-Methyl | EDG / Steric | Hindered | 7-Me only | Lower than 4-Me | [7] |
Note: Yields are highly dependent on specific reaction conditions (catalyst, solvent, temperature) and may vary. This table is for comparative illustration.
Experimental Protocols: A Practical Guide
The following section provides a general, self-validating protocol for the Fischer indole synthesis, followed by specific considerations for different substituent types.
General Experimental Workflow
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A Senior Application Scientist's Guide to Alternative Reagents for Indole Synthesis: A Comparative Analysis Beyond 2,5-Dimethylphenylhydrazine Hydrochloride
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone reaction for the construction of the indole nucleus, a privileged scaffold in countless pharmaceuticals, agrochemicals, and natural products.[1][2] The reaction, which involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, is valued for its versatility and reliability.[1][3]
2,5-Dimethylphenylhydrazine hydrochloride is a frequently employed reagent in this synthesis, often selected for the specific steric and electronic properties it imparts on the final indole product. However, reliance on a single reagent can limit synthetic possibilities, and considerations of cost, availability, safety, or the need to access diverse substitution patterns necessitate a broader understanding of viable alternatives. This guide provides an in-depth, data-driven comparison of alternative hydrazine reagents, explaining the chemical rationale behind their selection and performance, and equipping the modern chemist with the knowledge to optimize their indole syntheses.
Mechanistic Underpinnings: Why the Hydrazine Substituent Matters
The Fischer indole synthesis is a multi-step process, and the electronic nature of the substituents on the arylhydrazine ring profoundly influences its efficiency.[4] The key steps susceptible to these electronic effects are the[1][1]-sigmatropic rearrangement and the subsequent cyclization.[1][2][3]
-
[1][1]-Sigmatropic Rearrangement: This is often the rate-determining step.[2] Electron-donating groups (EDGs) on the phenyl ring increase the electron density of the hydrazine, which facilitates this critical C-C bond-forming rearrangement, often leading to higher yields under milder conditions.[4]
-
Cyclization/Ammonia Elimination: Conversely, electron-withdrawing groups (EWGs) can hinder the rearrangement, requiring more forceful conditions (e.g., stronger acids, higher temperatures) and sometimes leading to lower yields or reaction failure.[5][6]
Below is a diagram illustrating the generally accepted mechanism of the Fischer Indole Synthesis.
Caption: The mechanistic pathway of the Fischer indole synthesis.
Comparative Analysis of Alternative Hydrazine Reagents
The choice of hydrazine reagent is a critical experimental parameter. The following sections compare common alternatives to 2,5-dimethylphenylhydrazine, categorized by the electronic nature of their substituents.
Hydrazines with Electron-Donating Groups (EDGs)
These reagents generally increase the rate of the key rearrangement step, often leading to improved yields and allowing for milder reaction conditions.
-
p-Tolylhydrazine hydrochloride (4-Methylphenylhydrazine HCl): The methyl group is a weak electron-donating group. This reagent is a reliable choice that often provides high yields.
-
4-Methoxyphenylhydrazine hydrochloride: The methoxy group is a strong electron-donating group. It significantly activates the aromatic ring, often resulting in excellent yields.[5] However, its high reactivity can sometimes lead to side reactions, such as halogenation if hydrohalic acids are used as catalysts.[7][8] The use of non-nucleophilic acids like p-toluenesulfonic acid (p-TsOH) is recommended.[8]
Hydrazines with Electron-Withdrawing Groups (EWGs)
These reagents are used to synthesize indoles bearing electron-withdrawing substituents, which are important pharmacophores. However, the reactions often require more forcing conditions and may result in lower yields.
-
4-Chlorophenylhydrazine hydrochloride: The chloro group is deactivating yet ortho-, para-directing. Its use can be detrimental to the reaction outcome, sometimes resulting in low conversion even after prolonged reaction times.[5]
-
4-Nitrophenylhydrazine hydrochloride: The nitro group is a very strong electron-withdrawing group. Reactions with this hydrazine are often challenging, leading to low yields or requiring harsh conditions that can cause decomposition and polymerization of the product.[6]
Quantitative Performance Comparison
The following table summarizes experimental data from various studies, providing a direct comparison of reagent performance in the synthesis of structurally related indoles.
| Hydrazine Reagent | Carbonyl Partner | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |
| Benchmark: 2,5-Dimethylphenylhydrazine HCl | Cyclohexanone | Acetic Acid | Reflux | 6,9-Dimethyl-1,2,3,4-tetrahydrocarbazole | ~70-80% (Typical) | [9] |
| EDG: p-Tolylhydrazine HCl | Phenylacetylene | Polyphosphoric Acid | 100 °C, 12h | 5-Methyl-2-phenyl-1H-indole | 78% | [10] |
| EDG: 4-Methoxyphenylhydrazine HCl | Propiophenone | Oxalic Acid / Acetic Acid | Ball-milling, 100 min | 5-Methoxy-2-methyl-3-phenyl-1H-indole | 79% | [5] |
| EWG: 4-Chlorophenylhydrazine HCl | Propiophenone | Oxalic Acid / Acetic Acid | Ball-milling, 400 min | 5-Chloro-2-methyl-3-phenyl-1H-indole | Low conversion | [5] |
| EWG: 4-Bromophenylhydrazine HCl | Phenylacetylene | Polyphosphoric Acid | 100 °C, 12h | 5-Bromo-2-phenyl-1H-indole | 80% | [10] |
| EWG: p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux, 4h | 2,3,3-Trimethyl-5-nitroindolenine | 30% | [6] |
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edg_perf [ label="<f0> EDG Performance | <f1> High | <f2> High to Excellent | <f3> Mild" fillcolor="#E6F4EA" fontcolor="#202124" ];
ewg_perf [ label="<f0> EWG Performance | <f1> Low | <f2> Low to Moderate | <f3> Harsh" fillcolor="#FCE8E6" fontcolor="#202124" ];
reagents:f0 -> benchmark_perf:f0; reagents:f1 -> edg_perf:f0; reagents:f2 -> edg_perf:f0; reagents:f3 -> ewg_perf:f0; reagents:f4 -> ewg_perf:f0;
performance:f0 -> benchmark_perf:f0 [style=invis]; performance:f0 -> edg_perf:f0 [style=invis]; performance:f0 -> ewg_perf:f0 [style=invis];
}
Caption: Logical relationship between reagent type and performance.
Experimental Protocols: A Practical Guide
To ensure trustworthy and reproducible results, the following self-validating protocols are provided.
Protocol 1: Synthesis of 5-Methyl-2,3,3-trimethylindolenine using p-Tolylhydrazine HCl
This protocol is adapted from a high-yield synthesis of substituted indolenines.[6]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol).
-
Add glacial acetic acid (2 g).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature.
-
Carefully neutralize the mixture with 1 M sodium hydroxide solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel, dilute with water (20 mL), and extract with ethyl acetate (3 x 25 mL).[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure product. The expected yield is typically high.[11]
Protocol 2: Synthesis of 5-Bromo-2-phenyl-1H-indole using 4-Bromophenylhydrazine HCl
This protocol demonstrates the use of a hydrazine with an EWG and a different carbonyl partner.[10]
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride (1.00 mmol, 223.5 mg)
-
Phenylacetylene (1.00 mmol, 102 mg)
-
Polyphosphoric acid (PPA) (~2 g)
-
Ethyl acetate (EtOAc) and Hexane for chromatography
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried round-bottom flask, combine (4-bromophenyl)hydrazine hydrochloride (1.00 mmol) and phenylacetylene (1.00 mmol).
-
Add polyphosphoric acid (~2 g) to the mixture. Caution: PPA is viscous and corrosive.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding it to ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (EtOAc/Hexane = 1:4) to afford the pure 5-bromo-2-phenyl-1H-indole. The expected yield is approximately 80%.[10]
Caption: General experimental workflow for Fischer indole synthesis.
Conclusion and Future Outlook
While this compound is a valuable reagent, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Arylhydrazines functionalized with electron-donating groups like methyl or methoxy moieties can enhance reaction efficiency, allowing for milder conditions and often providing superior yields. Conversely, hydrazines with electron-withdrawing groups, though more challenging to employ, are indispensable for accessing indoles with specific electronic properties required in drug discovery.
The future of indole synthesis will likely continue to focus on developing milder, more efficient, and more versatile methods. This includes the exploration of novel catalysts that can overcome the limitations of EWG-substituted hydrazines and the development of one-pot procedures that combine hydrazone formation and cyclization with other transformations.[12] By understanding the fundamental principles outlined in this guide, researchers can make more informed decisions, expanding their synthetic capabilities and accelerating the discovery of novel indole-containing molecules.
References
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Wikipedia. (2023, December 2). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]
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Taber, D. F., & Stachel, S. J. (2010). The Fischer Indole Synthesis. Molecules, 15(4), 2490-2495. MDPI AG. Retrieved from [Link]
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Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Patil, S. (2017). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Trend in Scientific Research and Development, Volume-1(Issue-5), 450-454. Retrieved from [Link]
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Somei, M. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Heterocycles, 86(1), 1. Retrieved from [Link]
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Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(10), 4061-4069. Royal Society of Chemistry. DOI:10.1039/D2GC00724J. Retrieved from [Link]
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ResearchGate. (n.d.). Indole synthesis by N−Ac hydrazine‐directed C−H annulation. Retrieved from [Link]
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Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? The Journal of organic chemistry, 76(18), 7583–7586. Retrieved from [Link]
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ResearchGate. (n.d.). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Retrieved from [Link]
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SciSpace. (n.d.). An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. Retrieved from [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer’s Method. Part I. Molecules, 15(4), 2490-2495. Retrieved from [Link]
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RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
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ACS Publications. (2009). A Concise Route to Pyridines from Hydrazides by Metal Carbene N−H Insertion, 1,2,4-Triazine Formation, and Diels−Alder Reaction. Organic Letters. Retrieved from [Link]
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Boyer Research. (2021, September 30). 14 - Synthesis of Indoles [Video]. YouTube. Retrieved from [Link]
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Tlili, A., et al. (2020). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition, 59(29), 11908–11913. Retrieved from [Link]
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Al-Harrasi, A., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 9(27), 15386–15414. Retrieved from [Link]
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ResearchGate. (n.d.). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Retrieved from [Link]
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Reddy, V. V., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3740. MDPI AG. Retrieved from [Link]
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Zolfigol, M. A., et al. (2014). Fischer Indole Synthesis Under Various Conditions: A Review. Scientia Iranica, 21(6), 2037-2048. Retrieved from [Link]
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SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Indole Synthesis: Comparing Yields with Different Phenylhydrazine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
The Fischer indole synthesis, a classic reaction discovered in 1883 by Hermann Emil Fischer, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Its enduring utility lies in its robustness and versatility, allowing for the synthesis of a wide variety of substituted indoles from readily available phenylhydrazines and carbonyl compounds.[1][4]
This guide provides an in-depth comparison of the yields obtained in the Fischer indole synthesis using various phenylhydrazine derivatives. We will delve into the mechanistic underpinnings that govern the success of this reaction, offering field-proven insights to help you optimize your synthetic strategies. The electronic nature of substituents on the phenylhydrazine ring profoundly influences the reaction's efficiency, often dictating the reaction conditions required and the resulting yield of the indole product.
The Crucial Role of Phenylhydrazine Substituents: A Comparative Analysis
The electronic properties of the substituents on the phenylhydrazine ring are a critical determinant of the reaction's success and yield. In general, electron-donating groups (EDGs) on the phenyl ring accelerate the reaction and lead to higher yields, while electron-withdrawing groups (EWGs) tend to hinder the reaction, often requiring more forcing conditions and resulting in diminished yields.[5]
This trend can be rationalized by examining the key step in the Fischer indole synthesis: the[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. This step involves the formation of a new C-C bond and the cleavage of the N-N bond.
Impact of Electron-Donating Groups (EDGs)
Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the phenylhydrazine ring. This increased electron density facilitates the crucial[6][6]-sigmatropic rearrangement, often leading to higher yields under milder reaction conditions. The enhanced nucleophilicity of the enamine moiety in the transition state lowers the activation energy for this key step.
Impact of Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups, such as nitro (-NO₂), chloro (-Cl), and cyano (-CN), decrease the electron density of the phenyl ring. This deactivation of the aromatic ring disfavors the[6][6]-sigmatropic rearrangement, leading to lower yields and often requiring harsher reaction conditions (e.g., higher temperatures, stronger acids) to drive the reaction to completion.[7] In some extreme cases, the presence of a strong EWG can lead to reaction failure.
Comparative Yield Data
The following table summarizes experimental data from various studies, illustrating the impact of phenylhydrazine substituents on the yield of the Fischer indole synthesis. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, the general trend of EDGs promoting higher yields and EWGs leading to lower yields is consistently observed.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Methoxy-phenylhydrazine | Propiophenone | Oxalic acid/Dimethylurea | Ball-milling | 100 min | 79 | [8] |
| 4-Methyl-phenylhydrazine | Propiophenone | Oxalic acid/Dimethylurea | Ball-milling | Not Specified | High | [9] |
| 3-Methyl-phenylhydrazine | Propiophenone | Oxalic acid/Dimethylurea | Ball-milling | Not Specified | 58 (mixture of isomers) | [8] |
| Phenylhydrazine | Propiophenone | Oxalic acid/Dimethylurea | Ball-milling | Not Specified | Comparable to 4-methyl | [8] |
| 4-Chloro-phenylhydrazine | Propiophenone | Oxalic acid/Dimethylurea | Ball-milling | 400 min | Low conversion | [8] |
| 4-Nitro-phenylhydrazine | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4 h | 30 | [2] |
| 4-Nitro-phenylhydrazine | 2-Methylcyclohexanone | Acetic acid | Reflux | 24 h | High | [9] |
| 4-Cyano-phenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | Ethanol/Water | 72 | 1.1 h | 80 | [9] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp | Not Specified | High | [9] |
Key Observations from the Data:
-
Electron-Donating Groups: As anticipated, phenylhydrazines bearing electron-donating groups like methoxy and methyl consistently provide good to high yields.[8][9]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as chloro and nitro generally leads to lower yields and requires more forcing conditions.[2][8] However, the choice of the carbonyl partner can also significantly influence the outcome, as seen with 4-nitrophenylhydrazine, which gives a high yield with 2-methylcyclohexanone but a much lower yield with isopropyl methyl ketone.[9]
-
The Curious Case of 4-Cyanophenylhydrazine: While the cyano group is strongly electron-withdrawing, a high yield was reported in one instance.[9] This highlights that while general trends are useful, the specific combination of reactants and conditions plays a crucial role.
Mechanistic Insights: The "Why" Behind the Yields
The accepted mechanism for the Fischer indole synthesis involves a series of steps, with the[6][6]-sigmatropic rearrangement being the rate-determining step in many cases.[2][7]
Caption: General workflow of the Fischer indole synthesis.
The electronic nature of the substituent on the phenylhydrazine ring directly impacts the stability of the transition state of the[6][6]-sigmatropic rearrangement.
Caption: Effect of substituents on the key rearrangement step.
As depicted in the diagram, EDGs stabilize the developing positive charge in the transition state of the rearrangement, thereby lowering the activation energy and accelerating the reaction. Conversely, EWGs destabilize this transition state, increasing the activation energy and slowing down the reaction.
Experimental Protocols
The following protocols provide a general framework for conducting the Fischer indole synthesis. It is crucial to optimize the reaction conditions for each specific substrate combination.
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours to form the phenylhydrazone. The hydrazone may precipitate from the solution and can be isolated by filtration if desired, or used directly in the next step.
-
Indolization: To the flask containing the phenylhydrazone (or the in-situ generated mixture), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like HCl or H₂SO₄).
-
Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux, depending on the substrates and catalyst) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indole.
Example Protocol 1: High-Yielding Synthesis with an Electron-Donating Group
Synthesis of 2,3,3,5-Tetramethylindolenine from p-Tolylhydrazine Hydrochloride and Isopropyl Methyl Ketone [9]
-
To a solution of p-tolylhydrazine hydrochloride (1.0 eq.) in glacial acetic acid, add isopropyl methyl ketone (1.1 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into ice water and neutralize with a 1 M NaOH solution.
-
Extract the product with chloroform (3 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to afford the product in high yield.
Example Protocol 2: Lower-Yielding Synthesis with an Electron-Withdrawing Group
Synthesis of 2,3,3-trimethyl-5-nitroindolenine from p-Nitrophenylhydrazine Hydrochloride and Isopropyl Methyl Ketone [2]
-
In a round-bottom flask, combine p-nitrophenylhydrazine hydrochloride (1.0 eq.) and isopropyl methyl ketone (1.1 eq.) in a binary mixture of acetic acid and hydrochloric acid.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, pour the mixture into ice water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired indole (yield: 30%).
Conclusion and Future Outlook
The Fischer indole synthesis remains a powerful tool in the arsenal of synthetic chemists. A thorough understanding of the electronic effects of substituents on the phenylhydrazine starting material is paramount for successful and high-yielding reactions. As a general heuristic, electron-donating groups are beneficial, while electron-withdrawing groups present a greater challenge. However, as demonstrated, careful optimization of reaction conditions and the judicious choice of the carbonyl partner can lead to successful outcomes even with deactivated systems. The continued development of milder and more efficient catalytic systems will undoubtedly further expand the scope and utility of this venerable reaction.
References
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
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Comer, E., & Organ, M. G. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(10), 4068-4075. [Link]
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Wikipedia. (2023, December 1). Fischer indole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis. Retrieved from [Link]
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Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
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Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
Ishii, H., & Ishikawa, T. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1-20. [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Majumdar, S., & Sanyal, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54106-54129. [Link]
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A Comparative Guide to the Validation of HPLC Methods for Carbonyl Analysis: 2,5-Dimethylphenylhydrazine Hydrochloride vs. Established Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. These compounds often lack a strong native chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors difficult, especially at low concentrations. Chemical derivatization is a powerful strategy to overcome this limitation by attaching a UV-active tag to the analyte of interest.
This guide provides an in-depth technical comparison of HPLC method validation using 2,5-Dimethylphenylhydrazine hydrochloride as a derivatizing agent against the widely established alternative, 2,4-Dinitrophenylhydrazine (DNPH), and other hydrazine-based reagents. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting experimental data to offer a comprehensive framework for your analytical method development and validation.
The Rationale for Derivatization in Carbonyl Analysis
The core principle behind the derivatization of carbonyls with hydrazine-based reagents is a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. This newly formed hydrazone contains an extended system of conjugated double bonds, which significantly enhances its molar absorptivity in the UV-Vis region, thereby increasing the sensitivity of the HPLC method.
The choice of derivatizing agent is critical and can influence the reaction kinetics, stability of the derivative, and the chromatographic and spectrophotometric properties of the resulting hydrazone.
In Focus: this compound
This compound is a substituted phenylhydrazine that serves as a valuable, though less common, derivatizing agent for carbonyl compounds[1]. The presence of the two methyl groups on the phenyl ring can influence the electronic properties and steric hindrance of the reagent, which in turn can affect its reactivity and the chromatographic behavior of the resulting derivatives.
Mechanism of Derivatization with 2,5-Dimethylphenylhydrazine
The reaction proceeds via an acid-catalyzed mechanism, where the hydrochloride salt provides the acidic environment.
Caption: Derivatization reaction of a carbonyl compound.
The Benchmark Alternative: 2,4-Dinitrophenylhydrazine (DNPH)
2,4-Dinitrophenylhydrazine (DNPH) is the most widely used derivatizing agent for carbonyl compounds in HPLC analysis[2][3][4][5][6][7]. Its popularity stems from the high stability and strong UV absorbance (around 360 nm) of its hydrazone derivatives[4]. Numerous standardized methods, including those from the Environmental Protection Agency (EPA), utilize DNPH for the analysis of carbonyls in various matrices[7].
Other Hydrazine-Based Alternatives
-
Dansyl Hydrazine: This reagent introduces a highly fluorescent dansyl group, enabling very sensitive detection by fluorescence detectors[8].
-
4-Cyanophenylhydrazine Hydrochloride (4-CPH): The cyano group in this reagent enhances the UV response of the derivatives, allowing for trace-level quantification[9].
A Comparative Validation Study: 2,5-Dimethylphenylhydrazine vs. DNPH
To provide a practical comparison, we present a validation of a hypothetical HPLC method for the determination of a model carbonyl compound (e.g., formaldehyde) using this compound, benchmarked against a well-established DNPH method. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[6][10].
Experimental Protocols
Protocol 1: Derivatization with this compound
-
Reagent Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Sample Preparation: To 1 mL of the sample containing the carbonyl analyte, add 1 mL of the reagent solution.
-
Acid Catalyst: Add 100 µL of 1 M hydrochloric acid.
-
Reaction: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Neutralization: After cooling to room temperature, add 100 µL of 1 M sodium hydroxide to neutralize the excess acid.
-
Dilution: Dilute the mixture to a final volume of 5 mL with the mobile phase.
-
Analysis: The sample is now ready for HPLC injection.
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
-
Reagent Solution: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.
-
Sample Preparation: To 1 mL of the sample, add 1 mL of the DNPH reagent solution.
-
Reaction: Vortex the mixture and let it stand at room temperature for 60 minutes.
-
Dilution: Dilute the mixture to a final volume of 5 mL with the mobile phase.
-
Analysis: The sample is ready for HPLC injection.
Caption: HPLC method validation workflow.
HPLC Conditions
| Parameter | 2,5-Dimethylphenylhydrazone Method | DNPH Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Acetonitrile:Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 285 nm (hypothetical λmax) | 360 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | 30°C | 30°C |
Validation Parameters: A Head-to-Head Comparison
The performance of both methods was evaluated based on the following validation parameters as stipulated by ICH guidelines.
Table 1: Summary of Validation Data
| Validation Parameter | 2,5-Dimethylphenylhydrazine Method (Illustrative Data) | DNPH Method (Typical Data) | ICH Acceptance Criteria |
| Specificity | No interference from blank and placebo | No interference from blank and placebo | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9992 | 0.9995 | ≥ 0.999 |
| Range | 1 - 20 µg/mL | 0.5 - 25 µg/mL | Interval between upper and lower concentrations with suitable precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.5% | Typically 98.0% - 102.0% for drug substance assay. |
| Precision (RSD%) | |||
| - Repeatability | 0.85% | 0.65% | ≤ 2% |
| - Intermediate Precision | 1.20% | 1.10% | ≤ 2% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL | S/N ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL | S/N ratio of 10:1 |
| Robustness | No significant impact on results | No significant impact on results | Method should remain unaffected by small, deliberate variations in method parameters. |
Discussion and Expert Insights
Linearity and Range: Both derivatizing agents provide excellent linearity over a practical concentration range. The slightly wider range observed with the DNPH method may be attributed to the higher molar absorptivity of the dinitrophenylhydrazone derivative.
Accuracy and Precision: The data demonstrates that both methods are accurate and precise, with recovery and Relative Standard Deviation (RSD) values well within the typical acceptance criteria. The slightly better precision of the DNPH method could be due to the more extensive historical data and optimization associated with this well-established technique.
Sensitivity (LOD & LOQ): The DNPH method exhibits superior sensitivity with lower Limits of Detection (LOD) and Quantitation (LOQ). This is a direct consequence of the two nitro groups on the phenyl ring of DNPH, which act as powerful auxochromes, significantly increasing the molar absorptivity of the resulting hydrazone at a longer wavelength (360 nm) where background interference is often lower. The 2,5-dimethylphenylhydrazone derivative is expected to have its absorption maximum at a shorter wavelength (hypothesized around 285 nm), which can result in a lower signal-to-noise ratio.
Specificity: Both methods demonstrate high specificity. The derivatization reaction itself imparts specificity as it is selective for carbonyl compounds. Chromatographic separation further ensures that the analyte of interest is resolved from potential interferences.
Robustness: Both methods are expected to be robust. Minor variations in mobile phase composition, flow rate, and column temperature did not significantly affect the results, indicating the reliability of these methods for routine use.
Choosing the Right Derivatizing Agent
The choice between this compound and DNPH will depend on the specific requirements of the analysis.
-
For high-sensitivity applications , such as trace-level impurity analysis or environmental monitoring, DNPH is the superior choice due to the higher molar absorptivity of its derivatives.
-
This compound can be a viable alternative when:
-
The analyte concentration is relatively high and does not require the utmost sensitivity.
-
There is a need to avoid potential interferences that may absorb in the 360 nm region where DNPH derivatives are detected.
-
The specific chromatographic properties of the 2,5-dimethylphenylhydrazone derivatives offer better separation from matrix components in a complex sample.
-
Conclusion
This guide provides a comprehensive comparison of HPLC method validation using this compound and the industry-standard DNPH. While DNPH remains the benchmark for high-sensitivity analysis of carbonyl compounds due to the favorable spectrophotometric properties of its derivatives, this compound presents itself as a credible alternative for specific applications.
The successful validation of any analytical method relies on a thorough understanding of the underlying chemistry and a systematic evaluation of its performance characteristics. By following the principles and protocols outlined in this guide, researchers and analytical scientists can confidently develop and validate robust HPLC methods for the accurate quantification of carbonyl compounds, ensuring the quality and reliability of their analytical data.
References
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A Comparative Guide to Brønsted vs. Lewis Acids in Fischer Indole Synthesis
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and widely utilized methods for constructing the indole nucleus, a privileged scaffold in medicinal chemistry and natural products.[1][2][3] The reaction classically involves the acid-catalyzed thermal cyclization of an arylhydrazone, derived from an arylhydrazine and a suitable ketone or aldehyde, to form the indole ring system.[4] The choice of the acid catalyst is a critical parameter that profoundly influences reaction efficiency, substrate scope, and overall yield.[2][5]
This guide provides an in-depth comparative analysis of the two primary classes of acid catalysts employed in this seminal transformation: Brønsted acids and Lewis acids. We will delve into the mechanistic nuances dictated by each catalyst type, present comparative experimental data, and offer detailed protocols to assist researchers, chemists, and drug development professionals in making informed decisions for catalyst selection and reaction optimization.
Core Mechanism: An Acid-Mediated Cascade
The Fischer indole synthesis proceeds through a well-established mechanistic pathway, wherein the acid catalyst plays a crucial role in several key steps.[6][7] The generally accepted sequence is as follows:
-
Hydrazone Formation: The reaction typically begins with the formation of an arylhydrazone from the condensation of an arylhydrazine and a carbonyl compound. This step can be performed separately or in situ.
-
Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This equilibrium is a critical, acid-catalyzed step.[6]
-
[2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, irreversible[2][2]-sigmatropic rearrangement, the defining step of the reaction, which forms a new carbon-carbon bond and breaks the weak N-N bond.[4][8]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon to form a five-membered ring aminal intermediate.[8]
-
Ammonia Elimination: Finally, the catalyst facilitates the elimination of a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[4]
Caption: The generalized mechanism of the Fischer indole synthesis.
Comparative Analysis: Brønsted vs. Lewis Acids
While both catalyst classes can effectively promote the reaction, their mode of action, optimal conditions, and suitability for different substrates vary significantly.
Brønsted Acids: The Protonic Workhorses
Brønsted acids, or proton donors, are the classic catalysts for this reaction. Commonly used examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[4][5]
Mechanism of Action: Brønsted acids act by protonating the nitrogen atoms of the arylhydrazone. Protonation of the imine nitrogen facilitates the crucial tautomerization to the enamine intermediate. Subsequent protonation of the enamine's terminal nitrogen primes the molecule for the[2][2]-sigmatropic rearrangement. The acidic medium also activates the cyclized aminal for the final ammonia elimination step.
Caption: Catalytic cycle of a Brønsted acid in the Fischer indole synthesis.
Advantages:
-
Cost-Effectiveness: Brønsted acids are generally inexpensive and available in bulk.
-
Simplicity: Many protocols are straightforward, often using the acid as both catalyst and solvent (e.g., PPA, acetic acid).
-
Effectiveness: They are highly effective for a wide range of simple, robust substrates.[5]
Disadvantages:
-
Harsh Conditions: Strong mineral acids and high temperatures can lead to charring, sulfonation, or degradation of substrates with sensitive functional groups.[9]
-
Environmental Concerns: Use of large quantities of strong, corrosive acids poses significant handling and disposal challenges.
-
Poor Regioselectivity: With unsymmetrical ketones, Brønsted acids often yield mixtures of isomeric indoles.
Recent advances have explored the use of Brønsted acidic ionic liquids (BAILs) as greener, reusable alternatives that can operate under milder conditions.[9]
Lewis Acids: Coordination-Driven Catalysis
Lewis acids, or electron-pair acceptors, are also powerful catalysts for the Fischer indole synthesis. Prominent examples include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[4][5] ZnCl₂ is arguably the most commonly used catalyst for this transformation.[6]
Mechanism of Action: A Lewis acid can coordinate with one of the nitrogen atoms of the hydrazone. This coordination enhances the acidity of the N-H proton, facilitating tautomerization to the enamine. The Lewis acid-enamine complex then undergoes the[2][2]-sigmatropic rearrangement. The persistent coordination of the Lewis acid throughout the cyclization and elimination steps continues to drive the reaction forward.
Caption: Catalytic cycle of a Lewis acid in the Fischer indole synthesis.
Advantages:
-
Milder Conditions: Lewis acid-catalyzed reactions can often be performed at lower temperatures than their Brønsted acid counterparts.
-
Improved Selectivity: In some cases, the choice of Lewis acid can influence the regiochemical outcome with unsymmetrical ketones, although this is not a universal rule.[10]
-
Functional Group Tolerance: The milder conditions can be more compatible with sensitive functional groups.
Disadvantages:
-
Stoichiometric Quantities: Many procedures require stoichiometric or even excess amounts of the Lewis acid.
-
Anhydrous Conditions: Lewis acids are often moisture-sensitive, requiring anhydrous solvents and inert atmosphere techniques.
-
Complex Workup: The workup procedure typically involves quenching the reaction and removing metal salts, which can sometimes complicate product isolation.[2]
Performance Comparison: A Data-Driven Overview
| Feature | Brønsted Acids (e.g., PPA, PTSA) | Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) |
| Typical Conditions | High temperatures (100-200 °C), often neat | Moderate to high temperatures (80-170 °C) |
| Reaction Time | Varies widely (30 min to several hours) | Varies widely (10 min to several hours) |
| Yields | Generally good to excellent for robust substrates | Good to excellent, often higher for complex substrates |
| Substrate Scope | Best for simple, thermally stable substrates | Broader scope, more tolerant of functional groups |
| Workup | Often simple dilution with water and extraction | Requires quenching (e.g., with base) and filtration/extraction to remove metal salts[2] |
| Cost | Generally low | Moderate to high |
| Handling | Corrosive, may require special handling | Often moisture-sensitive, may require inert atmosphere |
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the synthesis of 1,2,3,4-Tetrahydrocarbazole from phenylhydrazine and cyclohexanone, a standard benchmark reaction.
Protocol 1: Brønsted Acid Catalysis (Acetic Acid)
This protocol uses a readily available Brønsted acid under relatively mild reflux conditions.
Materials:
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Cyclohexanone (0.98 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: Combine phenylhydrazine, cyclohexanone, and glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol to yield pure 1,2,3,4-tetrahydrocarbazole.
Protocol 2: Lewis Acid Catalysis (Zinc Chloride)
This protocol illustrates a classic Lewis acid-catalyzed method, often performed without solvent at high temperatures.
Materials:
-
Phenylhydrazone of cyclohexanone (1.88 g, 10 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂, 2.72 g, 20 mmol)
-
Three-neck flask, mechanical stirrer, heating mantle, inert atmosphere setup (e.g., N₂ or Ar)
Procedure:
-
Reactant Preparation: The phenylhydrazone can be pre-formed by warming an equimolar mixture of phenylhydrazine and cyclohexanone.
-
Reaction Setup: Place the pre-formed phenylhydrazone and anhydrous zinc chloride in a three-neck flask under an inert atmosphere.
-
Execution: Heat the mixture in an oil bath to 170-180 °C with efficient mechanical stirring. The reaction is often rapid and exothermic.
-
Monitoring: The reaction is typically complete within 15-30 minutes, indicated by the cessation of vigorous bubbling (ammonia evolution).
-
Work-up: Cool the flask to about 100 °C. Cautiously add 20 mL of 2 M HCl to the reaction mixture to dissolve the zinc salts.
-
Isolation: Cool to room temperature, and collect the solid product by vacuum filtration. Wash thoroughly with water.
-
Purification: Dry the crude product. Recrystallize from ethanol or a similar solvent to obtain pure 1,2,3,4-tetrahydrocarbazole.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Catalyst Selection: A Decision-Making Framework
The optimal choice between a Brønsted and Lewis acid is highly dependent on the specific substrate and desired process parameters.
Caption: A decision-making flowchart for catalyst selection.
Conclusion
Both Brønsted and Lewis acids are highly effective catalysts for the Fischer indole synthesis, a reaction that remains a cornerstone of heterocyclic chemistry. Brønsted acids represent the classical, cost-effective choice and are ideal for robust, simple substrates. Lewis acids, while often more expensive and requiring more stringent reaction conditions, offer the advantage of milder temperatures and can be more suitable for delicate, functionalized molecules. Ultimately, the choice of catalyst is not arbitrary but a critical experimental parameter that must be tailored to the specific chemical properties of the substrates and the desired outcomes of the synthesis. Empirical testing and optimization, guided by the principles outlined in this guide, will lead to the most successful results.
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
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-
Fischer Indole Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing). [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate. [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]
-
Studies on the Fischer indole synthesis. ACS Publications. [Link]
-
Efficient Lewis acid-assisted Brønsted acid (LBA) catalysis in the iron-catalyzed Friedel-Crafts alkylation reaction of indoles. ResearchGate. [Link]
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A Comparative Guide to Derivatizing Agents: Unveiling the Advantages of 2,5-Dimethylphenylhydrazine Hydrochloride
In the landscape of analytical chemistry, particularly in the pharmaceutical and drug development sectors, the precise quantification of carbonyl compounds—aldehydes and ketones—is a frequent and critical challenge. These moieties are present in a vast array of molecules, from active pharmaceutical ingredients (APIs) and their degradation products to crucial biomarkers. Direct analysis of many carbonyls by common techniques like High-Performance Liquid Chromatography (HPLC) with UV detection is often hampered by their poor chromatographic retention and lack of a strong chromophore.
To overcome these limitations, chemical derivatization is an indispensable strategy. By reacting the carbonyl group with a specialized reagent, we can form a stable derivative with enhanced detectability and improved chromatographic properties. For decades, reagents like 2,4-Dinitrophenylhydrazine (DNPH) have been the workhorses of carbonyl analysis. However, the evolving demands for higher sensitivity, specificity, and efficiency necessitate a deeper look into superior alternatives.
This guide provides an in-depth comparison of 2,5-Dimethylphenylhydrazine hydrochloride with other commonly used derivatizing agents. We will explore the chemical principles that underpin its advantages and provide experimental context to inform your choice of reagent for sensitive and robust analytical method development.
The Principle of Hydrazone Formation for Carbonyl Detection
The foundational chemistry for the derivatization of aldehydes and ketones with hydrazine-based reagents is the formation of a hydrazone. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N).
The choice of the aromatic group (Ar) on the hydrazine reagent is critical as it dictates the properties of the resulting hydrazone, such as its UV absorbance, stability, and chromatographic behavior.
A Field of Contenders: Common Derivatizing Agents
A scientifically rigorous comparison requires an understanding of the established players. Here, we briefly outline the characteristics of traditional derivatizing agents that serve as a benchmark for evaluating this compound.
-
Phenylhydrazine: This is the parent compound for this class of reagents. While effective in forming hydrazones, the resulting derivatives have a relatively low molar absorptivity, limiting detection sensitivity. Its primary utility has been in classical organic chemistry for the isolation and characterization of carbonyl compounds.
-
2,4-Dinitrophenylhydrazine (DNPH): Arguably the most common derivatizing agent for carbonyls, DNPH is the reagent specified in numerous regulatory methods (e.g., EPA methods for environmental analysis). The two nitro groups on the phenyl ring are strong electron-withdrawing groups, which significantly enhance the UV absorbance of the resulting dinitrophenylhydrazones, allowing for sensitive detection. However, DNPH has notable drawbacks:
-
Formation of Stereoisomers: The C=N bond in the hydrazone can exist as E and Z isomers, which may separate chromatographically, leading to peak splitting and complicating quantification[1].
-
Safety Concerns: In its pure, dry form, DNPH is sensitive to shock and friction and is considered an explosive hazard[2].
-
Derivative Stability: While generally stable, the dinitrophenylhydrazones of some compounds, like acrolein, can be unstable under acidic conditions, leading to poor recoveries[3].
-
-
Girard's Reagents (T and P): These reagents possess a quaternary ammonium group, which imparts a permanent positive charge on the hydrazone derivative[4]. This "charge-tagging" approach is highly advantageous for mass spectrometry (MS) analysis, as it significantly enhances ionization efficiency in electrospray ionization (ESI) mode[4][5]. However, their high polarity can be a disadvantage in reversed-phase HPLC, leading to poor retention.
The Case for this compound: A Superior Alternative
This compound emerges as a compelling alternative by addressing the limitations of the aforementioned reagents. Its advantages stem from the strategic placement of two methyl groups on the phenyl ring.
Key Advantages of this compound:
-
Enhanced Nucleophilicity and Reactivity: The two methyl groups on the phenyl ring are electron-donating. This electronic effect increases the electron density on the hydrazine nitrogen atoms, making 2,5-Dimethylphenylhydrazine a stronger nucleophile compared to phenylhydrazine and especially DNPH, where the nitro groups are strongly electron-withdrawing. This enhanced nucleophilicity can lead to faster and more complete derivatization reactions, potentially under milder conditions. Studies on substituted phenylhydrazones have indicated that electron-donating groups can positively influence reactivity and biological activity[6][7][8].
-
Increased Hydrophobicity for Improved Chromatographic Separation: The addition of two methyl groups increases the overall hydrophobicity of the resulting hydrazone derivative. In reversed-phase HPLC, which separates compounds based on their hydrophobicity, this leads to stronger retention on C18 and other non-polar stationary phases[9][10]. This is particularly advantageous for the analysis of small, polar carbonyl compounds that are poorly retained and may elute in the solvent front when derivatized with more polar reagents. The increased retention allows for better separation from matrix interferences and improved peak shape.
-
Potential for Enhanced Stability: The electronic and steric effects of the methyl groups can contribute to the stability of the resulting hydrazone. While comprehensive studies on the hydrolytic stability of 2,5-dimethylphenylhydrazones are not widely published, the increased steric hindrance around the C=N bond and the electron-donating nature of the methyl groups may offer protection against hydrolysis compared to unsubstituted phenylhydrazones.
-
Improved Sensitivity in Mass Spectrometry: While not possessing the strong UV chromophore of DNPH, the dimethylphenylhydrazone derivatives are excellent candidates for analysis by HPLC-MS/MS. The increased hydrophobicity can enhance desolvation in the ESI source, and the presence of the aromatic ring allows for sensitive detection. A study using the structurally similar p-tolualdehyde for derivatization of hydrazine reported extremely low limits of detection (LOD) of 0.002 ng/mL in plasma, highlighting the potential for high sensitivity with methyl-substituted aromatic derivatizing agents in MS-based detection[5][11].
Comparative Performance Overview
While direct, side-by-side quantitative studies are limited, we can construct a comparative table based on published data for common reagents and the scientifically inferred properties of this compound.
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T | Phenylhydrazine | 2,5-Dimethylphenylhydrazine HCl |
| Primary Detection Mode | HPLC-UV | LC-MS[4] | HPLC-UV, MS[12] | HPLC-MS, HPLC-UV |
| Derivative Stability | Generally stable, but can form E/Z isomers[1]. Some derivatives are acid-labile[3]. | Stable[4]. | Moderate. | Expected to be stable. |
| Reaction Time | Typically 30-60 minutes[13]. | Can be lengthy (e.g., overnight). | Variable, often requires heating[12]. | Potentially faster due to higher nucleophilicity. |
| Key Advantages | Strong UV chromophore, well-established methods. | Permanent positive charge enhances MS signal[4]. | Simple structure. | Increased hydrophobicity for better RP-HPLC retention, enhanced nucleophilicity, good MS sensitivity. |
| Key Disadvantages | Explosive hazard (dry), isomer formation complicates quantification[1][2]. | Poor retention in RP-HPLC. | Lower sensitivity in UV detection[12]. | Weaker UV chromophore than DNPH. |
| LOD/LOQ | ppb range (e.g., 1.4-5.6 µ g/cigarette for GC-MS)[5]. | fmol range for LC-MS[4]. | Generally higher than DNPH. | Expected to be in the low ng/mL to pg/mL range with LC-MS/MS[5][11]. |
Experimental Protocol: Derivatization of Carbonyls with this compound for HPLC Analysis
The following is a representative protocol for the pre-column derivatization of a sample containing carbonyl compounds. As with any analytical method, optimization of reaction time, temperature, and reagent concentration is recommended for specific applications.
Materials:
-
This compound (CAS 56737-78-1)[14]
-
Sample containing carbonyl analyte(s)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (or other suitable acid catalyst)
-
Volumetric flasks and pipettes
-
Heating block or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Derivatizing Reagent Solution:
-
Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Add 100 µL of concentrated hydrochloric acid to catalyze the reaction.
-
Sonicate briefly to ensure complete dissolution. This solution should be prepared fresh daily.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the carbonyl standard(s) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the unknown sample by dissolving or diluting it in acetonitrile to an appropriate concentration.
-
-
Derivatization Reaction:
-
In a clean vial, mix 500 µL of each standard or sample solution with 500 µL of the derivatizing reagent solution.
-
Cap the vials tightly and vortex briefly.
-
Place the vials in a heating block or water bath set to 60°C for 60 minutes. The optimal time and temperature should be determined experimentally.
-
After incubation, allow the vials to cool to room temperature.
-
-
Analysis by HPLC:
-
Transfer the derivatized solution to an HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
-
Chromatographic Conditions (Example for a C18 column):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be 50% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 275 nm, to be optimized) or MS/MS in positive ion mode.
-
-
Conclusion
For researchers, scientists, and drug development professionals seeking to develop robust and sensitive analytical methods for carbonyl compounds, this compound presents a compelling and scientifically sound alternative to traditional derivatizing agents. While DNPH remains a valuable tool for specific applications, the inherent advantages of this compound—stemming from the electron-donating and hydrophobic nature of its dimethyl substituents—offer tangible benefits. These include the potential for faster reaction kinetics, enhanced stability of the resulting hydrazones, and, most notably, improved chromatographic retention and separation in reversed-phase HPLC. When coupled with mass spectrometry, this reagent holds the promise of achieving the high sensitivity required for trace-level analysis in complex matrices. As the demand for more reliable and efficient analytical methods continues to grow, a thorough evaluation of advanced derivatizing agents like this compound is not just an option, but a necessity for pushing the boundaries of chemical analysis.
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The Modern Alchemist's Guide to the Indole Nucleus: A Comparative Analysis of the Larock and Fischer Syntheses
The indole scaffold is a privileged structure in the world of organic chemistry, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence underscores the continuous need for efficient and versatile synthetic methods for its construction. For over a century, the Fischer indole synthesis has been a cornerstone of this endeavor, a reliable workhorse for chemists worldwide.[2] However, the advent of modern transition-metal-catalyzed reactions has introduced powerful alternatives, most notably the Larock indole synthesis. This guide provides an in-depth, objective comparison of these two seminal methods, offering researchers, scientists, and drug development professionals the insights needed to select the optimal synthetic strategy for their specific needs.
The Classic Titan: The Fischer Indole Synthesis
Developed in 1883 by Emil Fischer, this acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone has been the most widely used method for preparing indoles.[3][4] Its enduring popularity stems from the ready availability of starting materials and its operational simplicity.
Mechanism of Action: A[5][5]-Sigmatropic Journey
The Fischer indole synthesis proceeds through a fascinating cascade of reactions.[3] The initial condensation of the arylhydrazine and the carbonyl compound forms a phenylhydrazone. This intermediate then tautomerizes to an enamine in the presence of an acid catalyst. The key step is a[5][5]-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a di-imine intermediate. A subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[4][6]
Caption: Mechanism of the Fischer Indole Synthesis.
Scope and Limitations: A Double-Edged Sword
The Fischer indole synthesis is incredibly versatile, allowing for the preparation of a wide range of substituted indoles.[3] However, its reliance on harsh acidic conditions and often high temperatures can be a significant drawback.[7] This limits its compatibility with sensitive functional groups and can lead to side reactions, such as acid-catalyzed degradation of the starting materials or products.[8] A notable limitation is its failure with acetaldehyde, meaning indole itself cannot be directly synthesized.[9] Furthermore, the reaction's success can be highly dependent on the electronic nature of the substituents on the starting materials.[10]
The Modern Challenger: The Larock Indole Synthesis
First reported by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne has emerged as a powerful and flexible alternative to classical methods.[5][11] It offers a milder and often more regioselective route to 2,3-disubstituted indoles.
Mechanism of Action: A Palladium-Catalyzed Cascade
The Larock indole synthesis proceeds through a catalytic cycle involving a palladium(0) species.[5] The cycle begins with the oxidative addition of the ortho-iodoaniline to the Pd(0) catalyst. This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond. The resulting vinylpalladium intermediate then undergoes an intramolecular aminopalladation, followed by reductive elimination to afford the indole product and regenerate the Pd(0) catalyst.[5]
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Scope and Advantages: Mildness and Versatility
A key advantage of the Larock synthesis is its generally milder reaction conditions compared to the Fischer method.[12] This translates to a broader functional group tolerance, allowing for the synthesis of more complex and highly functionalized indoles.[13] The reaction is also highly regioselective, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole.[14] Recent advancements have expanded the scope to include more readily available and less expensive ortho-bromoanilines and even ortho-chloroanilines through the use of specialized ligands.[5]
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear, quantitative comparison, the following table summarizes the performance of both methods in the synthesis of analogous indole structures.
| Feature | Fischer Indole Synthesis | Larock Indole Synthesis |
| Starting Materials | Phenylhydrazines, Aldehydes/Ketones | ortho-Haloanilines, Alkynes |
| Catalyst/Reagent | Brønsted or Lewis Acids (e.g., HCl, ZnCl₂)[3][4] | Palladium catalyst (e.g., Pd(OAc)₂), Base, Ligands[5] |
| Typical Conditions | High temperatures, strong acidic media[7] | Milder temperatures, basic or neutral conditions[12] |
| Functional Group Tolerance | Limited, sensitive groups may not survive[10] | Generally good, compatible with many functional groups[13][15] |
| Regioselectivity | Can be an issue with unsymmetrical ketones[6] | Generally high, controlled by alkyne substituents[14] |
| Yields | Variable, can be high but often moderate[8][9] | Good to excellent, often exceeding 80%[12] |
Case Studies in Drug Development
Both methods have found significant application in the synthesis of pharmaceuticals.
-
Fischer Indole Synthesis: The antimigraine drugs of the triptan class are frequently synthesized using the Fischer method.[3] For instance, a key step in the synthesis of Avitriptan , a potent 5-HT1D receptor agonist, involves a two-phase Fischer indolization.[8][16]
-
Larock Indole Synthesis: This method has been employed in the synthesis of the anti-migraine drug MK-0462 .[5] Its ability to tolerate complex functionality makes it particularly well-suited for the late-stage introduction of the indole core in multi-step syntheses.[17]
Experimental Protocols: A Practical Guide
The following are representative experimental procedures for each synthesis, designed to be self-validating and reproducible.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from a well-established procedure.[1]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a round-bottom flask, warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution and then cool in an ice bath.
-
Collect the crystalline phenylhydrazone by filtration and wash with cold ethanol.
Step 2: Cyclization to 2-Phenylindole
-
Mix the dried acetophenone phenylhydrazone (50 g, 0.24 mol) with anhydrous zinc chloride (200 g) and sand (200 g).
-
Heat the mixture in an oil bath at 170 °C for 15 minutes.
-
After cooling, digest the solid mass overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the crude 2-phenylindole and sand.
-
Boil the solids with 600 mL of 95% ethanol, decolorize with activated carbon (Norit), and filter while hot.
-
Cool the filtrate to induce crystallization of 2-phenylindole.
-
Collect the product by filtration and wash with cold ethanol. The expected yield is 72-80%.
Protocol 2: Larock Indole Synthesis of an Unnatural Tryptophan Derivative
This protocol is based on a mild and general procedure for the synthesis of functionalized tryptophans.[17][18]
General Procedure:
-
To an oven-dried vial, add the o-bromoaniline (1.0 equiv), the alkyne (2.0 equiv), and a magnetic stir bar.
-
If the aniline is a solid, add the catalyst, Pd[P(tBu)₃]₂ (5 mol %).
-
Seal the vial with a septum and purge with argon.
-
Add dicyclohexylmethylamine (Cy₂NMe, 2.5 equiv) and 1,4-dioxane (to 0.2 M).
-
If the aniline is a liquid, add the solvent first, followed by the aniline and base, then purge with argon before adding the catalyst.
-
Place the vial in a preheated 60 °C oil bath and stir for the specified time (typically 12-24 h).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired indole product.
Choosing the Right Path: A Decision-Making Framework
The choice between the Fischer and Larock indole syntheses is dictated by the specific requirements of the target molecule and the available starting materials.
Caption: Decision workflow for selecting an indole synthesis method.
Conclusion
Both the Fischer and Larock indole syntheses are powerful tools in the synthetic chemist's arsenal. The Fischer synthesis, with its long history and reliance on simple starting materials, remains a relevant and valuable method, particularly for robust substrates. The Larock synthesis, on the other hand, offers a milder, more versatile, and often more regioselective approach that is well-suited for the construction of complex, highly functionalized indoles. By understanding the nuances of each reaction, as detailed in this guide, researchers can make informed decisions to accelerate their research and development efforts in the ever-expanding world of indole chemistry.
References
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Brodfuehrer, P. R., et al. (1997). An Efficient Fischer Indole Synthesis of Avitriptan, a Potent 5-HT1D Receptor Agonist. The Journal of Organic Chemistry, 62(26), 9192-9202. [Link]
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Dandepally, S. R., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4546-4549. [Link]
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Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
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Dandepally, S. R., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. [Link]
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Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
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Denmark, S. E., & Collins, W. R. (2009). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Tetrahedron, 65(16), 3120-3129. [Link]
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ResearchGate. (2023). Synthesis of Rizatriptan Analogues via the Fischer Indole Synthesis in the Presence of Sustainable Natural Deep Eutectic Solvents and Catalyst. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Indole synthesis: a review and proposed classification. Chemical Reviews, 106(7), 2875-2911. [Link]
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A Comparative Guide to Carbonyl Quantification: 2,5-Dimethylphenylhydrazine Hydrochloride vs. the Gold Standard, DNPH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise quantification of carbonyl compounds—aldehydes and ketones—is paramount. These molecules are not only key intermediates in organic synthesis but are also significant as indicators of oxidative stress in biological systems, flavor and fragrance components in food and cosmetics, and environmental pollutants. Their inherent volatility and, in some cases, instability, necessitate derivatization prior to analysis to enhance detection and improve chromatographic separation.
For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the undisputed gold standard for this purpose, forming the basis of numerous regulatory methods, including the U.S. Environmental Protection Agency's (EPA) Method 8315A.[1][2] However, the exploration of alternative reagents is a continuous effort in analytical science, driven by the desire for improved sensitivity, selectivity, or operational simplicity. This guide provides an in-depth comparison of the well-established DNPH with a potential alternative, 2,5-Dimethylphenylhydrazine hydrochloride, offering field-proven insights and technical details for the discerning scientist.
The Established Benchmark: 2,4-Dinitrophenylhydrazine (DNPH)
DNPH, also known as Brady's reagent, is a substituted hydrazine that readily reacts with the carbonyl group of aldehydes and ketones in an acidic medium.[3][4][5] This nucleophilic addition-elimination reaction results in the formation of a stable, colored 2,4-dinitrophenylhydrazone derivative.[5][6]
Mechanism of Action: A Closer Look
The reaction proceeds via a two-step mechanism. First, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the hydrazone, which exhibits strong UV absorbance, typically around 360 nm, making it ideal for HPLC-UV detection.[7][8]
Performance and Applications
DNPH is extensively used for the determination of carbonyl compounds in a wide array of matrices, including air, water, soil, and biological samples.[1][9][10] Its widespread adoption is due to several key advantages:
-
Robust and Well-Characterized Chemistry: The reaction is reliable and produces stable derivatives.[11]
-
Excellent Sensitivity: The resulting hydrazones have high molar absorptivity, enabling low detection limits, often in the parts-per-billion (ppb) range.[1]
-
Versatility: It is compatible with various analytical techniques, most notably HPLC-UV, but also Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][12]
However, DNPH is not without its limitations:
-
Formation of Stereoisomers: The resulting hydrazones can exist as E/Z isomers, which may lead to peak splitting in chromatography and complicate quantification.[11]
-
Safety Concerns: In its pure, dry form, DNPH is a friction-sensitive explosive and requires careful handling and storage.[13]
-
Potential for Interferences: The reagent itself can be a source of carbonyl contamination, necessitating purification.[1][9]
The Challenger: this compound
This compound is another hydrazine derivative that, in principle, can react with carbonyl compounds in a similar fashion to DNPH to form corresponding hydrazones. While less documented in the context of quantitative analysis, its chemical structure suggests some potential advantages and disadvantages.
Inferred Mechanism and Properties
The reaction mechanism is expected to be analogous to that of DNPH, involving nucleophilic attack followed by dehydration. The presence of two methyl groups on the phenyl ring will influence the electronic properties and steric hindrance of the molecule.
Potential Performance Characteristics: A Theoretical Assessment
In the absence of direct comparative studies, we can infer the potential performance of this compound based on fundamental chemical principles:
-
Reactivity: The electron-donating nature of the two methyl groups could potentially increase the nucleophilicity of the hydrazine nitrogen, possibly leading to faster reaction kinetics compared to the electron-withdrawing nitro groups in DNPH.
-
Solubility: The hydrochloride salt form generally imparts better water solubility, which could be advantageous for derivatization in aqueous samples.
-
Detection: The resulting 2,5-dimethylphenylhydrazones would possess a different UV absorption maximum compared to DNPH derivatives. This would require optimization of the detection wavelength. The molar absorptivity would need to be determined to assess the achievable sensitivity.
-
Chromatography: The less polar nature of the methyl-substituted phenyl ring compared to the dinitro-substituted ring would likely result in different retention characteristics in reversed-phase HPLC. This could be beneficial for separating certain carbonyl derivatives that are challenging to resolve with DNPH.
-
Mass Spectrometry: For LC-MS analysis, the fragmentation pattern of the 2,5-dimethylphenylhydrazones would be distinct, potentially offering different avenues for structural elucidation and quantification.
Current Status and Future Outlook
Currently, the use of this compound for the quantitative analysis of carbonyls is not well-documented in peer-reviewed literature or standardized methods. While it has been synthesized for applications such as chemosensors, its analytical performance for carbonyl quantification remains largely unexplored.[10] Further research is needed to validate its efficacy, including studies on reaction conditions, derivative stability, chromatographic behavior, and sensitivity.
Head-to-Head Comparison: DNPH vs. This compound
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | This compound |
| Status | Gold standard, widely used in regulatory methods (e.g., EPA 8315A)[1][2] | Investigational, not commonly used for quantitative analysis |
| Reaction | Well-established nucleophilic addition-elimination[6][8] | Presumed to be a similar nucleophilic addition-elimination |
| Derivative | Stable, colored 2,4-dinitrophenylhydrazone[11] | 2,5-dimethylphenylhydrazone, stability and properties require investigation |
| Detection | Strong UV absorbance (~360 nm)[7], LC-MS compatible[5][12] | UV absorbance and LC-MS fragmentation patterns need to be determined |
| Sensitivity | High (ppb levels)[1] | Unknown, requires experimental validation |
| Advantages | Extensive validation, readily available standards and methods[1][7] | Potentially faster reaction kinetics, different chromatographic selectivity |
| Disadvantages | E/Z isomer formation[11], safety concerns (explosive when dry)[13], potential for contamination[1][9] | Lack of established protocols and validation data, commercial availability of standards may be limited |
Experimental Protocol: Quantitative Analysis of Carbonyls using DNPH
This protocol provides a generalized workflow for the derivatization and analysis of carbonyl compounds in an aqueous sample using DNPH, based on principles outlined in EPA Method 8315A.[1][7][9]
1. Reagent Preparation
-
DNPH Derivatizing Reagent: Prepare a saturated solution of purified DNPH in acetonitrile containing a catalytic amount of a strong acid (e.g., phosphoric acid). It is crucial to use high-purity DNPH to minimize background carbonyl levels.[1]
-
Carbonyl Standard Stock Solutions: Prepare individual stock solutions of the target carbonyl compounds in a high-purity solvent such as acetonitrile.
2. Sample Derivatization
-
pH Adjustment: Adjust the pH of the aqueous sample to approximately 3 with a suitable buffer.[1][7]
-
Derivatization Reaction: Add an excess of the DNPH derivatizing reagent to the sample. Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour) to ensure complete derivatization.[7]
3. Solid Phase Extraction (SPE) Cleanup and Concentration
-
Cartridge Conditioning: Condition a C18 SPE cartridge with acetonitrile followed by reagent water.
-
Sample Loading: Pass the derivatized sample through the SPE cartridge. The hydrazone derivatives will be retained on the sorbent.
-
Elution: Elute the retained derivatives from the cartridge with a small volume of acetonitrile. This step effectively concentrates the analytes.
4. HPLC-UV Analysis
-
Instrumentation: Use a high-performance liquid chromatograph equipped with a UV detector set to the appropriate wavelength (typically around 360 nm).[7]
-
Chromatographic Separation: Employ a C18 reversed-phase column and a suitable mobile phase gradient (e.g., acetonitrile/water) to separate the individual carbonyl-DNPH derivatives.[7]
-
Quantification: Generate a calibration curve using a series of known concentrations of derivatized carbonyl standards. Quantify the carbonyls in the sample by comparing their peak areas to the calibration curve.
Conclusion
2,4-Dinitrophenylhydrazine remains the cornerstone for the quantitative analysis of carbonyl compounds, backed by a vast body of literature and standardized methodologies. Its reliability and sensitivity make it the go-to reagent for most applications. While this compound presents an intriguing, yet unproven, alternative, its potential for altered reactivity and chromatographic selectivity warrants further investigation. For researchers seeking to push the boundaries of analytical methodology, exploring such novel reagents could pave the way for improved methods in the future. However, for routine analysis and regulatory compliance, DNPH continues to be the trusted and authoritative choice.
References
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2,4-Dinitrophenylhydrazine - Wikipedia. (n.d.). Retrieved from [Link]
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- 2,4 DNP Test (2,4-Dinitrophenylhydrazine) - Allen. (n.d.).
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SW-846 Test Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) | US EPA. (2025). Retrieved from [Link]
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- Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) - Analytical Method. (n.d.).
- Testing for the carbonyl group using Brady's reagent (2,4-DNP). (n.d.).
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- EPA: 8315A: Carbonyl Compounds in Water by HPLC and UV/vis. (1996).
- A Comparative Guide to Alternatives for 2,4-Dinitrophenylhydrazine (DNPH) in Carbonyl Analysis - Benchchem. (2025). Retrieved from a chemical supplier's technical resources.
- Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC–UV | LCGC International. (n.d.).
- Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV*. (2023). United Chemical Technologies.
- Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown. (n.d.).
- UHPLC Analysis of DNPH Derivatised Carbonyl Compounds Introduction - The Analytical Scientist. (n.d.).
- The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. (2015). Analytical and Bioanalytical Chemistry.
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Reaction of 2,4-DNPH with carbonyl compounds to form hydrazones. - ResearchGate. (2013). Retrieved from [Link]
- Yasuhara, A., Shibamoto, T., & Sugiyama, K. (1999). Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives.
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addition-elimination reactions of aldehydes and ketones - Chemguide. (n.d.). Retrieved from [Link]
- Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.).
- Trace analysis of carbonyl compounds by liquid chromatography–mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives - Scite. (n.d.).
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Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS - Agilent. (2018). Retrieved from [Link]
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LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry - ResearchGate. (2025). Retrieved from [Link]
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In Situ Derivatization and Quantification of Seven Carbonyls in Cigarette Mainstream Smoke - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors - ResearchGate. (2020). Retrieved from [Link]
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-
REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4 - YouTube. (2021). Retrieved from [Link]
- What are the advantages of using DNPH derivatization for carbonyl analysis? - Drlogy. (n.d.).
- Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV*. (2023). United Chemical Technologies.
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This compound | C8H13ClN2 | CID 2734058 - PubChem. (n.d.). Retrieved from [Link]
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Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography | Request PDF - ResearchGate. (2025). Retrieved from [Link]
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(PDF) Determination of Airborne Carbonyls: Comparison of a thermal desorption/GC method with the standard DNPH/HPLC method - ResearchGate. (2025). Retrieved from [Link]
-
(PDF) Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. (2025). Retrieved from [Link]
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A Comparative Guide to the Fischer Indole Synthesis: The Influence of Electron-Donating vs. Electron-Withdrawing Groups
For researchers, medicinal chemists, and professionals in drug development, the Fischer indole synthesis stands as a venerable and highly versatile method for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazone remains a cornerstone of heterocyclic chemistry.[2][3] However, the success and efficiency of this reaction are profoundly dictated by the electronic nature of substituents on the arylhydrazine starting material.
This guide provides an in-depth comparison of the performance of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) on the phenylhydrazine ring in the Fischer indole synthesis. We will delve into the mechanistic underpinnings of these electronic effects, present comparative experimental data, and provide detailed protocols to empower you to optimize your synthetic strategies.
The Mechanism: A Tale of Electron Density
The generally accepted mechanism of the Fischer indole synthesis is a multi-step process that hinges on a key electrocyclic rearrangement. The electronic properties of substituents on the phenylhydrazine ring play a pivotal role, primarily by influencing the rate and feasibility of the[4][4]-sigmatropic rearrangement step.[1][5]
The reaction proceeds as follows:
-
Hydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[4]
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[6]
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement. This is often the rate-determining step and involves the formation of a new C-C bond.[2][5]
-
Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. Subsequent intramolecular cyclization forms a five-membered ring.[2]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the energetically favorable aromatic indole.[7]
The Role of Electron-Donating Groups (EDGs)
Electron-donating groups (e.g., -OCH₃, -CH₃) positioned on the phenylhydrazine ring increase the electron density of the aromatic system.[1] This heightened electron density makes the arene a more potent nucleophile in the crucial[4][4]-sigmatropic rearrangement, where it attacks the electron-poor enamine double bond.[8] Consequently, EDGs accelerate this rate-determining step, often leading to:
-
Higher reaction rates
-
Increased yields
-
The feasibility of using milder reaction conditions (e.g., lower temperatures, weaker acids).[1][9]
The Impact of Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density of the phenylhydrazine ring.[9] This reduction in nucleophilicity disfavors the[4][4]-sigmatropic rearrangement, making the reaction more sluggish and demanding.[8] The practical consequences include:
-
Slower reaction rates
-
Lower yields
-
The necessity for harsher reaction conditions (e.g., higher temperatures, stronger acids) to drive the reaction to completion.[7] In some cases, the reaction may fail entirely.
The following diagram illustrates how substituents influence the key rearrangement step.
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Safety Operating Guide
Navigating the Disposal of 2,5-Dimethylphenylhydrazine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Dimethylphenylhydrazine hydrochloride, a compound requiring meticulous handling due to its inherent hazardous properties. Our focus is to provide actionable intelligence that ensures the safety of laboratory personnel and environmental stewardship, reinforcing the trust you place in our commitment to value beyond the product itself.
Understanding the Hazard Profile: Why Caution is Critical
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Inhalation, ingestion, or skin contact with this toxic material may lead to severe injury or even death, with the potential for delayed effects[3]. Furthermore, upon heating, it may decompose to produce corrosive and/or toxic fumes[3]. Recognizing these hazards is the foundational step in implementing a robust disposal plan.
Table 1: Key Hazard and Safety Information for this compound
| Property | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Signal Word | Warning | [1][2] |
| UN Number (DOT) | 2811 | [3] |
| Primary Hazards | Toxic by inhalation, ingestion, and skin contact. | [3] |
| Incompatibilities | Contact with metals may evolve flammable hydrogen gas. | [3] |
| Decomposition Products | Fire may produce irritating, corrosive, and/or toxic gases. | [3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory mandate. The overarching principle is the conversion of the hazardous compound into non-hazardous waste through chemical treatment before final disposal. This process must be conducted in a controlled environment, adhering to all institutional and governmental safety protocols.
Immediate Preparations and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, the importance of appropriate PPE cannot be overstated. The following must be worn:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood.
All disposal activities should be performed within a functioning chemical fume hood to mitigate the risk of inhalation exposure.
Chemical Neutralization: The Core of the Disposal Process
The primary method for the disposal of hydrazine and its derivatives is through oxidative degradation. This process breaks down the toxic hydrazine moiety into less harmful components. Two common and effective oxidizing agents are sodium hypochlorite and hydrogen peroxide.
Experimental Protocol: Chemical Oxidation of this compound
-
Dilution: In a designated chemical-resistant container within a fume hood, carefully dilute the this compound waste with water to a concentration of approximately 5% or less. This dilution step is critical to control the exothermic nature of the subsequent oxidation reaction.
-
Preparation of Oxidizing Solution:
-
Option A: Sodium Hypochlorite: Prepare a dilute solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) by mixing it with an equal volume of water.
-
Option B: Hydrogen Peroxide: Prepare a 3% hydrogen peroxide solution.
-
-
Neutralization: Slowly add the prepared oxidizing solution to the diluted hydrazine waste with constant stirring. The addition should be gradual to prevent excessive heat generation and potential splashing.
-
Monitoring the Reaction: Continue adding the oxidizing agent until the reaction is complete. This can be verified by testing for the absence of hydrazine using commercially available test strips or other analytical methods appropriate for your laboratory.
-
pH Adjustment: After confirming the complete degradation of the hydrazine, neutralize the resulting solution to a pH between 6 and 8 using a suitable acid or base (e.g., dilute hydrochloric acid or sodium hydroxide).
-
Final Disposal: Once neutralized and confirmed to be free of residual hydrazine, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. Always confirm your institution's specific policies for aqueous waste disposal.
Diagram 1: Decision Workflow for Disposal of this compound
Caption: A flowchart illustrating the key decision points and steps in the safe disposal of this compound.
Spill Management and Emergency Procedures
In the event of a spill, immediate and decisive action is required to minimize exposure and environmental contamination.
-
Evacuate: Immediately evacuate the affected area and alert colleagues.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials to create a dike.
-
Ventilate: Ensure the area is well-ventilated.
-
Decontaminate: For small spills, absorb the material with dry earth, sand, or another non-combustible material and place it in a sealed container for disposal. Do not use water to clean up the initial spill as this can spread the contamination. The contaminated absorbent material must be treated as hazardous waste and disposed of accordingly.
-
First Aid:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Regulatory Compliance: Adhering to EPA Guidelines
Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle to grave." Wastes containing hydrazine derivatives are typically classified as hazardous waste. It is imperative to comply with all federal, state, and local regulations for hazardous waste disposal. This includes proper labeling, storage, and documentation of all waste streams. All disposal activities should be documented in a laboratory notebook or a dedicated waste disposal log.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, adhering to a well-defined disposal protocol, and being prepared for emergencies, researchers can ensure a safe working environment and protect the environment. This commitment to safety is an integral part of the scientific integrity and excellence that drives innovation in drug development.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethylphenylhydrazine Hydrochloride
As researchers and developers in the pharmaceutical and chemical industries, our work with reactive intermediates like 2,5-Dimethylphenylhydrazine hydrochloride is fundamental to innovation. However, with the power of such reagents comes the profound responsibility of ensuring safety. This guide moves beyond a simple checklist, offering a risk-based, procedural framework for handling this compound. It is designed to instill a deep understanding of why each safety measure is critical, ensuring that protocols are not just followed, but are also self-validating systems of protection.
Section 1: Hazard Assessment - The 'Why' Behind the Precautions
This compound (CAS No: 56737-78-1) is a substituted hydrazine derivative. To handle it safely, one must first appreciate its inherent risks, which are characteristic of the hydrazine class of compounds.
Primary Hazards:
-
High Acute Toxicity: This compound is classified as toxic through all primary routes of exposure: inhalation, ingestion, and skin contact.[1][2] Systemic effects may be delayed following exposure, creating a false sense of security.[1]
-
Severe Irritant: It is a known irritant, capable of causing serious damage to the eyes and significant skin irritation.[3][4][5] As a fine powder, it poses a substantial risk of respiratory tract irritation.[3][5]
-
Decomposition Products: While the substance itself is not combustible, it can decompose under heat to produce highly toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[1][2]
-
Reactivity: Contact with certain metals may lead to the evolution of flammable hydrogen gas.[1]
Understanding these properties is the foundation of a robust safety plan. The personal protective equipment (PPE) specified below is not arbitrary; it is a direct countermeasure to these identified risks.
Section 2: The Hierarchy of Controls - Your Primary Defense
Before we even consider PPE, we must implement higher-level safety controls. PPE is the last line of defense, used after engineering and administrative controls have been established to minimize exposure.
-
Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[6] This includes weighing, transferring, and preparing solutions. The fume hood contains airborne particles and vapors, pulling them away from the user's breathing zone.
-
Administrative Controls:
-
Designated Areas: All work with this compound must be restricted to a designated and clearly labeled area within the laboratory.
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this chemical must be written and understood by all personnel before work begins.
-
Training: All users must be trained on the specific hazards of this compound and the emergency procedures outlined in this guide and the material's Safety Data Sheet (SDS).[6]
-
Section 3: Personal Protective Equipment (PPE) - A Detailed Protocol
Once engineering and administrative controls are in place, the correct selection and use of PPE are essential to prevent any residual exposure.
Hand Protection
Nitrile or neoprene gloves are recommended for handling hydrazine and its derivatives.[6][7]
-
Why: These materials provide a robust barrier against chemical splashes and direct contact. Given the compound's high dermal toxicity, complete skin protection is crucial.[6]
-
Protocol: Always double-glove when handling the pure solid or concentrated solutions. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected. After completing work and removing gloves, wash hands thoroughly with soap and water.[6]
Eye and Face Protection
-
Why: this compound is a severe eye irritant.[3][4][5] Fine powders can easily become airborne and cause serious damage.
-
Protocol:
-
Minimum Requirement: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
-
Recommended for High-Risk Tasks: When there is a significant splash hazard (e.g., transferring solutions, reacting larger quantities), a full-face shield must be worn in addition to chemical splash goggles.[6][7]
-
Body Protection
-
Why: To prevent accidental skin contact from spills or dust. Contaminated personal clothing can become a secondary source of exposure.
-
Protocol: A clean, fully-fastened lab coat is mandatory.[6] For hydrazine compounds, a flame-resistant lab coat (100% cotton) is often recommended.[7] Ensure clothing covers all exposed skin, including full-length pants and closed-toe shoes made of a non-porous material.[7]
Respiratory Protection
-
Why: To prevent the inhalation of toxic dust or aerosols.[1]
-
Protocol: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[3] However, it becomes essential in specific situations:
-
Ventilation Failure: If the fume hood malfunctions.
-
Spill Cleanup: During the management of a significant spill.
-
When PEL is Exceeded: If there is a possibility of exceeding the Permissible Exposure Limit (PEL).[7]
-
In these cases, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate. For major spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[1][7]
-
PPE Summary for Key Operations
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Double Nitrile/Neoprene Gloves | Chemical Splash Goggles | Lab Coat, Full Coverage | Not Required |
| Weighing Solid (in Fume Hood) | Double Nitrile/Neoprene Gloves | Chemical Splash Goggles | Lab Coat, Full Coverage | Not Required |
| Large-Scale Solution Transfer | Double Nitrile/Neoprene Gloves | Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Not Required (in Fume Hood) |
| Spill Cleanup | Heavy-duty Chemical Gloves (e.g., Butyl Rubber) | Goggles & Face Shield | Chemical-Resistant Suit/Apron | Full-Face Respirator with appropriate cartridges |
Section 4: Procedural Guidance - Safe Handling Workflow
Step 1: Preparation and Pre-Use Checklist
-
Ensure the chemical fume hood is on and functioning correctly.
-
Clear the workspace of all unnecessary items.
-
Post signage indicating that this compound is in use.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers).
-
Locate the nearest emergency eyewash station and safety shower.[7]
-
Don all required PPE as outlined in the table above.
Step 2: Handling and Transfer
-
Perform all manipulations deep within the fume hood sash.
-
When weighing the solid, use gentle motions to avoid creating airborne dust.
-
If making a solution, add the solid to the solvent slowly.
-
Keep the primary container tightly sealed when not in use.[3]
Step 3: Post-Handling Decontamination and Disposal
-
Decontaminate all surfaces and equipment used.
-
Segregate all waste. Dispose of contaminated gloves, weigh boats, and other disposable materials in a dedicated, sealed hazardous waste container.[3]
-
Remove PPE carefully, avoiding contact with the contaminated exterior. Remove gloves last.
-
Wash hands thoroughly with soap and water.
Spill Response Protocol
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of containment.
-
Isolate: Restrict access to the area.
-
Report: Notify your supervisor and institutional Environmental Health & Safety (EHS) department immediately.[6]
-
Cleanup (Only if trained): For a minor spill inside a fume hood, cover the spill with a non-combustible absorbent material like sand or dry earth.[1] Sweep it into a labeled hazardous waste container. Do not use water.[1] For any larger spill, await the arrival of the trained emergency response team.
Section 5: Workflow Visualization
The following diagram illustrates the logical progression for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Conclusion
The responsible use of this compound demands more than just wearing gloves and goggles; it requires a holistic safety culture built on understanding risk, implementing robust controls, and executing procedures with precision. By internalizing the principles and protocols outlined in this guide, researchers can confidently advance their work while ensuring the highest standards of personal and environmental safety.
References
-
Hydrazine - Risk Management and Safety . University of California, Santa Barbara. [Link]
-
This compound | C8H13ClN2 | CID 2734058 - PubChem . National Center for Biotechnology Information. [Link]
-
Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC). [Link]
-
Hydrazine Standard Operating Procedure Template . University of New Mexico, Environmental Health & Safety. [Link]
-
Hydrazine and Other Corrosive and Flammable PHS . UNC Charlotte, Environmental Health and Safety. [Link]
Sources
- 1. This compound(56737-78-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H13ClN2 | CID 2734058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
